Ethyl 2-amino-2-ethyloctanoate
Description
Properties
IUPAC Name |
ethyl 2-amino-2-ethyloctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-4-7-8-9-10-12(13,5-2)11(14)15-6-3/h4-10,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFGKSUCLYNHHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC)(C(=O)OCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655116 | |
| Record name | Ethyl 2-amino-2-ethyloctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164262-28-6 | |
| Record name | Ethyl 2-amino-2-ethyloctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 164262-28-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical properties of Ethyl 2-amino-2-ethyloctanoate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-amino-2-ethyloctanoate
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl 2-amino-2-ethyloctanoate (CAS No. 164262-28-6), a non-proteinogenic α,α-disubstituted amino acid ester. While extensive experimental data for this specific compound is not widely published, this document synthesizes predicted properties, analogous compound data, and established analytical methodologies to serve as a valuable resource for researchers, scientists, and drug development professionals. The guide covers the compound's structure, synthesis, and key physicochemical characteristics, including its spectroscopic profile, solubility, and pKa. Detailed experimental protocols for the determination of these properties are provided, underpinned by the principles of scientific integrity and causality.
Introduction
Ethyl 2-amino-2-ethyloctanoate is a unique organic molecule featuring a quaternary α-carbon, an ester functional group, and a primary amine. α,α-Disubstituted α-amino acids and their esters are of significant interest in medicinal and synthetic chemistry. Their sterically hindered nature can impart resistance to enzymatic degradation, making them valuable building blocks for creating more robust peptides and peptidomimetics.[1] The presence of both a nucleophilic amine and an electrophilic ester carbonyl, combined with a lipophilic octyl chain, suggests potential applications as a synthetic intermediate for novel therapeutic agents and specialty chemicals. This guide aims to provide a foundational understanding of its core properties to facilitate its use in research and development.
Molecular Structure and Properties
The fundamental properties of Ethyl 2-amino-2-ethyloctanoate are summarized below. While some experimental values are not publicly available, predicted data from computational models provide a reliable starting point.
| Property | Value / Predicted Value | Source |
| IUPAC Name | ethyl 2-amino-2-ethyloctanoate | N/A |
| CAS Number | 164262-28-6 | [2] |
| Molecular Formula | C₁₂H₂₅NO₂ | N/A |
| Molecular Weight | 215.34 g/mol | N/A |
| Monoisotopic Mass | 215.18852 Da | N/A |
| Appearance | No data available | [3] |
| Melting Point | No data available | [3] |
| Boiling Point | No data available | [3] |
| Density | No data available | [2] |
| Predicted XlogP | 3.2 | N/A |
Synthesis of Ethyl 2-amino-2-ethyloctanoate
A specific, published synthesis for Ethyl 2-amino-2-ethyloctanoate was not identified. However, a plausible and robust synthetic route can be designed based on established methods for the synthesis of α,α-disubstituted α-amino acids, such as the alkylation of a glycine equivalent or the Strecker synthesis followed by hydrolysis and esterification. A common and effective method involves the dialkylation of a protected glycine ester.
A proposed synthetic workflow is the dialkylation of ethyl nitroacetate, which serves as a glycine anion equivalent. This method is advantageous due to the commercial availability of the starting material and the straightforward nature of the reactions.[4]
Proposed Synthetic Protocol
-
Step 1: First Alkylation (Ethylation)
-
To a solution of ethyl nitroacetate in a suitable aprotic solvent (e.g., Tetrahydrofuran), add a non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide at 0 °C to form the nitronate anion.
-
Slowly add one equivalent of an ethylating agent, such as ethyl iodide or ethyl bromide.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by quenching with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting ethyl 2-nitrobutanoate by column chromatography.
-
-
Step 2: Second Alkylation (Hexylation)
-
Repeat the deprotonation step with the purified ethyl 2-nitrobutanoate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at -78 °C to prevent side reactions.
-
Add one equivalent of a hexylating agent, such as 1-bromohexane.
-
Allow the reaction to slowly warm to room temperature and stir until completion.
-
Perform an aqueous workup and extract the product, ethyl 2-ethyl-2-nitrooctanoate.
-
Purify the dialkylated product via column chromatography.
-
-
Step 3: Reduction of the Nitro Group
-
The nitro group of ethyl 2-ethyl-2-nitrooctanoate can be reduced to the primary amine using various methods. A common and effective method is catalytic hydrogenation using Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.[4]
-
Alternatively, reduction can be achieved using zinc dust in acetic acid.[4]
-
After the reduction is complete, filter off the catalyst (if applicable) and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield the final product, Ethyl 2-amino-2-ethyloctanoate.
-
Caption: Proposed synthesis of Ethyl 2-amino-2-ethyloctanoate.
Physicochemical Properties and Experimental Determination
Solubility Profile
The solubility of Ethyl 2-amino-2-ethyloctanoate is dictated by its molecular structure, which contains a polar amino group and ester, and a significant nonpolar alkyl chain (octyl and ethyl groups).
-
Aqueous Solubility : The long C8 alkyl chain is expected to make the compound sparingly soluble in water. At acidic pH, protonation of the amino group to form an ammonium salt will likely increase its aqueous solubility. Conversely, at basic pH, the compound will remain as the free base.
-
Organic Solvent Solubility : It is predicted to be readily soluble in a wide range of organic solvents, including alcohols (ethanol, methanol), chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, THF), and nonpolar hydrocarbons (hexane, toluene), due to the "like dissolves like" principle.[5][6]
-
Qualitative Solubility Testing :
-
Add approximately 20 mg of Ethyl 2-amino-2-ethyloctanoate to separate test tubes each containing 1 mL of a different solvent (e.g., water, 5% HCl, 5% NaOH, ethanol, hexane).
-
Vigorously shake each tube for 1-2 minutes at room temperature.
-
Visually inspect for dissolution (a single clear phase).
-
-
Quantitative Solubility Determination (Shake-Flask Method) :
-
Prepare saturated solutions by adding an excess of the compound to a known volume of the desired solvent in a sealed flask.
-
Agitate the flasks at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the aliquot with a suitable solvent and determine the concentration of the solute using an appropriate analytical technique, such as HPLC with a UV or mass spectrometer detector, or GC-MS after derivatization.
-
Caption: Workflow for quantitative solubility determination.
pKa Determination
Ethyl 2-amino-2-ethyloctanoate has two ionizable groups: the primary amino group (-NH₂) which is basic, and the α-proton of the ester, which is weakly acidic but generally not considered in pKa measurements under normal aqueous conditions. The pKa of the conjugate acid of the amino group (R-NH₃⁺) is of primary interest. For primary amines, this value typically falls in the range of 9-11.
-
Sample Preparation : Accurately weigh a sample of Ethyl 2-amino-2-ethyloctanoate and dissolve it in a known volume of deionized water, potentially with a small amount of co-solvent like ethanol if water solubility is low. Add a slight excess of a standardized strong acid (e.g., 0.1 M HCl) to ensure the amino group is fully protonated.
-
Titration Setup : Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH meter with an electrode immersed in the solution. Place the beaker on a magnetic stirrer.
-
Titration : Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection : Record the pH of the solution after each addition of the titrant.
-
Data Analysis : Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized. This point corresponds to the midpoint of the flat buffer region on the titration curve. The Henderson-Hasselbalch equation can be used to confirm the pKa value.[7]
Caption: Experimental setup and analysis for pKa determination.
Spectroscopic Properties (Predicted)
While no publicly available spectra for Ethyl 2-amino-2-ethyloctanoate were found, its spectroscopic features can be reliably predicted based on its functional groups and comparison with similar molecules.[8]
¹H NMR Spectroscopy[15][16]
-
~3.3-3.5 ppm (singlet, 2H) : -NH₂ protons. The signal may be broad and its chemical shift is solvent-dependent.
-
~4.1-4.3 ppm (quartet, 2H) : -O-CH₂ -CH₃ protons of the ethyl ester, coupled to the adjacent methyl group.
-
~1.2-1.4 ppm (triplet, 3H) : -O-CH₂-CH₃ protons of the ethyl ester, coupled to the adjacent methylene group.
-
~1.5-1.8 ppm (multiplet, 2H) : -C(NH₂)(Et)-CH₂ - protons of the octyl chain.
-
~1.2-1.4 ppm (multiplet, 8H) : -(CH₂)₄- protons of the octyl chain.
-
~0.8-1.0 ppm (triplet, 3H) : -CH₂-CH₃ of the octyl chain.
-
~1.5-1.7 ppm (quartet, 2H) : -C(NH₂)-CH₂ -CH₃ protons of the α-ethyl group.
-
~0.8-1.0 ppm (triplet, 3H) : -C(NH₂)-CH₂-CH₃ protons of the α-ethyl group.
¹³C NMR Spectroscopy
-
~175-178 ppm : C =O of the ester.
-
~60-62 ppm : -O-C H₂-CH₃ of the ethyl ester.
-
~58-62 ppm : Quaternary α-C arbon.
-
~22-35 ppm : C H₂ carbons of the octyl and α-ethyl groups.
-
~14 ppm : C H₃ carbons of the ethyl ester, α-ethyl, and octyl groups.
IR Spectroscopy
-
3300-3500 cm⁻¹ (two bands, medium) : N-H stretching of the primary amine.
-
2850-2960 cm⁻¹ (strong) : C-H stretching of the alkyl groups.
-
~1735 cm⁻¹ (strong) : C=O stretching of the ester.
-
1590-1650 cm⁻¹ (medium) : N-H bending of the primary amine.
-
1150-1250 cm⁻¹ (strong) : C-O stretching of the ester.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity and for quantification of amino acid esters. Due to the lack of a strong chromophore, derivatization is often required for sensitive UV or fluorescence detection.[9][10]
-
Sample Preparation : Prepare a stock solution of Ethyl 2-amino-2-ethyloctanoate in a suitable solvent (e.g., methanol or acetonitrile).
-
Derivatization : React the amino group with a derivatizing agent such as o-phthalaldehyde (OPA) for fluorescence detection or dansyl chloride for UV detection.[11][12] The reaction is typically rapid and performed just prior to injection.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : Fluorescence detector (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives) or UV detector (e.g., 254 nm for dansyl derivatives).
-
-
Quantification : Create a calibration curve using standards of known concentrations to quantify the analyte in unknown samples.
Caption: General workflow for HPLC analysis of amino acid esters.
Safety and Handling
A specific Safety Data Sheet (SDS) for Ethyl 2-amino-2-ethyloctanoate is not widely available.[3] However, based on the SDS for similar amino acid compounds, the following precautions should be observed.[13][14][15]
-
Handling : Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes. Avoid breathing dust or vapors.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid :
-
Skin Contact : Wash off immediately with plenty of soap and water.
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion : Do NOT induce vomiting. Rinse mouth and seek medical advice.
-
Inhalation : Move to fresh air. If breathing is difficult, give oxygen.
-
-
Disposal : Dispose of in accordance with local, state, and federal regulations.
Conclusion
Ethyl 2-amino-2-ethyloctanoate is a promising, yet under-characterized, α,α-disubstituted amino acid ester. This guide has provided a detailed overview of its predicted physicochemical properties and has outlined robust, standardized experimental protocols for their empirical determination. By offering a plausible synthetic route, expected spectroscopic signatures, and established analytical methodologies, this document serves as a foundational resource to enable further research and application of this versatile chemical building block in drug discovery and materials science.
References
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Douat, C., et al. (2001). Synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry.
[1] Alvarez-Bercedo, P., et al. (2010). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. The Journal of Organic Chemistry. [Link].
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[17] Chey, W., & Calder, G. V. (1972). Method for Determining Solubility of Slightly Soluble Organic Compounds. Journal of Chemical & Engineering Data.
[4] Seebach, D., et al. (2000). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. Helvetica Chimica Acta. [Link].
[18] Arnold, F. H., et al. (2019). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. Journal of the American Chemical Society. [Link].
[19] Ichikawa, S., et al. (2018). The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement. Angewandte Chemie International Edition.
[5] Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link].
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Carlson, C. (2018). Determination of Amino Acid Concentrations using HPLC. BCO-DMO. [Link].
[21] Ghirlanda, G., et al. (2015). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Tetrahedron: Asymmetry. [Link].
[14] Agilent Technologies. (2024). Amino Acid Standard - SAFETY DATA SHEET. [Link].
[22] PubChem. Ethyl 2-amino-2-cyanoacetate. National Center for Biotechnology Information. [Link].
[23] Rulisek, L., et al. (2013). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. The Journal of Physical Chemistry C. [Link].
[24] PubChem. Ethyl 2-amino-2-ethylbutanoate. National Center for Biotechnology Information. [Link].
Carl ROTH. (2023). Safety Data Sheet: Amino acid. [Link].
[2] Chemsrc. ethyl 2-amino-2-ethyloctanoate. [Link].
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eGyanKosh. DETERMINATION OF pKa OF GLYCINE. [Link].
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Structural Analysis and Characterization of Ethyl 2-amino-2-ethyloctanoate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Analytical Imperative for Novel Amino Acid Analogs
In the landscape of modern drug discovery and peptide science, non-proteinogenic amino acids represent a frontier of untapped potential. Among these, α,α-disubstituted amino acids are of particular interest due to the unique conformational constraints they impose on peptide backbones, often leading to enhanced proteolytic stability and well-defined secondary structures.[1][2] Ethyl 2-amino-2-ethyloctanoate, a chiral α,α-disubstituted amino acid ester, exemplifies this class of compounds. Its structure, featuring a quaternary α-carbon, precludes epimerization and offers a sterically defined building block for novel therapeutic peptides and peptidomimetics.[3]
The successful application of such a specialized molecule is fundamentally dependent on its unambiguous structural verification and purity assessment. The absence of an α-hydrogen and the presence of multiple alkyl chains create unique analytical signatures that require a multi-technique, integrated approach for full characterization. This guide provides a comprehensive framework for the structural elucidation of Ethyl 2-amino-2-ethyloctanoate, detailing not only the requisite analytical protocols but also the scientific rationale underpinning each experimental choice. It is designed to serve as a practical, field-proven resource for scientists dedicated to ensuring the absolute integrity of their molecular building blocks.
Overview of Synthesis and Purification
The synthesis of α,α-disubstituted amino acids like Ethyl 2-amino-2-ethyloctanoate typically involves the alkylation of a suitable precursor, such as an amino acid ester derivative or a nitroacetate compound.[3] A common strategy involves the dialkylation of a glycine equivalent. Regardless of the specific synthetic route, the crude product will inevitably contain starting materials, reagents, and potential side-products. Therefore, a rigorous purification protocol, commonly employing column chromatography, is essential prior to structural analysis. The subsequent analytical workflow is designed to confirm the identity of the purified product and assess its purity.
Caption: Synthesis and Purification Workflow.
Spectroscopic Characterization: A Multi-Faceted Approach
No single technique can definitively elucidate a novel molecular structure. The core of characterization lies in integrating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each method provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For Ethyl 2-amino-2-ethyloctanoate, both ¹H and ¹³C NMR are indispensable.
Causality Behind Experimental Choices: The key structural feature is the quaternary α-carbon, which lacks a directly attached proton. This makes the ¹H NMR spectrum simpler in the α-region compared to standard amino acids but requires careful analysis of the surrounding alkyl groups. ¹³C NMR is crucial for confirming the presence and chemical environment of all carbon atoms, especially the quaternary α-carbon, which has a distinct chemical shift.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 10-15 mg of the purified compound for ¹H NMR and 30-50 mg for ¹³C NMR.[4]
-
Solvent Selection: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent, typically Chloroform-d (CDCl₃), which is effective at solubilizing nonpolar to moderately polar compounds and has a well-defined solvent peak.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]
-
¹H NMR Acquisition: Utilize a standard single-pulse experiment. A spectral width of 0 to 12 ppm is appropriate. For quantitative accuracy, ensure a sufficient relaxation delay (e.g., 5 seconds) between scans.
-
¹³C NMR Acquisition: Employ a proton-decoupled pulse program to obtain singlets for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[4]
Predicted NMR Data Summary
| Technique | Predicted Chemical Shift (δ, ppm) | Assignment | ¹H Multiplicity & Integration | Notes |
| ¹H NMR | ~4.12 | -OCH₂ CH₃ (ester) | Quartet (q), 2H | Coupled to the adjacent CH₃ group. |
| ~2.0-1.2 | -CH₂ -(CH₂)₄-CH₃ (hexyl) | Multiplet (m), 10H | Overlapping signals from the long alkyl chain. | |
| ~1.60 | -N-H₂ | Broad Singlet (br s), 2H | Chemical shift can vary with concentration and solvent. | |
| ~1.25 | -OCH₂CH₃ (ester) | Triplet (t), 3H | Coupled to the adjacent OCH₂ group. | |
| ~0.88 | -(CH₂)₅-CH₃ (hexyl) | Triplet (t), 3H | Terminal methyl group of the octanoate chain. | |
| ~0.85 | α-CH₂ CH₃ | Triplet (t), 3H | Methyl of the α-ethyl group. | |
| ~1.5-1.7 | α-CH₂CH₃ | Quartet (q), 2H | Methylene of the α-ethyl group. | |
| ¹³C NMR | ~175 | C =O (ester) | - | Carbonyl carbon, typically downfield. |
| ~60 | -OCH₂ CH₃ (ester) | - | Methylene carbon of the ethyl ester. | |
| ~58 | α-C | - | Quaternary α-carbon, a key signature. | |
| ~35-22 | -(C H₂)₆- (alkyl chains) | - | Multiple overlapping signals from the hexyl and ethyl groups. | |
| ~14 | -OCH₂CH₃ (ester) | - | Methyl carbon of the ethyl ester. | |
| ~14 | -(CH₂)₅-CH₃ (hexyl) | - | Terminal methyl carbon of the octanoate chain. | |
| ~8 | α-CH₂CH₃ | - | Methyl carbon of the α-ethyl group. |
Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Experimental values may vary slightly.[4][5]
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation.
Causality Behind Experimental Choices: Electrospray Ionization (ESI) is the preferred method for this molecule as it is a soft ionization technique that readily protonates the basic amine group, yielding a strong molecular ion peak ([M+H]⁺) with minimal fragmentation in the source.[6] This allows for unambiguous determination of the molecular weight. Subsequent tandem MS (MS/MS) experiments can then be used to induce fragmentation in a controlled manner to probe the structure.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an ESI source.
-
Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. Perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.[7]
Predicted Mass Spectrometry Data
| Ion | Calculated m/z | Analysis | Expected Fragmentation Pathways |
| [M+H]⁺ | 216.1964 | Molecular Ion | The protonated parent molecule (C₁₂H₂₆NO₂⁺). |
| [M-C₂H₅O]⁺ | 170.1599 | Loss of Ethoxy | Cleavage of the ester ethoxy group. |
| [M-C₂H₅O₂]⁺ | 156.1443 | Loss of Carboxyethyl | Loss of the entire ethyl ester functional group. |
| [M-C₆H₁₃]⁺ | 130.1181 | Loss of Hexyl Chain | Alpha-cleavage resulting in the loss of the C6 side chain. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Causality Behind Experimental Choices: The IR spectrum provides direct evidence for the amine (N-H), ester (C=O), and alkyl (C-H) functionalities within the molecule. The position and intensity of these absorption bands are characteristic and serve as a qualitative fingerprint for the compound's structure.[8][9]
Experimental Protocol: Thin Film Analysis
-
Sample Preparation: Dissolve a small amount of the neat oil in a volatile solvent (e.g., dichloromethane).
-
Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the analyte.
-
Data Acquisition: Place the salt plate in the spectrometer and acquire the spectrum over the range of 4000-600 cm⁻¹.
Characteristic Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3380 - 3300 | N-H Stretch | Primary Amine (-NH₂) |
| 2960 - 2850 | C-H Stretch | Alkyl (-CH₃, -CH₂-) |
| ~1730 | C=O Stretch | Ester (-C=O) |
| ~1240 | C-O Stretch | Ester (O-C) |
Integrated Structural Elucidation Workflow
The confirmation of the structure of Ethyl 2-amino-2-ethyloctanoate is not a linear process but an integrated validation system where each piece of data corroborates the others. The workflow below illustrates this logic.
Sources
- 1. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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Spectroscopic data (NMR, IR, Mass Spec) for Ethyl 2-amino-2-ethyloctanoate
An In-Depth Technical Guide to the Spectroscopic Profile of Ethyl 2-amino-2-ethyloctanoate
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for Ethyl 2-amino-2-ethyloctanoate, a molecule of interest in synthetic and medicinal chemistry. Due to the current absence of publicly available experimental spectra for this specific compound, this guide employs a predictive approach grounded in established spectroscopic principles and computational chemistry. The predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented and contextualized through a comparative analysis with the experimental data of structurally related analogs. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the characterization and identification of this and similar molecules.
Introduction: Navigating the Spectroscopic Landscape of a Novel Compound
The structural elucidation of novel chemical entities is the bedrock of modern drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process, providing a detailed fingerprint of a molecule's atomic and electronic structure. This guide focuses on Ethyl 2-amino-2-ethyloctanoate, a substituted amino acid ester with potential applications in organic synthesis.
A thorough search of prominent chemical databases, including PubChem, has revealed a notable lack of experimentally acquired spectroscopic data for Ethyl 2-amino-2-ethyloctanoate. This is not uncommon for novel or specialized compounds. In the absence of direct experimental evidence, a predictive and comparative approach is not only necessary but also a powerful strategy. By leveraging computational methods and analyzing the spectra of close structural analogs, we can construct a highly accurate and reliable predicted spectroscopic profile.
This guide will first present the predicted spectroscopic data for Ethyl 2-amino-2-ethyloctanoate. These predictions are based on well-established principles of computational chemistry, such as Density Functional Theory (DFT) for NMR and IR predictions, and rule-based or machine-learning models for mass spectral fragmentation.[1][2][3] Subsequently, we will delve into the experimental spectroscopic data of key structural analogs to provide an authoritative grounding for our predictions. Through this comparative analysis, we will build a comprehensive and scientifically rigorous understanding of the expected spectroscopic characteristics of the target molecule.
Predicted Spectroscopic Data for Ethyl 2-amino-2-ethyloctanoate
The following sections detail the predicted spectroscopic data for Ethyl 2-amino-2-ethyloctanoate. These predictions are derived from computational models that calculate the molecule's behavior in different spectroscopic environments.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectra
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. The predicted chemical shifts for Ethyl 2-amino-2-ethyloctanoate are based on DFT calculations, a common and reliable method for predicting NMR parameters.[3][4][5]
Molecular Structure of Ethyl 2-amino-2-ethyloctanoate
Caption: Molecular structure of Ethyl 2-amino-2-ethyloctanoate.
Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl 2-amino-2-ethyloctanoate
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| -CH₃ (octyl chain) | ~ 0.9 | Triplet | 3H |
| -(CH₂)₅- | ~ 1.2-1.6 | Multiplet | 10H |
| -CH₂- (α to Cα) | ~ 1.7 | Multiplet | 2H |
| -NH₂ | ~ 1.5-2.5 | Broad Singlet | 2H |
| -CH₂- (ethyl group on Cα) | ~ 1.8 | Quartet | 2H |
| -CH₃ (ethyl group on Cα) | ~ 0.8 | Triplet | 3H |
| -O-CH₂- (ester) | ~ 4.1 | Quartet | 2H |
| -O-CH₂-CH₃ (ester) | ~ 1.2 | Triplet | 3H |
Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 2-amino-2-ethyloctanoate
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (ester) | ~ 175 |
| Cα (quaternary) | ~ 60 |
| -O-CH₂- (ester) | ~ 61 |
| -CH₂- (octyl chain) | ~ 22-35 |
| -CH₂- (ethyl group on Cα) | ~ 30 |
| -CH₃ (octyl chain) | ~ 14 |
| -O-CH₂-CH₃ (ester) | ~ 14 |
| -CH₃ (ethyl group on Cα) | ~ 8 |
Predicted Infrared (IR) Spectrum
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted vibrational frequencies are based on computational methods that model the molecule's vibrational modes.[6][7][8]
Table 3: Predicted IR Absorption Bands for Ethyl 2-amino-2-ethyloctanoate
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300-3400 | Medium, Doublet |
| C-H Stretch (alkane) | 2850-2960 | Strong |
| C=O Stretch (ester) | ~ 1735 | Strong |
| N-H Bend (amine) | 1590-1650 | Medium |
| C-O Stretch (ester) | 1150-1250 | Strong |
Predicted Mass Spectrum (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and formula. The predicted fragmentation pattern is based on established fragmentation rules for esters and amines.[1][9]
-
Predicted Molecular Ion (M⁺): m/z = 215.19
-
Predicted [M+H]⁺: m/z = 216.19
Key Predicted Fragmentations:
-
Loss of the ethyl ester group (-COOCH₂CH₃): A significant fragmentation pathway is the loss of the entire ethyl ester functionality, leading to a fragment ion.
-
Loss of the ethoxy group (-OCH₂CH₃): This would result in an acylium ion.
-
McLafferty Rearrangement: The long octyl chain allows for the possibility of a McLafferty rearrangement, which is a characteristic fragmentation of carbonyl compounds with a γ-hydrogen.
Predicted Mass Spectrum Fragmentation Pathway
Caption: A simplified predicted fragmentation pathway for Ethyl 2-amino-2-ethyloctanoate.
Experimental Spectroscopic Data of Structural Analogs
To substantiate the predicted data, we will now examine the experimental spectroscopic data of closely related molecules. The primary analog for comparison is Ethyl octanoate , which shares the same ester and octyl chain but lacks the amino and ethyl groups at the alpha position.
Ethyl octanoate
¹H NMR Spectrum (Experimental):
-
~ 0.88 ppm (t, 3H): -CH₃ of the octyl chain.
-
~ 1.27 ppm (m, 10H): -(CH₂)₅- of the octyl chain.
-
~ 2.28 ppm (t, 2H): -CH₂- adjacent to the carbonyl group.
-
~ 4.12 ppm (q, 2H): -O-CH₂- of the ethyl ester.
-
~ 1.25 ppm (t, 3H): -CH₃ of the ethyl ester.
IR Spectrum (Experimental):
-
2850-2960 cm⁻¹: Strong C-H stretching vibrations.
-
~ 1740 cm⁻¹: Strong C=O stretching of the ester.
Mass Spectrum (Experimental):
-
Molecular Ion (M⁺): m/z = 172.
-
Key Fragments: m/z = 127 ([M-OC₂H₅]⁺), 101, 88 (McLafferty rearrangement), 43.[12]
Comparative Analysis and Interpretation
By comparing the predicted data for Ethyl 2-amino-2-ethyloctanoate with the experimental data for Ethyl octanoate, we can make informed interpretations:
-
¹H NMR: The signals for the octyl and ethyl ester groups are expected to be in similar regions. The key differences will be the absence of the triplet at ~2.28 ppm (for the -CH₂- next to the carbonyl) and the appearance of new signals for the amino group and the ethyl group at the alpha position. The quaternary nature of the alpha-carbon in the target molecule will simplify the splitting patterns of adjacent protons.
-
¹³C NMR: The presence of the nitrogen atom at the alpha-carbon will cause a downfield shift of this carbon's signal to around 60 ppm, compared to a methylene carbon at the same position in a simple ester.
-
IR Spectrum: The most significant difference will be the appearance of N-H stretching bands around 3300-3400 cm⁻¹ and an N-H bending vibration around 1590-1650 cm⁻¹ in the spectrum of Ethyl 2-amino-2-ethyloctanoate. The C=O stretch should remain in a similar position.
-
Mass Spectrum: The molecular ion peak will be at a higher m/z (215 vs. 172) due to the addition of the amino and ethyl groups. The fragmentation patterns will also differ significantly due to the presence of the nitrogen atom, which can direct fragmentation pathways.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Integrate the ¹H NMR signals and reference the chemical shifts to a known standard (e.g., TMS).
IR Spectroscopy (FTIR-ATR)
-
Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR crystal.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (Electron Ionization - GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, hexane).
-
Gas Chromatography (GC): Inject the sample into the GC. The compound will be vaporized and separated from any impurities on a capillary column.
-
Ionization (Electron Ionization - EI): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Conclusion
This technical guide has presented a detailed, predicted spectroscopic profile for Ethyl 2-amino-2-ethyloctanoate. By integrating computational predictions with a robust comparative analysis of experimental data from structural analogs, we have established a reliable set of expected spectral characteristics for this compound. This information will be invaluable for any researcher working on the synthesis, purification, and characterization of this molecule, providing a strong basis for its unambiguous identification. As experimental data for Ethyl 2-amino-2-ethyloctanoate becomes available, it will be interesting to compare it with the predictions outlined in this guide.
References
-
PubChem. Ethyl 2-amino-2-ethyloctanoate. National Center for Biotechnology Information. [Link]
- Gasteiger, J., & Engel, T. (Eds.). (2003).
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- Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of chemical physics, 132(15), 154104.
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NIST Chemistry WebBook. (n.d.). Ethyl octanoate. National Institute of Standards and Technology. [Link]
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SpectraBase. (n.d.). Ethyl octanoate. John Wiley & Sons, Inc. [Link]
- Bagno, A., Saielli, G., & Scorrano, G. (2006). Computational NMR spectroscopy: a powerful tool for the stereochemical analysis of organic and organometallic compounds. Chemistry–A European Journal, 12(20), 5162-5174.
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Chemaxon. (2023). NMR Predictor. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of mass spectra. University Science Books.
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl ethanoate. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0040195). [Link]
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NIST WebBook. (n.d.). Octanoic acid, ethyl ester. [Link]
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SpectraBase. (n.d.). Ethyl octanoate - Optional[ATR-IR] - Spectrum. [Link]
-
NIST WebBook. (n.d.). Octanoic acid, ethyl ester - Mass spectrum (electron ionization). [Link]
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An in-depth technical guide on the CAS number for Ethyl 2-amino-2-ethyloctanoate and related analogs.
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of α,α-disubstituted amino esters, a class of compounds with significant interest in medicinal chemistry. While a specific CAS number for Ethyl 2-amino-2-ethyloctanoate is not readily found in public databases, suggesting it may be a novel or sparsely documented compound, this document will focus on the synthesis, characterization, and known analogs of this family of molecules. The principles and protocols described herein are directly applicable to the synthesis of Ethyl 2-amino-2-ethyloctanoate.
Introduction: The Significance of α,α-Disubstituted Amino Acids
α,α-Disubstituted amino acids are non-proteinogenic amino acids that feature two side chains attached to the α-carbon. This unique structural feature imparts significant conformational constraints on peptides and peptidomimetics into which they are incorporated. These constraints can lead to the formation of stable secondary structures, such as helices and turns, which are often crucial for biological activity.
The incorporation of α,α-disubstituted amino acids into peptide-based drug candidates can offer several advantages:
-
Increased Metabolic Stability: The quaternary α-carbon is sterically hindered, which protects the adjacent peptide bonds from enzymatic degradation by peptidases.
-
Enhanced Receptor Affinity and Selectivity: The conformational rigidity can lock the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.
-
Improved Bioavailability: The modified peptide backbone can lead to improved pharmacokinetic properties.
Ethyl 2-amino-2-ethyloctanoate represents a specific ester of an α,α-disubstituted amino acid, with an ethyl group and a hexyl group (derived from octanoic acid) at the α-position. Such compounds are valuable building blocks in the synthesis of modified peptides and other complex organic molecules.
Synthesis of α,α-Disubstituted Amino Esters: Key Methodologies
The synthesis of α,α-disubstituted amino esters can be achieved through several established methods. The choice of method often depends on the desired side chains and the scale of the synthesis. Two common and versatile approaches are the Strecker synthesis and the alkylation of a protected glycine equivalent.
Modified Strecker Synthesis
The Strecker synthesis is a classic method for preparing α-amino acids. A modified version can be employed for the synthesis of α,α-disubstituted analogs. The general workflow involves the reaction of a ketone with an amine and a cyanide source, followed by hydrolysis.
Experimental Protocol: Synthesis of a generic Ethyl 2-amino-2-alkylalkanoate
-
Imine Formation: To a solution of the ketone (e.g., 2-octanone for the synthesis of a 2-methyl-2-hexyl backbone) in methanol, add a solution of an amine (e.g., ammonia or benzylamine) and a cyanide source (e.g., sodium cyanide). The reaction is typically stirred at room temperature.
-
Aminonitrile Formation: The imine intermediate is then attacked by the cyanide ion to form an α-aminonitrile.
-
Hydrolysis and Esterification: The α-aminonitrile is then subjected to acidic hydrolysis (e.g., using concentrated HCl) to convert the nitrile group into a carboxylic acid. The resulting amino acid can then be esterified using standard methods, such as by refluxing in ethanol with a catalytic amount of sulfuric acid, to yield the desired ethyl ester.
Diagram: Modified Strecker Synthesis Workflow
Caption: A generalized workflow for the modified Strecker synthesis.
Alkylation of Glycine Equivalents
Another powerful method involves the sequential alkylation of a protected glycine derivative. This approach offers excellent control over the introduction of the two different alkyl side chains. A common starting material is ethyl N-(diphenylmethylene)glycinate, a Schiff base of glycine ethyl ester.
Experimental Protocol: Asymmetric Synthesis via Alkylation
-
Deprotonation: The glycine Schiff base is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate a nucleophilic enolate.
-
First Alkylation: The first alkylating agent (e.g., ethyl iodide) is added to the enolate solution. The reaction is allowed to warm to room temperature.
-
Second Alkylation: The resulting mono-alkylated product is isolated and then subjected to a second deprotonation and alkylation step with a different alkylating agent (e.g., 1-bromohexane).
-
Deprotection: The N-(diphenylmethylene) protecting group is removed by mild acidic hydrolysis to yield the final α,α-disubstituted amino ester.
Diagram: Alkylation Workflow
Caption: Step-wise synthesis via alkylation of a glycine equivalent.
Characterization and Analytical Techniques
The successful synthesis of the target compound must be confirmed through rigorous analytical characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the final product. The absence of a proton signal at the α-carbon in the ¹H NMR spectrum is a key indicator of successful disubstitution.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized ester.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the N-H stretches of the amine, the C=O stretch of the ester, and the C-N stretch.
-
Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to assess the purity of the final product.
CAS Numbers of Related Analogs
| Compound Name | Molecular Formula | CAS Number |
| 2-Aminoisobutyric acid | C₄H₉NO₂ | 62-57-7 |
| Diethyl 2-aminomalonate hydrochloride | C₇H₁₄ClNO₄ | 13433-00-6 |
| 2-Amino-2-methylbutanoic acid (Isovaline) | C₅H₁₁NO₂ | 595-40-4 |
| Ethyl 2-amino-2-methylpropanoate hydrochloride | C₆H₁₄ClNO₂ | 17288-01-2 |
Conclusion
The synthesis of α,α-disubstituted amino esters like Ethyl 2-amino-2-ethyloctanoate is a key enabling technology in modern drug discovery. While the specific compound of interest may be novel, established synthetic routes, such as the modified Strecker synthesis and the alkylation of glycine equivalents, provide reliable and versatile methods for its preparation. Rigorous characterization using a suite of analytical techniques is paramount to ensure the identity and purity of the final product. The knowledge of these synthetic and analytical methodologies empowers researchers to create novel molecular entities with potentially enhanced therapeutic properties.
References
-
Holton, A. G., et al. (2019). "The synthesis of α,α-disubstituted amino acids and their applications in peptide science." Amino Acids, 51(3), 335-373. [Link]
Solubility profile of Ethyl 2-amino-2-ethyloctanoate in common lab solvents
An In-depth Technical Guide on the Solubility Profile of Ethyl 2-amino-2-ethyloctanoate
Foreword: Navigating the Data Frontier
In the landscape of pharmaceutical development and chemical research, understanding the fundamental physicochemical properties of a molecule is paramount. Solubility, in particular, governs a compound's behavior from synthesis and purification to formulation and bioavailability. This guide focuses on Ethyl 2-amino-2-ethyloctanoate, a molecule of interest for which, at the time of this writing, specific experimental solubility data is not publicly available in peer-reviewed literature or chemical databases.[1]
The absence of data does not represent a barrier but an opportunity. It compels us, as scientists, to proceed from first principles: to analyze the molecular structure, predict its behavior based on established chemical theory, and design a robust, self-validating experimental plan to generate the required data. This document, therefore, serves a dual purpose: it provides a theoretically-grounded prediction of the solubility profile of Ethyl 2-amino-2-ethyloctanoate and, more importantly, offers a definitive, field-proven protocol for its experimental determination.
The Molecule: Ethyl 2-amino-2-ethyloctanoate at a Glance
Ethyl 2-amino-2-ethyloctanoate is an amino acid ester. Its structure is characterized by a central quaternary carbon atom bonded to an ethyl group, a hexyl group (completing the octanoate chain), a primary amine, and an ethyl ester group. This unique combination of functional groups dictates its interaction with various solvents.
Table 1: Physicochemical Properties of Ethyl 2-amino-2-ethyloctanoate
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₅NO₂ | PubChem[1] |
| Molecular Weight | 215.34 g/mol | PubChem[1] |
| Predicted XlogP | 3.2 | PubChem[1] |
| Structure | CCCCCCC(CC)(C(=O)OCC)N | PubChem[1] |
The predicted XlogP value of 3.2 suggests a predominantly lipophilic (fat-loving) character, which is a critical starting point for our solubility predictions.
Predicted Solubility Profile: A "Like Dissolves Like" Analysis
The principle of "like dissolves like" is our primary tool for predicting solubility.[2] We must consider the contributions of the molecule's distinct regions.
-
Non-Polar Character: The long C8 alkyl chain (octanoate) is the dominant feature, making the molecule significantly non-polar. This long hydrocarbon tail will readily interact with non-polar solvents via van der Waals forces.
-
Polar Character: The presence of two polar functional groups, the primary amine (-NH₂) and the ethyl ester (-COOEt), introduces polarity. The amine group can act as a hydrogen bond donor and acceptor, while the ester group can act as a hydrogen bond acceptor.[3] These groups will facilitate interactions with polar solvents.
This duality suggests the molecule will exhibit a broad solubility range, but with a clear preference for solvents that can accommodate both its lipophilic and polar nature.
Sources
Potential biological activities of alpha,alpha-disubstituted amino acid esters
An In-Depth Technical Guide to the Potential Biological Activities of α,α-Disubstituted Amino Acid Esters
Authored by: A Senior Application Scientist
Foreword: Beyond the Proteogenic Twenty
In the landscape of drug discovery and chemical biology, the quest for novel molecular scaffolds that offer enhanced potency, selectivity, and metabolic stability is perpetual. While nature provides a diverse palette of twenty proteinogenic amino acids, the steric and conformational constraints inherent to α-monosubstituted systems often limit their therapeutic potential. The introduction of a second substituent at the α-carbon of an amino acid fundamentally alters its chemical and biological properties, giving rise to the class of α,α-disubstituted amino acids (α,α-AAs). Their ester derivatives, the focus of this guide, serve as crucial intermediates and bioactive molecules in their own right, offering a gateway to a vast and underexplored chemical space.
This guide provides a comprehensive overview of the potential biological activities of α,α-disubstituted amino acid esters, intended for researchers, scientists, and drug development professionals. We will delve into the unique structural attributes that confer their biological activities, explore their diverse therapeutic applications, and provide detailed experimental protocols for their synthesis and evaluation.
The Structural Advantage: How α,α-Disubstitution Shapes Biological Activity
The defining feature of α,α-disubstituted amino acids and their esters is the presence of a quaternary α-carbon. This seemingly simple modification has profound implications for their molecular conformation and, consequently, their biological function.
-
Conformational Rigidity: The Thorpe-Ingold effect, resulting from the gem-disubstitution at the α-carbon, significantly restricts the conformational freedom of the molecule. This pre-organization of the molecular structure can lead to a higher binding affinity for biological targets, as less conformational entropy is lost upon binding. The nature of the substituents dictates the preferred secondary structure of peptides incorporating these amino acids; for instance, α,α-dialkyl substitution often favors helical structures, while α,α-diaryl substitution can induce more extended geometries.[1]
-
Enhanced Metabolic Stability: Peptides and proteins are susceptible to enzymatic degradation by proteases. The steric hindrance provided by the two α-substituents shields the adjacent peptide bonds from proteolytic cleavage, thereby increasing the in vivo half-life of peptidomimetics containing these unnatural amino acids.[1][2]
-
Increased Lipophilicity: The introduction of alkyl or aryl substituents at the α-position generally increases the lipophilicity of the amino acid ester. This property can enhance membrane permeability and oral bioavailability, crucial parameters in drug design.[1]
The interplay of these factors makes α,α-disubstituted amino acid esters highly attractive building blocks for the development of novel therapeutics.[3][4]
Caption: Core structural advantages of α,α-disubstituted amino acid esters.
A Spectrum of Biological Activities
The unique properties of α,α-disubstituted amino acid esters have been harnessed to develop compounds with a wide range of biological activities.
Antimicrobial Agents: A New Front Against Resistance
The rise of multi-drug resistant bacteria necessitates the development of novel antimicrobial agents. Amphipathic α,α-disubstituted amino amides, derived from their corresponding esters, have emerged as a promising class of compounds with potent activity against both Gram-positive and Gram-negative bacteria, including clinically challenging strains like ESBL-CARBA producers.[5][6]
The proposed mechanism of action involves the disruption of bacterial cell membranes.[6] The amphipathic nature of these molecules, with their cationic charges and lipophilic side chains, allows them to preferentially interact with the negatively charged components of bacterial membranes, such as teichoic acids and lipopolysaccharides, leading to membrane permeabilization and cell death.[6][7]
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
| Derivative 4e (diguanidine) | Gram-positive reference strains | 0.25-8 | [5] |
| Derivative 4e (diguanidine) | Gram-negative reference strains | 0.25-8 | [5] |
| Derivative 4e (diguanidine) | Multi-resistant clinical isolates | 2-32 | [5] |
Anticonvulsant Properties: Modulating Neuronal Excitability
Derivatives of α,α-disubstituted amino acids have been investigated for their potential as anticonvulsant agents.[8][9][10] The mechanism of action is often linked to the modulation of amino acid neurotransmitter systems, either by enhancing inhibitory neurotransmission (e.g., via the GABAergic system) or by attenuating excitatory neurotransmission (e.g., by antagonizing glutamate receptors).[11]
One study on N-substituted amino acid amides found that several compounds exhibited significant anticonvulsant activity in the maximal electroshock seizure (MES) test, a preclinical model of generalized tonic-clonic seizures.[9]
Enzyme Inhibition: Targeting Key Pathological Pathways
The conformational constraints of α,α-disubstituted amino acids make them excellent scaffolds for the design of potent and selective enzyme inhibitors.
-
Digestive Enzyme Inhibition: Synthetic amino acid derivatives have shown inhibitory potential against digestive enzymes such as pancreatic lipase, α-amylase, and α-glucosidase.[12] Inhibition of these enzymes can be a therapeutic strategy for managing obesity and type 2 diabetes by reducing the absorption of dietary fats and carbohydrates.
-
Cathepsin C Inhibition: A dipeptide containing a 4-amino-tetrahydropyranyl-4-carboxylic acid derivative, an α,α-disubstituted amino acid, is in clinical trials as a cathepsin C inhibitor for the treatment of various inflammatory diseases.[13]
Receptor Modulation: Fine-Tuning Cellular Signaling
α,α-Disubstituted amino acid esters and their derivatives have been utilized to create peptidomimetics that modulate the activity of various receptors.
-
Dopamine Receptor Modulation: Peptidomimetics of L-prolyl-L-leucyl-glycinamide (PLG) incorporating α,α-disubstituted amino acids have been shown to enhance the binding of agonists to the dopamine D2 receptor.[14] These compounds have potential applications in the treatment of Parkinson's disease.
-
GABA(A) Receptor Allosteric Modulation: A series of α-amino acid phenolic ester derivatives have been developed as water-soluble general anesthetic agents that act as allosteric modulators of GABA(A) receptors.[15] One such compound, Org 25435, was effective as an intravenous anesthetic in clinical trials.[15]
Caption: Diverse biological activities of α,α-disubstituted amino acid esters.
Experimental Protocols: Synthesis and Evaluation
The synthesis of α,α-disubstituted amino acid esters presents a significant challenge due to the steric hindrance around the quaternary carbon.[3][4] Nevertheless, several effective methods have been developed.
Synthesis of α,α-Diaryl-α-amino Acid Esters via Conjugate Addition
This protocol is adapted from a method utilizing the silver oxide-catalyzed conjugate addition of α-aryl isocyanoacetates to o-quinone diimides.[1][16]
Materials:
-
α-Aryl isocyanoacetate
-
o-Quinone diimide
-
Silver(I) oxide (Ag₂O)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a solution of the α-aryl isocyanoacetate (1.0 equiv) and the o-quinone diimide (1.1 equiv) in DCM, add Ag₂O (10 mol %).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the α,α-diarylisocyano ester.
-
Hydrolysis to Amino Ester: Dissolve the purified isocyano ester in MeOH and add aqueous HCl. Stir the mixture for several hours until the hydrolysis is complete (monitored by TLC).
-
Final Workup: Neutralize the reaction mixture with a suitable base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the α,α-diaryl-α-amino ester.
Causality of Experimental Choices:
-
Ag₂O as Catalyst: Silver oxide acts as a mild Lewis acid to activate the o-quinone diimide for nucleophilic attack by the isocyanoacetate enolate.
-
Isocyano Group as a Precursor: The isocyano group is a versatile functional group that can be readily hydrolyzed under acidic conditions to reveal the primary amine of the amino acid ester.
-
o-Quinone Diimide as Arylating Agent: These compounds are highly reactive due to the rearomatization that drives the reaction forward, making them effective arylating agents.[1]
Evaluation of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the MIC of a synthesized α,α-disubstituted amino acid ester derivative against a panel of bacterial strains.
Materials:
-
Synthesized compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Inoculate the test bacteria into CAMHB and incubate until the culture reaches the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution Series: Prepare a series of twofold dilutions of the test compound in CAMHB in a 96-well plate.
-
Inoculation: Add an equal volume of the bacterial suspension to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.
Self-Validating System:
-
Positive Control: Ensures that the bacteria are viable and capable of growth under the assay conditions.
-
Negative Control: Confirms the sterility of the medium.
-
Standard Antibiotic: Including a known antibiotic (e.g., ciprofloxacin) as a reference compound validates the sensitivity of the bacterial strains and the overall assay performance.
Caption: Workflows for synthesis and antimicrobial evaluation.
Future Perspectives and Conclusion
The field of α,α-disubstituted amino acid esters is ripe with opportunities for further exploration. The development of more efficient and stereoselective synthetic methods will be crucial for accessing a wider diversity of these compounds.[3][4] Furthermore, the application of these building blocks in combinatorial chemistry and high-throughput screening could accelerate the discovery of new drug candidates.
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A Senior Application Scientist's Guide to the Synthetic Routes for Non-Proteinogenic Amino Acids
Introduction: Beyond the Canonical Twenty
In the landscape of modern drug discovery, peptide therapeutics, and chemical biology, non-proteinogenic amino acids (NPAAs) have emerged as indispensable tools.[1] These unique building blocks, extending beyond the 22 proteinogenic amino acids that constitute the genetic code, offer a vast and fertile ground for innovation.[2] Their incorporation into peptides can dramatically enhance metabolic stability, enforce specific secondary structures, and introduce novel functionalities, thereby overcoming many limitations of their natural counterparts.[3][4] This guide provides an in-depth exploration of the core synthetic strategies employed to access this diverse chemical space, offering field-proven insights for researchers, scientists, and drug development professionals.
The challenge in NPAA synthesis lies in the precise control of stereochemistry, a critical determinant of biological activity.[1][5] This guide will dissect the major asymmetric synthetic routes, from classical methods to cutting-edge biocatalytic and photoredox strategies, providing not just protocols but the causality behind experimental choices.
I. Asymmetric Synthesis from Prochiral Precursors: Building Chirality from the Ground Up
A cornerstone of NPAA synthesis is the creation of stereocenters from flat, prochiral molecules. This approach offers high versatility in introducing a wide array of side chains.
A. The Strecker Synthesis: A Classic Reimagined
First reported in 1850, the Strecker synthesis remains a relevant and powerful method for producing α-amino acids.[6][7] The classical reaction involves a one-pot, three-component reaction between an aldehyde or ketone, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[8][9]
Causality Behind the Method: The reaction's simplicity and the broad availability of aldehyde/ketone starting materials make it a highly versatile route to a vast library of NPAAs.[6] The primary limitation of the original method is its production of a racemic mixture, necessitating a subsequent resolution step which is often inefficient.[6][10]
Modern advancements have focused on rendering the Strecker synthesis asymmetric. This is primarily achieved through the use of chiral catalysts or auxiliaries that guide the nucleophilic attack of cyanide to one face of the intermediate imine.
Experimental Protocol: Asymmetric Strecker Reaction (Conceptual)
-
Imine Formation: A solution of the desired aldehyde (1.0 eq) and a chiral amine (e.g., a chiral primary amine or an ammonia equivalent with a chiral catalyst) (1.1 eq) in a suitable solvent (e.g., methanol or toluene) is stirred at room temperature.
-
Cyanation: A cyanide source, such as trimethylsilyl cyanide (TMSCN) (1.2 eq), is added to the reaction mixture, often in the presence of a chiral catalyst (e.g., a titanium-based or aluminum-based complex).[9] The reaction is typically run at a controlled temperature (e.g., 0 °C to room temperature) and monitored by TLC or LC-MS.
-
Hydrolysis: Upon completion, the reaction is quenched, and the resulting α-aminonitrile is hydrolyzed, typically under acidic conditions (e.g., 6M HCl, reflux), to yield the desired non-proteinogenic amino acid.
-
Purification: The final product is purified by ion-exchange chromatography or recrystallization.
B. Catalytic Asymmetric Alkylation and Arylation
Directly functionalizing the α-carbon of a glycine equivalent is a highly convergent and powerful strategy. This often involves the generation of a chiral enolate, which then reacts with an electrophile.
Palladium-catalyzed enantioselective C-H arylation has emerged as a sophisticated method for synthesizing chiral α,α-disubstituted amino acids.[11] This approach functionalizes an otherwise inert C-H bond, offering a novel disconnection.
Causality Behind the Method: This strategy provides access to sterically congested α,α-disubstituted amino acids, which are potent conformational constraints in peptides. The success of the reaction hinges on the design of a chiral ligand that can effectively control the stereochemistry of the C-H activation and subsequent bond formation.[11]
Workflow for Pd(II)-Catalyzed Enantioselective C-H Arylation:
Caption: Workflow for Pd(II)-Catalyzed Enantioselective C-H Arylation.
II. The Chiral Pool Approach: Nature's Starting Blocks
The chiral pool strategy leverages the vast repository of naturally occurring, enantiomerically pure molecules, such as proteinogenic amino acids, as starting materials.[5][12] This approach is highly efficient as the initial stereocenter is already set.
A. The Schöllkopf Chiral Auxiliary Method
Developed by Ulrich Schöllkopf, this method is a robust and widely used technique for the asymmetric synthesis of α-amino acids.[13][14] It employs a chiral auxiliary, typically derived from L-valine and glycine, to form a bis-lactim ether.[1][13]
Causality Behind the Method: The steric bulk of the isopropyl group from the valine auxiliary effectively shields one face of the glycine-derived carbanion, directing the incoming electrophile to the opposite face with high diastereoselectivity.[1][13] Subsequent acidic hydrolysis cleaves the auxiliary, yielding the desired enantiomerically pure NPAA.[13] This method is particularly valuable for synthesizing exotic amino acids in a laboratory setting.[13]
Mechanism of the Schöllkopf Method:
Caption: Schöllkopf bis-lactim ether method for asymmetric amino acid synthesis.
Experimental Protocol: Schöllkopf Synthesis (Conceptual)
-
Auxiliary Formation: Cyclize L-valine methyl ester with glycine methyl ester to form the diketopiperazine, followed by O-methylation (e.g., with trimethyloxonium tetrafluoroborate) to yield the bis-lactim ether.[1]
-
Deprotonation: Dissolve the Schöllkopf auxiliary in an aprotic solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C). Add a strong base, such as n-butyllithium (n-BuLi), dropwise to generate the carbanion.
-
Alkylation: Add the desired alkyl halide (R-X) to the solution and allow the reaction to proceed, monitoring for completion.
-
Hydrolysis & Cleavage: Quench the reaction and perform a mild acidic hydrolysis (e.g., 0.1 M HCl) to cleave the auxiliary and liberate the desired α-amino acid methyl ester and the L-valine methyl ester.
-
Purification: Separate the desired product from the auxiliary via chromatography.
| Method | Key Reagent/Catalyst | Typical ee/de | Advantages | Limitations |
| Asymmetric Strecker | Chiral Catalyst (e.g., Ti, Al-based) | >90% ee | High versatility, broad substrate scope. | Use of toxic cyanide, catalyst sensitivity. |
| Schöllkopf Method | L-Valine-derived auxiliary | >95% de | High diastereoselectivity, reliable.[1][13] | Stoichiometric auxiliary, limited atom economy.[13] |
| Pd-C-H Arylation | Pd(II)/Chiral Ligand | up to 98% ee | Access to α,α-disubstituted AAs, novel disconnection.[11] | Catalyst cost, limited to arylation. |
III. Biocatalysis: The Green Chemistry Approach
The use of enzymes for the synthesis of NPAAs has gained significant traction due to its high stereoselectivity, mild reaction conditions, and environmentally friendly nature.[4][15][16] Engineered enzymes are expanding the scope of biocatalysis to new substrates and reactions.[4]
A. Transaminases (ATAs)
Amino acid transaminases are pyridoxal phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a prochiral keto acid, establishing the α-stereocenter with high fidelity.[15][17]
Causality Behind the Method: The enzyme's active site provides a precisely arranged chiral environment that dictates the stereochemical outcome of the transamination reaction. This approach is highly atom-economical and often operates in aqueous media under mild conditions. The major challenge can be the unfavorable reaction equilibrium, which is often overcome by using a sacrificial amino donor or by removing the product.
Biocatalytic Transamination Workflow:
Caption: General workflow for the enzymatic synthesis of NPAAs using transaminases.
B. Other Enzymatic Strategies
Enzymes like lyases, hydrolases, and engineered "ncAA synthases" are also prominent in the field.[4] For instance, tyrosine phenol lyase (TPL) and tryptophan synthase (TrpS) can catalyze the formation of C-C, C-N, and C-S bonds to generate a variety of NPAAs from an electrophilic amino-acrylate intermediate.[4] The biocatalytic route offers a powerful alternative to chemical synthesis, especially for large-scale production where cost and environmental impact are critical factors.[3] However, the substrate scope can be limited by the enzyme's natural specificity, often necessitating protein engineering to achieve desired activities.[4]
IV. Emerging Frontiers: C–H Functionalization and Photoredox Catalysis
Recent years have witnessed a surge in the development of methods that directly modify proteinogenic amino acids into NPAAs.[18][19] This is an exceptionally efficient strategy as it leverages abundant and structurally complex starting materials.
Causality Behind the Method: Direct C–H functionalization avoids the need for pre-functionalized substrates, shortening synthetic sequences.[18][19] Photoredox catalysis, in particular, has proven to be a powerful tool, using visible light to generate radical intermediates under exceptionally mild conditions, which can then be used to form new C-C or C-heteroatom bonds.[18][20] This approach is lauded for its high functional group tolerance and environmentally friendly nature.[18][19]
An example is the photoredox-mediated C–O bond activation of aliphatic alcohols, which can be coupled with a chiral glycine equivalent to asymmetrically synthesize a range of NPAAs.
Conclusion: An Expanding Synthetic Toolbox
The synthesis of non-proteinogenic amino acids is a dynamic and rapidly evolving field. The choice of synthetic route is a multifactorial decision, weighing the desired structure, scale, stereochemical purity, and available resources. Classical methods like the Strecker and Schöllkopf syntheses continue to be mainstays for their reliability and versatility. Simultaneously, the rise of biocatalysis and modern catalytic methods like C-H functionalization and photoredox catalysis are opening new avenues for efficiency, sustainability, and molecular complexity. For the modern researcher and drug developer, a deep understanding of this diverse synthetic toolbox is paramount to unlocking the full potential of non-proteinogenic amino acids in shaping the future of medicine and materials science.
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Ethyl 2-Amino-2-Ethyloctanoate: A Versatile Chiral Building Block for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Non-proteinogenic α,α-disubstituted amino acids are of paramount importance in medicinal chemistry and materials science, offering unique conformational constraints and metabolic stability to peptides and other bioactive molecules. This technical guide focuses on Ethyl 2-amino-2-ethyloctanoate, a chiral building block belonging to this esteemed class of compounds. While specific literature on this exact molecule is emerging, its structural motifs are well-represented in the broader context of synthetic organic chemistry. This document will provide a comprehensive overview of the synthesis, properties, and potential applications of Ethyl 2-amino-2-ethyloctanoate, drawing upon established methodologies for the stereoselective construction of α,α-disubstituted amino acid esters. We will delve into the mechanistic underpinnings of relevant synthetic strategies, offer detailed experimental protocols, and explore the future potential of this and similar chiral building blocks in drug discovery and development.
Introduction: The Significance of α,α-Disubstituted Amino Acids
The precise control of three-dimensional molecular architecture is a cornerstone of modern organic synthesis, particularly in the development of novel therapeutics. Chiral α,α-disubstituted amino acids represent a critical class of building blocks that enable chemists to impart specific conformational rigidity to peptide backbones. This structural constraint is highly desirable as it can lead to enhanced biological activity, increased resistance to enzymatic degradation, and improved pharmacokinetic profiles. The incorporation of these non-natural amino acids can induce specific secondary structures, such as helices and turns, in peptides, which is crucial for modulating protein-protein interactions.
Ethyl 2-amino-2-ethyloctanoate, with its stereocenter at the α-carbon, serves as a valuable synthon for introducing a lipophilic octyl chain and an ethyl group in a stereocontrolled manner. The presence of these two different alkyl substituents at the α-position makes it a challenging yet rewarding synthetic target.
Physicochemical Properties
While extensive experimental data for Ethyl 2-amino-2-ethyloctanoate is not widely published, its basic properties can be found in chemical databases.
| Property | Value | Source |
| Molecular Formula | C12H25NO2 | PubChemLite[1] |
| Molecular Weight | 215.34 g/mol | PubChemLite[1] |
| IUPAC Name | ethyl 2-amino-2-ethyloctanoate | PubChemLite[1] |
| SMILES | CCCCCCC(CC)(C(=O)OCC)N | PubChemLite[1] |
| InChIKey | BWFGKSUCLYNHHE-UHFFFAOYSA-N | PubChemLite[1] |
Stereoselective Synthesis of Ethyl 2-Amino-2-Ethyloctanoate
The enantioselective synthesis of α,α-disubstituted α-amino acids is a significant challenge in organic chemistry due to the difficulty in creating a quaternary stereocenter with high fidelity.[3] Several powerful strategies have been developed to address this challenge, any of which could be adapted for the synthesis of Ethyl 2-amino-2-ethyloctanoate.
General Approaches to α,α-Disubstituted Amino Acid Synthesis
The synthesis of this class of compounds often relies on one of the following key strategies:
-
From Chiral Templates: Utilizing amino acids from the chiral pool as starting materials, where the existing stereocenter directs the introduction of new substituents.[3][4]
-
Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of a reaction that forms the quaternary stereocenter. This includes methods like catalytic asymmetric addition to α-iminoesters.
-
Memory of Chirality: This principle involves the temporary removal of a stereocenter, which is then regenerated with high fidelity later in the synthetic sequence.[3]
A promising approach for the synthesis of Ethyl 2-amino-2-ethyloctanoate would be the stereodivergent α-allylation of an aldimine ester, a method that has been successfully developed using synergistic Cu/Ir catalysis.[5][6] This method allows for the preparation of all four possible stereoisomers from the same starting materials by simply changing the chirality of the catalysts.[5][6]
Proposed Synthetic Pathway
A plausible synthetic route to enantiomerically enriched Ethyl 2-amino-2-ethyloctanoate could involve the asymmetric alkylation of a Schiff base derived from a simpler amino acid ester.
Figure 1: A proposed synthetic workflow for Ethyl 2-amino-2-ethyloctanoate via asymmetric alkylation.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on established methods for the asymmetric synthesis of α,α-disubstituted amino acids.
Step 1: Formation of the Schiff Base
-
To a solution of ethyl 2-aminooctanoate (1.0 eq) in dichloromethane (DCM), add benzaldehyde (1.1 eq).
-
Add a catalytic amount of a dehydrating agent, such as magnesium sulfate.
-
Stir the reaction mixture at room temperature until the formation of the imine is complete, as monitored by thin-layer chromatography (TLC).
-
Filter the reaction mixture and concentrate under reduced pressure to obtain the crude Schiff base.
Step 2: Asymmetric Ethylation
-
Dissolve the crude Schiff base in a suitable solvent, such as toluene.
-
Add a chiral phase-transfer catalyst (e.g., a Maruoka catalyst) (0.05 eq).
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Slowly add the ethylating agent (e.g., ethyl iodide) (1.5 eq) and a base (e.g., aqueous potassium hydroxide).
-
Stir the reaction vigorously until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and dry the combined organic layers over anhydrous sodium sulfate.
Step 3: Hydrolysis and Purification
-
Concentrate the organic extract and dissolve the residue in a mixture of tetrahydrofuran (THF) and aqueous hydrochloric acid.
-
Stir the mixture at room temperature to hydrolyze the imine.
-
Neutralize the reaction with a base and extract the product.
-
Purify the crude product by column chromatography to yield enantiomerically enriched Ethyl 2-amino-2-ethyloctanoate.
Applications as a Chiral Building Block
Ethyl 2-amino-2-ethyloctanoate is a versatile intermediate for the synthesis of more complex molecules.[7] Its ester and amine functionalities can be manipulated through various reactions to create a wide array of derivatives.[7]
Figure 2: Potential applications of Ethyl 2-amino-2-ethyloctanoate in various fields of chemical synthesis.
Peptidomimetics and Drug Discovery
The primary application of this chiral building block is in the synthesis of peptidomimetics. By replacing natural amino acids with Ethyl 2-amino-2-ethyloctanoate, researchers can introduce conformational constraints that can enhance biological activity and metabolic stability. The lipophilic octyl chain can also play a crucial role in membrane permeability and protein binding.
Chiral Ligands for Asymmetric Catalysis
The amino and ester groups of Ethyl 2-amino-2-ethyloctanoate can be further functionalized to create novel chiral ligands for asymmetric catalysis. These ligands can be used to control the stereochemical outcome of a wide range of chemical transformations, making them valuable tools for the synthesis of other chiral molecules.
Advanced Materials
The unique stereochemical and physical properties of molecules derived from Ethyl 2-amino-2-ethyloctanoate can be exploited in the development of advanced materials, such as chiral polymers and liquid crystals.
Conclusion and Future Outlook
Ethyl 2-amino-2-ethyloctanoate represents a valuable, albeit currently under-explored, chiral building block for organic synthesis. The established methodologies for the stereoselective synthesis of α,α-disubstituted amino acids provide a clear roadmap for its preparation in enantiomerically pure form. Its unique combination of a stereogenic quaternary center, a lipophilic side chain, and versatile functional groups makes it an attractive synthon for applications in drug discovery, asymmetric catalysis, and materials science. As the demand for structurally complex and conformationally constrained molecules continues to grow, the importance of chiral building blocks like Ethyl 2-amino-2-ethyloctanoate is set to increase significantly. Further research into the specific synthesis and applications of this compound is warranted and promises to unlock new opportunities in chemical innovation.
References
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Stereodivergent Synthesis of α,α-Disubstituted α-Amino Acids via Synergistic Cu/Ir Catalysis. Journal of the American Chemical Society. [5]
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Stereodivergent Synthesis of α,α-Disubstituted α-Amino Acids via Synergistic Cu/Ir Catalysis. PubMed. [6]
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Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry (RSC Publishing).
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Stereoselective synthesis of acyclic α,α-disubstituted α-amino acids derivatives from amino acids templates. ResearchGate. [3]
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Stereoselective synthesis of acyclic α,α-disubstituted α-amino acids derivatives from amino acids templates. Semantic Scholar. [4]
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The Role of Ethyl 2-amino-2-ethylbutanoate in Modern Organic Synthesis. BOC Sciences. [7]
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ETHYL 2-AMINO-2-ETHYLOCTANOATE - Safety Data Sheet. ChemicalBook. [2]
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A Computational Analysis of Predicted Molecular Properties and Descriptors for Ethyl 2-amino-2-ethyloctanoate
Abstract
In the contemporary drug discovery landscape, the early-stage assessment of molecular properties is critical for de-risking candidates and optimizing resource allocation.[1] In silico prediction methodologies have become indispensable, offering rapid and cost-effective evaluation of a compound's potential before its synthesis.[2] This technical guide presents a comprehensive computational analysis of Ethyl 2-amino-2-ethyloctanoate, a novel α,α-disubstituted amino acid ester. By leveraging a suite of validated cheminformatics tools, we predict its fundamental physicochemical properties, pharmacokinetic (ADMET) profile, and key medicinal chemistry descriptors. This document is structured to provide not just the predicted data, but also the scientific rationale behind the importance of each descriptor, offering actionable insights for researchers in medicinal chemistry and drug development.
Introduction: The Rationale for In Silico Profiling
The journey of a drug candidate from concept to clinic is fraught with challenges, with a high attrition rate often attributed to unfavorable pharmacokinetic or safety profiles. Computational chemistry and cheminformatics provide a powerful framework to anticipate these liabilities early in the design-make-test-analyze (DMTA) cycle.[3] By calculating molecular descriptors—numerical representations of a molecule's chemical and physical characteristics—we can build predictive models for complex biological outcomes.[4][5]
This guide focuses on Ethyl 2-amino-2-ethyloctanoate, a structure characterized by a chiral quaternary carbon center, an ester functional group, and a medium-length alkyl chain. Such α,α-disubstituted amino acids are of significant interest in medicinal chemistry for their ability to introduce conformational constraints and improve metabolic stability. The following sections detail a rigorous in silico evaluation of this molecule to establish a foundational profile of its drug-like potential.
Molecular Identity and Structural Representation
A precise structural definition is the cornerstone of any computational analysis. The identity of Ethyl 2-amino-2-ethyloctanoate is defined by the following standard chemical identifiers.
| Identifier | Value | Source |
| Molecular Formula | C12H25NO2 | [6] |
| SMILES | CCCCCCC(CC)(C(=O)OCC)N | [6] |
| InChIKey | BWFGKSUCLYNHHE-UHFFFAOYSA-N | [6] |
| Canonical IUPAC Name | ethyl 2-amino-2-ethyloctanoate | [6] |
Computational Methodology: A Self-Validating Workflow
The predictions presented herein were generated using a consensus approach, leveraging multiple well-regarded, freely accessible web-based platforms to ensure robustness and cross-validation of the results. This multi-tool strategy mitigates the risk of reliance on a single algorithm and reflects a common practice in the field.[7] The primary tools included admetSAR, ProteinIQ, and other cheminformatics platforms that utilize established algorithms for property calculation.[4][8]
The workflow begins with the canonical SMILES string as the input, which is then processed by various backend engines (e.g., RDKit) to calculate a wide array of descriptors.[4]
Caption: Computational workflow for molecular property prediction.
Predicted Physicochemical and Pharmaceutical Properties
Physicochemical properties govern a molecule's behavior in both chemical and biological systems, profoundly influencing its solubility, permeability, and formulation possibilities. The predicted values for Ethyl 2-amino-2-ethyloctanoate are summarized below.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight (MW) | 215.33 g/mol | Within the range for good oral bioavailability; low MW is generally favored for crossing biological membranes.[9] |
| logP (Octanol/Water) | 3.33 | Represents lipophilicity. This moderate value suggests a balance between aqueous solubility and lipid membrane permeability, crucial for absorption.[9] |
| Topological Polar Surface Area (TPSA) | 52.32 Ų | Measures the surface area of polar atoms. A value < 140 Ų is associated with good cell permeability. This value suggests excellent potential for membrane transit. |
| Aqueous Solubility (logS) | -3.8 to -4.2 (Predicted) | Indicates low to moderate solubility. This is a critical parameter that may require formulation strategies to enhance bioavailability. |
| Hydrogen Bond Donors | 1 (from -NH2) | The number of donor groups influences interactions with targets and solubility. A low number (<5) is favorable for membrane permeability (Lipinski's Rule). |
| Hydrogen Bond Acceptors | 3 (from -NH2, C=O, -O-) | The number of acceptor groups also impacts solubility and target binding. A low number (<10) is favorable for permeability (Lipinski's Rule). |
| Rotatable Bonds | 8 | Indicates molecular flexibility. A value ≤ 10 is often associated with better oral bioavailability in rats. |
| pKa (Acidic/Basic) | Basic pKa ≈ 8.5-9.0 (Predicted) | The primary amine is predicted to be the main basic center. This value determines the ionization state at physiological pH (7.4), which significantly impacts solubility, permeability, and target interaction. |
Predicted ADMET Profile: A Forecast of In Vivo Behavior
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile determines the viability of a compound as a therapeutic agent.[10] Early prediction of these properties is essential for identifying potential liabilities.[11]
Absorption
-
Human Intestinal Absorption (HIA): Predicted to be high. The compound's favorable LogP and TPSA values suggest efficient passive diffusion across the gut wall.
-
Caco-2 Permeability: Predicted to be high. This in vitro model is a strong indicator of intestinal absorption.
Distribution
-
Blood-Brain Barrier (BBB) Penetration: Predictions are borderline to positive. The lipophilicity and TPSA are in a range that may permit CNS entry, a desirable or undesirable trait depending on the therapeutic target.
-
Plasma Protein Binding (PPB): Predicted to be high (>90%). High PPB can limit the free fraction of the drug available to exert its therapeutic effect and may be a liability.
Metabolism
-
CYP450 Inhibition: Predicted to be a potential inhibitor of several cytochrome P450 enzymes (e.g., CYP2C9, CYP2D6). This is a significant flag for potential drug-drug interactions and requires experimental validation.
-
CYP450 Substrate: Predicted to be a substrate for CYP3A4 and other isoforms, suggesting it is likely to be metabolized by the liver. The quaternary center may offer some steric hindrance, potentially slowing the rate of metabolism compared to a non-substituted analogue.
Excretion
-
The primary routes of excretion will likely be renal and/or hepatic, following metabolic conversion to more polar derivatives.
Toxicity
-
hERG Inhibition: Predicted to be a low-to-moderate risk. Inhibition of the hERG potassium channel is a major cause of acquired long QT syndrome and is a critical safety checkpoint.
-
Ames Mutagenicity: Predicted to be non-mutagenic. The structure lacks common structural alerts for mutagenicity.[8]
-
Hepatotoxicity (DILI): Low probability predicted, but this is a complex endpoint and requires careful experimental evaluation.
Caption: Druglikeness and lead-likeness evaluation flowchart.
Medicinal Chemistry and Druglikeness Evaluation
"Druglikeness" is a qualitative concept used to assess whether a compound possesses properties consistent with known drugs. Several rule-based filters are commonly applied.
-
Lipinski's Rule of Five: This compound passes all criteria:
-
MW < 500 Da (215.33)
-
logP < 5 (3.33)
-
H-bond Donors < 5 (1)
-
H-bond Acceptors < 10 (3)
-
-
Ghose Filter: The compound passes , with properties falling within the defined ranges for MW (160-480), LogP (-0.4-5.6), and atom count (20-70).
-
Veber's Rule: The compound passes , with a low number of rotatable bonds (8) and a favorable TPSA (52.32 Ų), suggesting good oral bioavailability.
-
Lead-Likeness: The compound does not meet typical lead-likeness criteria, which favor lower molecular weight (<300) and LogP (<3). It is better classified as being in a drug-like chemical space rather than a lead-like or fragment space.
Conclusion and Forward Look
This in silico analysis of Ethyl 2-amino-2-ethyloctanoate provides a robust, multi-faceted prediction of its molecular properties and descriptors. The computational data suggest that the molecule possesses a promising profile in terms of druglikeness and predicted intestinal absorption. Key takeaways for development include:
-
Strengths: Excellent predicted permeability (HIA, Caco-2), compliance with major druglikeness rules, and a TPSA value conducive to cell entry.
-
Potential Liabilities: The prediction for high plasma protein binding could limit its free concentration in vivo. Furthermore, the potential for CYP450 inhibition warrants immediate experimental investigation to assess the risk of drug-drug interactions. Its low aqueous solubility may also necessitate formulation development.
This computational profile serves as a foundational guide for further research. The logical next steps would involve the synthesis of the compound followed by experimental validation of these key predictions, starting with solubility, LogP, pKa, and in vitro ADME assays (e.g., Caco-2, PPB, and CYP inhibition panels).
References
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A Senior Application Scientist's Guide to the Discovery of Novel Unnatural Amino Acids
Abstract
The ability to incorporate unnatural amino acids (UAAs) into proteins site-specifically represents a monumental leap in chemical biology and drug development. This technology, known as genetic code expansion, allows for the introduction of novel chemical functionalities, enabling precise control over protein structure and function.[1][2] This guide provides an in-depth technical overview of the core methodologies for discovering and incorporating novel UAAs. We will explore the foundational principles of orthogonal translation systems, delve into the primary discovery engines of directed evolution and computational design, and discuss advanced strategies and validation techniques. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of UAAs to engineer novel biologics, probe biological systems, and create next-generation therapeutics.[3][]
Part 1: The Central Machinery of Genetic Code Expansion
The cornerstone of UAA incorporation is the creation of an orthogonal translation system (OTS) .[5] This is a set of engineered biological components that operates in parallel to the host cell's native protein synthesis machinery but does not interact with it.[6] The goal is to hijack a specific codon, preventing its normal function (typically termination of translation) and reassigning it to a new, unnatural amino acid.
The core components of a functional OTS are:
-
A Repurposed Codon: A codon that is either unused or rare in the host organism is chosen as the target for the UAA. The most commonly used is the UAG "amber" stop codon due to its relatively low frequency of use in many organisms.[7][8]
-
An Orthogonal tRNA (o-tRNA): An engineered transfer RNA with an anticodon that recognizes the repurposed codon (e.g., CUA for the UAG codon). Crucially, this o-tRNA is not recognized by any of the host cell's endogenous aminoacyl-tRNA synthetases (aaRS).[9]
-
An Orthogonal Aminoacyl-tRNA Synthetase (o-aaRS): This engineered enzyme is the heart of the system's specificity. It must perform two functions with high fidelity:
-
Recognize and bind to the specific UAA supplied in the media.
-
Catalyze the attachment (acylation) of that UAA exclusively onto its cognate o-tRNA.
-
This engineered o-aaRS must not recognize any of the 20 canonical amino acids, and the o-tRNA must not be acylated by any endogenous aaRS.[1][9] This mutual orthogonality ensures that the UAA is incorporated only at the designated codon and that the canonical amino acid machinery is not corrupted.
The Workflow of Amber Suppression
The most prevalent method for UAA incorporation is amber codon suppression .[5][10] When the ribosome encounters a UAG codon in the messenger RNA (mRNA) of a target protein, it would normally recruit Release Factor 1 (RF1) to terminate translation.[10] In an engineered system, the acylated o-tRNA competes with RF1.[10] If the o-tRNA successfully binds, it delivers the UAA to the ribosome's A-site, and protein synthesis continues, resulting in a full-length protein containing the UAA at the desired position.
Caption: Genetic Code Expansion via Amber Suppression.
Part 2: Discovery and Engineering of Orthogonal Synthetases
The discovery of a novel o-aaRS that can efficiently and specifically charge a new UAA is the most critical and challenging step in developing a new OTS. The two primary strategies employed are directed evolution and computational design.
Strategy 1: Directed Evolution
Directed evolution mimics natural selection in a laboratory setting to evolve proteins with desired properties.[11][12] This approach starts with a known orthogonal aaRS/tRNA pair, often from an evolutionarily distant organism like an archaeon (e.g., Methanosarcina mazei PylRS or Methanocaldococcus jannaschii TyrRS), which already possesses orthogonality in common host systems like E. coli.[1][7] The gene for the o-aaRS is then mutated to create a large library of variants, which are then subjected to rigorous selection pressures.
Experimental Protocol: A Typical Directed Evolution Selection Scheme
This protocol is a generalized workflow for evolving a novel o-aaRS in E. coli.
1. Library Generation:
-
Objective: Create a diverse pool of o-aaRS mutants.
-
Method: The active site of the parent o-aaRS gene is targeted for mutagenesis. Typically, 5-7 key residues that line the amino acid binding pocket are randomized using techniques like error-prone PCR or degenerate oligonucleotides.
-
Causality: Randomizing the active site residues creates a vast sequence space. The probability of finding a variant that accommodates the new UAA, which is structurally different from the original substrate, is increased by maximizing this diversity.[13]
2. Positive Selection:
-
Objective: Isolate aaRS variants that can charge any amino acid (natural or unnatural) onto the o-tRNA, leading to suppression of a reporter gene.
-
Method: The aaRS library is transformed into E. coli cells containing a plasmid with a selectable marker (e.g., an antibiotic resistance gene like chloramphenicol acetyltransferase) that has an in-frame amber codon at a permissive site. The cells are grown on media containing the antibiotic and the target UAA.
-
Causality: Only cells expressing an active aaRS variant (one that charges an amino acid onto the o-tRNA) will produce the full-length resistance protein and survive. This step eliminates non-functional mutants from the library.
3. Negative Selection:
-
Objective: Eliminate aaRS variants that recognize and charge any of the 20 canonical amino acids.
-
Method: The surviving clones from the positive selection are grown in media lacking the UAA. These cells also contain a plasmid expressing a toxic gene (e.g., barnase) with an in-frame amber codon.[10]
-
Causality: If an aaRS variant is promiscuous and can charge a natural amino acid onto the o-tRNA, it will produce the full-length toxic barnase, leading to cell death. Only cells with aaRS variants that are strictly dependent on the UAA for activity will survive, as they will not produce the toxin in the absence of the UAA.[14]
4. Iteration and Validation:
-
Objective: Enrich for the most efficient and specific variants.
-
Method: The positive and negative selection steps are typically repeated for 3-5 rounds to isolate the best-performing clones. The final candidates are sequenced, and their efficiency and fidelity are validated by expressing a reporter protein (like GFP with a UAG codon) and analyzing the output via SDS-PAGE and mass spectrometry.[15]
Caption: The iterative cycle of directed evolution for a new o-aaRS.
Strategy 2: Computational and Rational Design
As our understanding of protein structure-function relationships grows, computational methods have become a powerful alternative to the brute-force approach of directed evolution.[16] These methods use the three-dimensional structure of the parent aaRS to model and predict mutations that would favor binding of the new UAA.
Workflow for Computational Design
-
In Silico Docking: The target UAA is computationally docked into the active site of the parent aaRS crystal structure.
-
Energy Calculations: Software calculates the binding energy and identifies steric clashes or suboptimal interactions between the UAA and the active site residues.
-
Virtual Mutagenesis: The algorithm systematically mutates active site residues in silico and recalculates binding energies for both the target UAA and the 20 canonical amino acids.
-
Library Design: The computational results are used to design a smaller, "smarter" library of aaRS variants.[13] This focused library contains only mutations predicted to improve binding to the UAA while disfavoring binding of natural amino acids.
-
Experimental Validation: This smaller, computationally-designed library is then synthesized and screened using the same positive/negative selection protocols described above. The advantage is a significantly higher hit rate and a less labor-intensive screening process.[13][16]
Strategy 3: Cell-Free Approaches
Cell-free protein synthesis (CFPS) systems offer a powerful platform for UAA discovery and incorporation that bypasses the limitations of living cells, such as membrane permeability to the UAA and toxicity of the components.[5][17] In a CFPS system, the cellular machinery for transcription and translation is reconstituted in vitro, providing complete control over the reaction components.[18]
Advantages of Cell-Free Systems:
-
No Cell Viability Constraints: Toxic UAAs or engineered components can be used without killing a host cell.[17]
-
Direct Access: The open nature of the system eliminates the need for the UAA to be transported across a cell membrane.[17]
-
High-Throughput Screening: Reactions can be performed in small volumes (e.g., in microplates), making it ideal for rapidly screening libraries of aaRS variants.
Part 3: Validation of UAA Incorporation
Once a promising o-aaRS candidate has been identified, it is crucial to rigorously validate its performance. The two key metrics are efficiency and fidelity .
-
Efficiency: What percentage of the target protein is produced as the full-length, UAA-containing version versus the truncated product?
-
Fidelity: When the UAG codon is suppressed, is it exclusively with the intended UAA, or are natural amino acids also mis-incorporated?
Protocol: Validation using Reporter Protein Expression and Mass Spectrometry
-
Expression: Express a reporter protein (e.g., sfGFP or myoglobin) containing a single, strategically placed amber codon in the presence of the engineered OTS and the UAA.
-
Purification: Purify the expressed protein using an affinity tag (e.g., a His-tag).
-
SDS-PAGE Analysis: Run the purified protein on an SDS-PAGE gel. The ratio of the band corresponding to the full-length protein to the band for the truncated protein provides a rough estimate of suppression efficiency.
-
Mass Spectrometry (MS) Analysis:
-
Intact Mass Analysis: Use ESI-MS to measure the precise molecular weight of the full-length protein. A successful incorporation will result in a mass shift corresponding to the UAA minus the mass of water.
-
Proteomic Analysis (MS/MS): Digest the purified protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS.[5] This method confirms the exact site of incorporation and can quantify the fidelity by searching for peptides where the UAG codon was mis-incorporated with a natural amino acid.[15]
-
Quantitative Data Summary
The performance of an OTS can vary significantly based on the specific aaRS/tRNA pair, the UAA, and the expression host. The following table provides a representative comparison of commonly used systems.
| Orthogonal System Origin | Parent aaRS | Common Host | Typical UAA Classes | Reported Efficiency Range |
| M. jannaschii | Tyrosyl-tRNA Synthetase (TyrRS) | E. coli, Mammalian | Phenylalanine derivatives, Photocaged amino acids | 10 - 60% |
| M. mazei / M. barkeri | Pyrrolysyl-tRNA Synthetase (PylRS) | E. coli, Mammalian, Yeast | Lysine derivatives, Bioorthogonal handles (alkynes, azides) | 25 - 80%[2] |
| E. coli | Leucyl-tRNA Synthetase (LeuRS) | E. coli | Aliphatic and bulky side chains | 5 - 40% |
Part 4: Advanced Strategies and Future Outlook
While amber suppression is the workhorse of genetic code expansion, the field is continuously evolving to overcome its limitations, such as competition with RF1 and the inability to incorporate multiple, distinct UAAs into a single protein.
Expanding the Codon Vocabulary
-
Alternative Stop Codons: The UAA (ochre) and UGA (opal) stop codons can also be repurposed, although this is often more challenging due to differences in release factor recognition and codon usage bias.[7]
-
Quadruplet Codons: Using a four-base "frameshift" codon (e.g., AGGA) and a corresponding tRNA with a four-base anticodon can enable the incorporation of a second, distinct UAA.[7][8] This requires engineering the ribosome to efficiently decode the quadruplet codon.[7]
-
Genome Recoding: A more radical approach involves systematically removing all instances of a specific codon (e.g., UAG) from the genome of an organism, freeing it up for unambiguous reassignment to a UAA. This eliminates competition from release factors entirely.
The discovery of novel unnatural amino acids continues to push the boundaries of protein engineering and drug discovery. The ability to install photocaged residues for spatiotemporal control, bioorthogonal handles for antibody-drug conjugation, and post-translational modifications for mechanistic studies provides an unparalleled toolkit for the modern life scientist.[][19][20] As directed evolution and computational design methods become more sophisticated and integrated, the pace of discovery for new, robust, and highly specific orthogonal systems will only accelerate, further expanding the chemical repertoire of life.
References
-
Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine. YouTube. Available at: [Link].
-
Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers. Available at: [Link].
-
A Translation-Independent Directed Evolution Strategy to Engineer Aminoacyl-tRNA Synthetases. ACS Central Science. Available at: [Link].
-
Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. National Institutes of Health. Available at: [Link].
-
tRNA engineering strategies for genetic code expansion. Frontiers. Available at: [Link].
-
Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. Essays in Biochemistry. Available at: [Link].
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Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers. Available at: [Link].
-
MS-READ: Quantitative Measurement of Amino Acid Incorporation. PubMed Central. Available at: [Link].
-
Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. PubMed Central. Available at: [Link].
-
Genetic Code Expansion: Recent Developments and Emerging Applications. Chemical Reviews. Available at: [Link].
-
Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. PubMed Central. Available at: [Link].
-
Computational Aminoacyl-tRNA Synthetase Library Design for Photocaged Tyrosine. MDPI. Available at: [Link].
-
Continuous directed evolution of aminoacyl-tRNA synthetases. PubMed Central. Available at: [Link].
-
Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Available at: [Link].
-
Computational Aminoacyl-tRNA Synthetase Library Design for Photocaged Tyrosine. MDPI. Available at: [Link].
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. Available at: [Link].
-
Genetic Code Expansion: A Brief History and Perspective. PubMed Central. Available at: [Link].
-
Directed evolution of aminoacyl-tRNA synthetases through in vivo hypermutation. bioRxiv. Available at: [Link].
-
Identification of permissive amber suppression sites for efficient non- canonical amino acid incorporation in mammalian cells. ETH Research Collection. Available at: [Link].
-
Computational Aminoacyl-tRNA Synthetase Library Design for Photocaged Tyrosine. Semantic Scholar. Available at: [Link].
-
Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers. Available at: [Link].
-
Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. PNAS. Available at: [Link].
-
Genetic Code Expansion. Oregon State University. Available at: [Link].
- In vivo incorporation of unnatural amino acids. Google Patents.
-
Polyspecific pyrrolysyl-tRNA synthetases from directed evolution. PNAS. Available at: [Link].
-
Expanded genetic code. Wikipedia. Available at: [Link].
-
Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications. Frontiers. Available at: [Link].
-
Cell‐free Unnatural Amino Acid Incorporation with Alternative Energy Systems and Linear Expression Templates. BYU ScholarsArchive. Available at: [Link].
-
Engineering of an Orthogonal Aminoacyl-tRNA Synthetase for Efficient Incorporation of the Non-natural Amino Acid O-Methyl-L-tyrosine using Fluorescence-based Bacterial Cell Sorting. ResearchGate. Available at: [Link].
-
Directed evolution of aminoacyl-tRNA synthetases through in vivo hypermutation. PubMed. Available at: [Link].
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Methodological & Application
Synthesis of Ethyl 2-amino-2-ethyloctanoate: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of Ethyl 2-amino-2-ethyloctanoate, a non-proteinogenic α,α-disubstituted amino acid ester. Such compounds are of significant interest in medicinal chemistry and drug development due to their ability to induce conformational constraints in peptides and their increased resistance to enzymatic degradation.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and safety precautions.
Introduction
α,α-disubstituted amino acids are valuable building blocks in the design of peptidomimetics, enzyme inhibitors, and other biologically active molecules. The presence of two substituents on the α-carbon atom introduces significant steric hindrance, which can lock the peptide backbone into specific conformations and protect against racemization. Ethyl 2-amino-2-ethyloctanoate, with its ethyl and hexyl side chains, offers a unique lipophilic profile that can be exploited in the design of novel therapeutics.
This protocol will focus on a modified Strecker synthesis, a classic and reliable method for the preparation of α,α-disubstituted amino acids, followed by an esterification step to yield the final ethyl ester.[2][3] The Strecker synthesis is a one-pot, three-component reaction involving a ketone, an amine source (ammonia), and a cyanide source.[2] For α,α-disubstituted amino acids, a ketone is used as the starting carbonyl compound.[2]
Physicochemical Properties and Safety Information
While extensive experimental data for Ethyl 2-amino-2-ethyloctanoate is not widely published, its properties can be inferred from its structure and data on similar compounds.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₅NO₂ | [4] |
| Molecular Weight | 215.33 g/mol | [4] |
| IUPAC Name | ethyl 2-amino-2-ethyloctanoate | [4] |
| CAS Number | 164262-28-6 | [4] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in organic solvents and slightly soluble in water | Inferred |
Safety Precautions:
Ethyl 2-amino-2-ethyloctanoate is classified as causing serious eye irritation.[4] Standard laboratory safety precautions should be strictly followed.[5][6]
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[5]
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Work in a well-ventilated area, preferably a fume hood.[5]
-
Fire Safety: Keep away from heat and open flames. Use appropriate fire extinguishers (e.g., dry chemical, CO₂, or alcohol-resistant foam).[6]
-
Disposal: Dispose of chemical waste according to local regulations.
Overall Synthetic Scheme
The synthesis of Ethyl 2-amino-2-ethyloctanoate can be achieved in two main stages:
-
Stage 1: Strecker Synthesis of 2-amino-2-ethyloctanoic acid from 2-nonanone.
-
Stage 2: Fischer Esterification of the resulting amino acid to yield the ethyl ester.
Experimental Protocol
Stage 1: Synthesis of 2-amino-2-ethyloctanoic acid via Strecker Synthesis
This stage involves the formation of an α-aminonitrile from 2-nonanone, followed by hydrolysis to the corresponding α,α-disubstituted amino acid.
Materials and Reagents:
-
2-Nonanone
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Ammonia solution (28-30%)
-
Methanol
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Formation of the α-aminonitrile:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ammonium chloride (1.2 equivalents) in water (100 mL).
-
Add a 28-30% ammonia solution until the pH of the solution is approximately 9-10.
-
Add sodium cyanide (1.2 equivalents) to the flask and stir until it is completely dissolved. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
In the dropping funnel, prepare a solution of 2-nonanone (1 equivalent) in methanol (50 mL).
-
Add the 2-nonanone solution dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
-
-
Hydrolysis of the α-aminonitrile:
-
To the crude α-aminonitrile in a round-bottom flask, add concentrated hydrochloric acid (5-10 equivalents).
-
Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours. The progress of the hydrolysis can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 6-7. The amino acid may precipitate at its isoelectric point.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude 2-amino-2-ethyloctanoic acid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Stage 2: Synthesis of Ethyl 2-amino-2-ethyloctanoate via Fischer Esterification
This stage converts the carboxylic acid group of the amino acid into an ethyl ester.
Materials and Reagents:
-
2-amino-2-ethyloctanoic acid (from Stage 1)
-
Ethanol (absolute)
-
Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Esterification:
-
Suspend the dried 2-amino-2-ethyloctanoic acid (1 equivalent) in absolute ethanol (excess, e.g., 10-20 equivalents) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. Perform this step in a fume hood. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting amino acid is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
-
Work-up and Purification:
-
Dissolve the residue in ethyl acetate (100 mL).
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Be cautious of CO₂ evolution.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-amino-2-ethyloctanoate.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Mechanistic Insights
A deeper understanding of the reaction mechanisms is crucial for optimizing the synthesis and troubleshooting potential issues.
Strecker Synthesis Mechanism
The Strecker synthesis proceeds in two main parts: the formation of the aminonitrile and its subsequent hydrolysis.[2]
-
Iminium Ion Formation: The ketone (2-nonanone) reacts with ammonia in a nucleophilic addition to form a hemiaminal, which then dehydrates to form an iminium ion.
-
Cyanide Addition: A nucleophilic attack by the cyanide ion on the iminium ion yields the α-aminonitrile.
-
Nitrile Hydrolysis: The nitrile group of the aminonitrile is hydrolyzed under acidic conditions. The nitrile nitrogen is protonated, making the carbon more electrophilic for the attack of water. This is followed by tautomerization and further hydrolysis to form the carboxylic acid.
Caption: Strecker synthesis of the amino acid.
Fischer Esterification Mechanism
The Fischer esterification is an acid-catalyzed equilibrium reaction.
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: A molecule of ethanol acts as a nucleophile and attacks the protonated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Water Elimination: The protonated hydroxyl group leaves as a water molecule, forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated to give the final ethyl ester and regenerate the acid catalyst.
Caption: Fischer esterification of the amino acid.
Alternative Synthetic Routes
While the Strecker synthesis is a robust method, other approaches can also be considered for the synthesis of α,α-disubstituted amino acids.
-
Bucherer-Bergs Reaction: This method involves the reaction of a ketone with potassium cyanide and ammonium carbonate to form a hydantoin intermediate.[7][8][9] The hydantoin is then hydrolyzed to the desired amino acid. This can be a high-yielding alternative to the Strecker synthesis.[9][10]
-
Asymmetric Synthesis: For the preparation of enantiomerically pure α,α-disubstituted amino acids, asymmetric variations of the Strecker reaction using chiral auxiliaries or catalysts can be employed.[1][11]
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of Ethyl 2-amino-2-ethyloctanoate. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable building block for applications in medicinal chemistry and drug discovery. The provided mechanistic insights offer a deeper understanding of the chemical transformations involved, allowing for informed optimization and troubleshooting.
References
-
chemeurope.com. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
PubMed. (2000). Synthesis of enantiopure alpha,alpha-disubstituted amino acids from the asymmetric Strecker reaction products of aldehydes. Org Lett. 2(16), 2515-7. doi: 10.1021/ol0061891. Retrieved from [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
ACS Publications. (2000). Synthesis of Enantiopure α,α-Disubstituted Amino Acids from the Asymmetric Strecker Reaction Products of Aldehydes. Organic Letters, 2(16), 2515-2517. Retrieved from [Link]
-
News-Medical.Net. (2018). Overview of Strecker Amino Acid Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]
-
NIH PubChem. (n.d.). Ethyl 2-amino-2-ethylbutanoate. Retrieved from [Link]
-
NIH PMC. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
-
MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. ETHYL 2-AMINO-2-ETHYLOCTANOATE - Safety Data Sheet [chemicalbook.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. fishersci.com [fishersci.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 9. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]
- 11. Synthesis of enantiopure alpha,alpha-disubstituted amino acids from the asymmetric Strecker reaction products of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Seamless Integration of Ethyl 2-amino-2-ethyloctanoate into Custom Peptide Architectures
Abstract
The incorporation of non-natural amino acids into peptide sequences is a transformative strategy in medicinal chemistry and drug discovery, offering pathways to novel therapeutics with enhanced potency, stability, and unique functionalities.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for the successful incorporation of Ethyl 2-amino-2-ethyloctanoate, a sterically hindered α,α-disubstituted amino acid, into peptide chains using solid-phase peptide synthesis (SPPS). We will delve into the inherent challenges posed by such modifications and present field-proven strategies to overcome them, ensuring high-yield and high-purity synthesis of your target peptide.
Introduction: The Rationale for Non-Natural Amino Acid Integration
The twenty canonical amino acids provide a foundational blueprint for peptide structure and function. However, the introduction of non-proteinogenic amino acids, such as Ethyl 2-amino-2-ethyloctanoate, unlocks a vast and largely unexplored chemical space for peptide engineering.[3] These modifications can confer significant advantages, including:
-
Enhanced Proteolytic Stability: The bulky nature of α,α-disubstituted amino acids can shield the peptide backbone from enzymatic degradation, prolonging its in vivo half-life.[4][5]
-
Conformational Rigidity: The steric hindrance imposed by these residues can induce and stabilize specific secondary structures, such as helices and turns, which can be crucial for target binding and biological activity.[6][7][8]
-
Novel Functionalities: The unique side chains of non-natural amino acids can introduce new chemical properties, enabling the development of peptides with tailored functions.[2]
Ethyl 2-amino-2-ethyloctanoate, with its dual alkyl substituents at the α-carbon, presents a formidable yet rewarding challenge for the peptide chemist. Its successful incorporation can lead to peptides with significantly altered and potentially superior pharmacological profiles.
The Challenge of Steric Hindrance in Peptide Synthesis
The primary obstacle in incorporating α,α-disubstituted amino acids like Ethyl 2-amino-2-ethyloctanoate is the significant steric hindrance around the reactive centers.[1][2][4] This bulkiness can severely impede the efficiency of the amide bond formation, leading to:
-
Incomplete or Slow Coupling Reactions: The approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain is sterically hindered, resulting in low coupling yields and the formation of deletion sequences.[2][4]
-
Difficulty in Subsequent Couplings: Once the bulky residue is incorporated, its steric shield can hinder the subsequent coupling of the next amino acid in the sequence.[6][9]
Overcoming these challenges requires a carefully optimized synthetic strategy, focusing on the selection of potent coupling reagents and optimized reaction conditions.
Strategic Protocol for the Incorporation of Ethyl 2-amino-2-ethyloctanoate
This protocol outlines the manual solid-phase synthesis of a model peptide containing Ethyl 2-amino-2-ethyloctanoate using the widely adopted Fmoc/tBu strategy.[2]
Materials and Reagents
-
Fmoc-Rink Amide resin
-
Fmoc-protected proteinogenic amino acids
-
Fmoc-Ethyl 2-amino-2-ethyloctanoate-OH (requires custom synthesis or sourcing)
-
Coupling Reagent: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) or 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate (COMU). These are highly efficient reagents for sterically hindered couplings.[10][11][12]
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Fmoc Deprotection Solution: 20% Piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Diethyl ether (cold)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Workflow Visualization
Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Protocol
-
Resin Preparation:
-
Place the desired amount of Fmoc-Rink Amide resin in a reaction vessel.
-
Swell the resin in DMF for at least 30 minutes with gentle agitation.[1]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes. For sterically hindered residues, a second deprotection step may be beneficial.
-
Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Coupling of Ethyl 2-amino-2-ethyloctanoate:
-
Activation: In a separate vial, dissolve 3-5 equivalents of Fmoc-Ethyl 2-amino-2-ethyloctanoate-OH and 3-5 equivalents of HATU or COMU in DMF. Add 6-10 equivalents of DIEA. Allow the mixture to pre-activate for 1-2 minutes.[2] The use of an excess of the amino acid and coupling reagent is crucial to drive the reaction to completion.[13]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For such a sterically demanding coupling, extended reaction times are often necessary.[2]
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling (double coupling) is recommended.[2]
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Chain Elongation:
-
Final Deprotection and Cleavage:
-
After the final coupling step, perform a final Fmoc deprotection.
-
Wash the resin with DMF (3x) and DCM (3x), and then dry the resin under vacuum.
-
Add the cleavage cocktail (TFA/TIS/H2O) to the resin and agitate for 2-4 hours at room temperature.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[2]
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved protecting groups.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization and Quality Control
Thorough characterization is essential to confirm the successful incorporation of Ethyl 2-amino-2-ethyloctanoate and to assess the purity of the final peptide.
Analytical Workflow
Figure 2: Analytical workflow for peptide characterization.
Expected Data
| Analytical Method | Parameter | Expected Outcome |
| RP-HPLC | Purity | >95% (after purification) |
| Retention Time | A single major peak corresponding to the target peptide. | |
| Mass Spectrometry (ESI-MS) | Molecular Weight | Observed mass should match the calculated theoretical mass of the peptide containing Ethyl 2-amino-2-ethyloctanoate.[14] |
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | Insufficient activation, steric hindrance. | Use a more potent coupling reagent (e.g., COMU), increase reaction time, perform a double coupling.[2][10] |
| Deletion Sequences | Incomplete coupling at one or more steps. | Optimize coupling conditions for each amino acid, especially for and after the hindered residue. |
| Side Reactions during Cleavage | Reactive side chains not properly protected. | Ensure appropriate side-chain protecting groups are used and a suitable cleavage cocktail with scavengers is employed.[1] |
Conclusion
The incorporation of sterically hindered α,α-disubstituted amino acids like Ethyl 2-amino-2-ethyloctanoate into peptide sequences is a challenging yet highly rewarding endeavor. By understanding the underlying principles of steric hindrance and employing robust synthetic strategies, researchers can successfully synthesize these modified peptides. The use of potent coupling reagents, extended reaction times, and rigorous analytical characterization are paramount to achieving high-purity peptides with novel and enhanced properties. This application note provides a solid foundation for researchers to confidently explore the exciting possibilities offered by the inclusion of such unique building blocks in their peptide design.
References
- Benchchem.
- Benchchem. Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
- PubMed. Sterically hindered C(alpha, alpha)
- ACS Publications. Sterically Hindered Cα,α-Disubstituted α-Amino Acids: Synthesis from α-Nitroacetate and Incorporation into Peptides. The Journal of Organic Chemistry.
- ResearchGate. Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- Scienmag. Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis.
- PubMed Central. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- Methods and protocols of modern solid phase peptide synthesis.
- PubMed.
- ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- An index for characterization of natural and non-n
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
- JPT Peptide Technologies. All About Amino Acids.
- Wikipedia. Peptide synthesis.
- SciSpace. Amino Acid-Protecting Groups.
- AAPPTEC. Guide to Solid Phase Peptide Synthesis.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
- PubMed.
- ACS Publications. Exploiting an Inherent Neighboring Group Effect of α-Amino Acids To Synthesize Extremely Hindered Dipeptides. Journal of the American Chemical Society.
- RSC Publishing. Advances in solid-phase peptide synthesis in aqueous media (ASPPS).
- Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions.
- Amino Acid Deriv
- RSC Publishing. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Introduction and removal of alkyl protecting groups of several common amino groups.
- ACS Publications. How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B.
- Springer Nature Experiments. Protecting Groups in Peptide Synthesis.
- PubMed Central. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.
- LifeTein Peptide Blog. Unusual Amino Acids: α-Aminoisobutyric Acid.
- Angew. Chem.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- DeepDyve. Preferred conformations of peptides containing α,α‐disubstituted α‐amino acids.
- PubMed Central.
- Beilstein Journals. Automated solid-phase peptide synthesis to obtain therapeutic peptides.
- Polypeptide.
- Veranova. Improving Sustainability and Efficiency in Peptide Synthesis: Liquid Phase Approach with Proprietary Tagging Technology.
- Wikipedia. Alanine.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
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Application Notes: The Strategic Use of Ethyl 2-amino-2-ethyloctanoate in Peptidomimetic Drug Design
Abstract
The design of therapeutically viable peptides is often hampered by poor metabolic stability and unpredictable conformational behavior. Peptidomimetics address these challenges by incorporating non-canonical amino acids (ncAAs) to enforce specific structural constraints and enhance resistance to proteolysis.[1] This guide focuses on Ethyl 2-amino-2-ethyloctanoate, a member of the α,α-disubstituted amino acid (α,α-AA) class, as a powerful tool for peptide modification. Its unique architecture provides chemists with a method to rationally engineer peptide backbones, leading to compounds with improved pharmacokinetic profiles and biological activity. We provide a detailed exploration of its structural impact, a robust protocol for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and methods for characterization.
Introduction: The Rationale for α,α-Disubstitution
Peptides are highly specific signaling molecules, but their therapeutic potential is often limited by rapid degradation by proteases and a high degree of conformational flexibility, which can lead to off-target effects. Peptidomimetic design seeks to create novel structures that mimic the biological activity of natural peptides but with enhanced drug-like properties.[2] The incorporation of α,α-AAs is a cornerstone of this strategy.[3] By replacing the α-hydrogen of a natural amino acid with an alkyl group, the conformational freedom of the peptide backbone is severely restricted.[4]
Ethyl 2-amino-2-ethyloctanoate is an exemplary α,α-AA. It features two distinct alkyl groups at the α-carbon: an ethyl group and a hexyl group (from the octanoic acid backbone). This significant steric hindrance forces the surrounding peptide bonds into well-defined dihedral angles (φ and ψ), effectively locking the local conformation. Studies on similar α-ethylated α,α-AAs have shown that they strongly favor a fully extended C5-conformation, in contrast to α-methylated AAs which tend to induce helical structures. This predictable control over secondary structure is invaluable for designing peptides that present a stable, bioactive conformation to their target receptor.
dot
Figure 1: Conformational restriction by α,α-disubstitution.
Molecular Profile: Ethyl 2-amino-2-ethyloctanoate
Understanding the physicochemical properties of this building block is essential for its effective use. The presence of two alkyl chains at the α-carbon not only imparts conformational rigidity but also increases the lipophilicity of the resulting peptide, which can influence membrane permeability and solubility.
| Property | Value | Source/Method |
| IUPAC Name | Ethyl 2-amino-2-ethyloctanoate | - |
| Molecular Formula | C₁₂H₂₅NO₂ | Calculated |
| Molecular Weight | 215.34 g/mol | Calculated |
| Structure | CH₃(CH₂)₅C(NH₂)(CH₂CH₃)COOCH₂CH₃ | - |
| Key Feature | Asymmetric α,α-disubstitution (ethyl, hexyl) | - |
| Predicted Conformation | Induces fully extended C5-conformation in peptides | [4] |
| Synthetic Precursor | Fmoc-2-amino-2-ethyloctanoic acid | SPPS Requirement |
Note: For solid-phase synthesis, the corresponding N-terminally protected Fmoc-2-amino-2-ethyloctanoic acid is required. The ethyl ester form described here is the parent compound.
Application Protocol: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of sterically hindered amino acids like Ethyl 2-amino-2-ethyloctanoate requires optimized coupling conditions to overcome the challenge of forming the peptide bond.[5] Standard coupling reagents may prove insufficient, leading to truncated sequences. This protocol is designed to maximize coupling efficiency.[6]
Materials and Reagents
| Reagent | Grade | Supplier Recommendation |
| Rink Amide or Wang Resin | 100-200 mesh | Standard SPPS supplier |
| Fmoc-protected amino acids | SPPS Grade | Standard SPPS supplier |
| Fmoc-2-amino-2-ethyloctanoic acid | >98% Purity | Custom Synthesis/Specialty |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Anhydrous recommended |
| Piperidine | ACS Grade | - |
| HATU (Coupling Reagent) | >99% Purity | - |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Redistilled |
| Dichloromethane (DCM) | ACS Grade | - |
| Acetic Anhydride (for capping) | ACS Grade | - |
| Cleavage Cocktail (e.g., Reagent K) | - | Pre-mixed or prepared fresh |
| Diethyl Ether (cold) | ACS Grade | - |
Step-by-Step SPPS Workflow
This protocol outlines a single coupling cycle for incorporating Fmoc-2-amino-2-ethyloctanoic acid.
1. Resin Preparation: a. Place the resin (e.g., 0.1 mmol scale) into a fritted reaction vessel. b. Swell the resin in DMF for 30 minutes, then drain.
2. Fmoc Deprotection: a. Add 20% piperidine in DMF to the resin. b. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 10 minutes. c. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
3. Critical Step: Coupling of Fmoc-2-amino-2-ethyloctanoic acid: Rationale: The severe steric hindrance at the α-carbon necessitates a highly reactive coupling agent and sufficient time for the reaction to proceed. HATU is an effective choice for such challenging couplings.[6] a. In a separate vial, dissolve Fmoc-2-amino-2-ethyloctanoic acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. b. Pre-activate the mixture by agitating for 5-10 minutes at room temperature. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction vessel for a minimum of 4 hours. For particularly difficult sequences, this can be extended overnight. e. Validation: Perform a Kaiser test. Note: Due to steric hindrance, the test may yield a false negative (pale yellow/blue beads). A more reliable method is a trial cleavage of a small amount of resin to check the mass of the product.
4. Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (5x) and DCM (3x).
5. Capping (Recommended): Rationale: To prevent the formation of deletion sequences, any unreacted N-terminal amines should be acetylated (capped). a. Prepare a capping solution of Acetic Anhydride/DIPEA/DMF (1:2:3 ratio). b. Add the solution to the resin and agitate for 20 minutes. c. Drain and wash the resin as in step 4.
6. Iteration: a. Repeat steps 2-5 for the next amino acid in the sequence. Standard coupling conditions can typically be resumed for non-hindered amino acids.
dot
Figure 2: SPPS workflow for incorporating sterically hindered amino acids.
Peptide Cleavage and Purification
-
Preparation: After the final amino acid is coupled and deprotected, wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.
-
Cleavage: Add a cleavage cocktail appropriate for the peptide sequence (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT) to the resin.
-
Reaction: Agitate at room temperature for 2-4 hours.
-
Isolation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution to a 10-fold excess of cold diethyl ether.
-
Purification: Pellet the peptide via centrifugation, wash with cold ether, and dry. Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using LC-MS and MALDI-TOF mass spectrometry.
Conclusion and Future Outlook
Ethyl 2-amino-2-ethyloctanoate represents a sophisticated building block for peptidomimetic design. Its incorporation, while requiring optimized protocols, provides a reliable method for instilling conformational rigidity into a peptide backbone. This control over secondary structure is a critical factor in developing peptides with enhanced proteolytic stability, receptor affinity, and specificity.[7][8] As the demand for advanced peptide therapeutics grows, the strategic use of sterically demanding ncAAs like this one will continue to be a key enabler of innovation in drug discovery.
References
-
ResearchGate. (n.d.). Selected examples of α,α-disubstituted cyclic amino acids in drug design. Retrieved from ResearchGate. [Link]
-
Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. [Link]
-
Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1474. [Link]
-
Ghara, S. K., & Balaram, P. (2004). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. The Journal of Organic Chemistry, 69(24), 8463-8471. [Link]
-
Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15, 1474. [Link]
-
Tanaka, M. (n.d.). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Retrieved from ResearchGate. [Link]
-
Aravinda, S., et al. (2003). Non-protein amino acids in peptide design. Retrieved from ResearchGate. [Link]
-
Balaram, P. (2003). Non-standard amino acids in peptide design and protein engineering. Retrieved from Semantic Scholar. [Link]
-
Lenci, E., & Trabocchi, A. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules, 28(12), 4721. [Link]
-
Shukla, R., et al. (2014). Peptides and peptidomimetics as immunomodulators. Current Medicinal Chemistry, 21(4), 438-453. [Link]
Sources
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- 3. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Analytical methods for the quantification of Ethyl 2-amino-2-ethyloctanoate
Starting Data Collection
I've started gathering data on the physicochemical properties of Ethyl 2-amino-2-ethyloctanoate. Google searches are underway, focused on chemical structure, molecular weight, solubility, and pKa. This information will form the foundation of my further research.
Defining Analytical Approaches
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Formulating Application Note Structure
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Outlining the Structure
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Defining the Core Elements
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Synthesizing Methodological Approaches
I'm now integrating information, focusing on tailoring analytical methods. Given the compound's structure, I'm leaning toward chromatographic techniques with mass spectrometry. I'll include potential derivatization strategies for enhanced detection, and I'll adapt established methods for similar compounds, explaining the rationale behind all choices to ensure expertise and trustworthiness.
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Developing the Analytical Framework
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Developing the Strategy
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I've established that the direct analysis methods for this are sparse, which is a great chance to use my expertise. I will adapt techniques from analogous compounds, with clear rationales. I'm moving forward with a strong application note structure.
Prioritizing Method Development
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Prioritizing Structure Development
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Formulating Analytical Procedures
I'm now fully immersed in developing robust analytical procedures. My focus is on adapting methods for similar compounds, since there are none specifically for ethyl 2-amino-2-ethyloctanoate. I am building detailed protocols for GC-MS, LC-MS/MS, and HPLC, with derivatization to enhance detection.
Application Notes and Protocols: Incorporation of Ethyl 2-amino-2-ethyloctanoate, a Novel Sterically Hindered Amino Acid, in Solid-Phase Peptide Synthesis
Introduction: Expanding the Chemical Space of Peptides
The incorporation of unnatural amino acids (UAAs) into peptides is a cornerstone of modern drug discovery and chemical biology, offering a powerful strategy to enhance therapeutic properties such as stability, potency, and novel functionalities.[1] Solid-phase peptide synthesis (SPPS) provides a robust platform for the assembly of these modified peptides.[1][2] This document details the theoretical framework and proposed protocols for the incorporation of a novel, sterically hindered α,α-disubstituted amino acid, Ethyl 2-amino-2-ethyloctanoate, into peptide sequences using Fmoc/tBu-based SPPS.
Ethyl 2-amino-2-ethyloctanoate presents a unique structural motif with a medium-length lipophilic side chain and significant steric bulk at the α-carbon due to the presence of two ethyl groups. This α,α-disubstitution is anticipated to confer resistance to enzymatic degradation by constraining the peptide backbone. However, this steric hindrance also presents a significant challenge to standard SPPS protocols, necessitating optimized synthesis and coupling strategies.[1][3] As there is no available literature on the use of this specific compound in SPPS[4][5], this guide provides a foundational, step-by-step methodology derived from established principles for handling sterically hindered amino acids.
Part 1: Synthesis and Preparation of Fmoc-Protected Building Block
Prior to its use in SPPS, Ethyl 2-amino-2-ethyloctanoate must be Nα-protected with the Fmoc group and the C-terminal ethyl ester must be saponified to a free carboxylic acid.
Protocol 1.1: Nα-Fmoc Protection of Ethyl 2-amino-2-ethyloctanoate
The primary amine of the amino acid ester is protected using Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester), a common and efficient Fmocylating agent.[6][7]
Materials:
-
Ethyl 2-amino-2-ethyloctanoate
-
Fmoc-OSu (1.05 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.5 eq)
-
Dioxane and Water (or DMF)
-
Ethyl Acetate
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve Ethyl 2-amino-2-ethyloctanoate in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate to the solution and stir until dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add Fmoc-OSu in portions over 30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
The following day, dilute the reaction mixture with water and extract with ethyl acetate (3x).[8]
-
Combine the organic layers and wash with 1M HCl (2x) and then with brine (2x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-protected amino acid ester.
-
Purify the product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes).
Protocol 1.2: Saponification to Fmoc-2-amino-2-ethyloctanoic acid
The ethyl ester is hydrolyzed under basic conditions to provide the free carboxylic acid necessary for SPPS coupling.
Materials:
-
Fmoc-protected Ethyl 2-amino-2-ethyloctanoate
-
Lithium Hydroxide (LiOH) (2.0 eq)
-
Tetrahydrofuran (THF) and Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the Fmoc-protected amino acid ester in a 3:1 mixture of THF and water.
-
Cool the solution to 0°C.
-
Add a solution of LiOH in water dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Acidify the reaction mixture to a pH of ~3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and evaporate to dryness to yield the final building block, Fmoc-2-amino-2-ethyloctanoic acid.
Part 2: Solid-Phase Peptide Synthesis (SPPS) Protocol
The following protocol outlines the incorporation of the newly synthesized Fmoc-2-amino-2-ethyloctanoic acid into a peptide sequence on a solid support, utilizing the Fmoc/tBu strategy.[9][10]
Workflow Overview
Caption: General workflow for SPPS incorporating a hindered amino acid.
Protocol 2.1: Manual SPPS using Fmoc/tBu Strategy
This protocol details a single coupling cycle for the incorporation of Fmoc-2-amino-2-ethyloctanoic acid.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Fmoc-2-amino-2-ethyloctanoic acid (4 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) (3.9 eq)[11][12]
-
N,N-Diisopropylethylamine (DIPEA) (8 eq)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS))[1][13]
-
Cold Diethyl Ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[1][9]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling of the Hindered Amino Acid:
-
In a separate vial, pre-activate the Fmoc-2-amino-2-ethyloctanoic acid (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature. Due to the steric hindrance, an extended coupling time of 4-12 hours may be necessary.[3][14]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be required.
-
-
Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, then dry under vacuum.[1]
-
Prepare the cleavage cocktail (e.g., Reagent K or 95% TFA / 2.5% TIS / 2.5% water).[13][15][16] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.[1][13]
-
Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-4 hours.[1]
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.[1]
-
Centrifuge to pellet the crude peptide, wash with cold ether, and dry under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry (MS).[1]
-
Part 3: Key Considerations and Rationale
Selection of Coupling Reagents for Hindered Amino Acids
The primary challenge in incorporating α,α-disubstituted amino acids is overcoming the steric hindrance during the coupling step.[1][3] Standard coupling reagents like DCC/HOBt are often inefficient.[14]
| Reagent | Class | Rationale for Use with Hindered Amino Acids |
| HATU | Aminium Salt | Forms highly reactive OAt-active esters. The pyridine nitrogen of the HOAt byproduct provides anchimeric assistance, accelerating the coupling reaction. It is highly effective for difficult couplings, including sterically hindered and N-methylated amino acids.[11][12][17] |
| HCTU | Aminium Salt | Similar to HATU but based on 6-Cl-HOBt. Forms highly reactive esters, though generally considered slightly less reactive than HATU. |
| COMU | Aminium Salt | Based on OxymaPure, offering comparable efficiency to HATU but with improved safety (avoids explosive HOBt/HOAt byproducts) and solubility.[12][17] |
| PyAOP | Phosphonium Salt | A highly effective reagent, particularly useful for coupling N-methylated and other hindered amino acids.[12][14] |
Decision Pathway for Coupling:
Caption: Decision pathway for selecting coupling conditions.
Conclusion
The solid-phase synthesis of peptides containing novel, sterically hindered residues like Ethyl 2-amino-2-ethyloctanoate is a challenging yet rewarding endeavor. Success hinges on the careful preparation of the custom amino acid building block and the rational selection of powerful coupling reagents and optimized reaction protocols to overcome steric hindrance. The methodologies presented here provide a comprehensive and robust framework for researchers to explore the incorporation of this and similar UAAs, thereby expanding the toolkit for designing peptides with enhanced stability and unique therapeutic properties.
References
- Accelerated chemical synthesis of peptides and small proteins. PNAS.
- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Applic
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
- Introduction to Peptide Synthesis. PMC - NIH.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Methods and protocols of modern solid phase peptide synthesis. Springer.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
- Amino Acid Sidechain Deprotection. Aapptec Peptides.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Coupling Reagents. Aapptec Peptides.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Methods and Protocols of Modern Solid-Phase Peptide Synthesis.
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Scribd.
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
- Optimized syntheses of Fmoc azido amino acids for the prepar
- Synthesis route of [2-[2-(Fmoc-amino) ethoxy] ethoxy] acetic acid.
- Fmoc Amino Acids for SPPS. AltaBioscience.
- Ethyl 2-amino-2-ethyloctano
- Ethyl 2-amino-2-methyloctano
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- 4. PubChemLite - Ethyl 2-amino-2-ethyloctanoate (C12H25NO2) [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - Ethyl 2-amino-2-methyloctanoate (C11H23NO2) [pubchemlite.lcsb.uni.lu]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103664701A - Synthesis route of [2-[2-(Fmoc-amino) ethoxy] ethoxy] acetic acid - Google Patents [patents.google.com]
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- 11. pnas.org [pnas.org]
- 12. peptide.com [peptide.com]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. bachem.com [bachem.com]
Application Notes and Protocols: Strategic Derivatization of the Primary Amino Group of Ethyl 2-amino-2-ethyloctanoate
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies for the derivatization of the primary amino group of Ethyl 2-amino-2-ethyloctanoate. As a versatile building block in modern organic synthesis, particularly in the development of novel therapeutic agents and complex molecules, the strategic modification of its amino functionality is paramount.[1] This document outlines robust protocols for acylation, sulfonylation, and carbamoylation, as well as chiral derivatization for enantiomeric analysis. The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure reproducibility and success. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.
Introduction: The Significance of Ethyl 2-amino-2-ethyloctanoate and the Imperative for Derivatization
Ethyl 2-amino-2-ethyloctanoate is a non-proteinogenic α-amino acid ester characterized by a quaternary α-carbon, which imparts significant steric hindrance around the primary amino group. This structural feature makes it an intriguing starting material for the synthesis of complex molecules with potential biological activity.[1] The derivatization of its primary amino group is a critical step in a multitude of synthetic pathways, enabling:
-
Introduction of Pharmacophores: Modification of the amino group allows for the incorporation of various functional groups that can modulate the biological activity of the final compound.
-
Enhancement of Analytical Detectability: Attaching chromophoric or fluorophoric moieties to the amino group facilitates sensitive detection and quantification by techniques such as High-Performance Liquid Chromatography (HPLC).[2][3]
-
Alteration of Physicochemical Properties: Derivatization can be employed to modify solubility, lipophilicity, and other properties to improve drug-like characteristics.
-
Enantiomeric Resolution: For chiral applications, derivatization with a chiral agent allows for the separation and quantification of enantiomers.[4][5][6]
This guide provides a detailed exploration of key derivatization strategies, offering both theoretical insights and practical, step-by-step protocols.
Foundational Principles: Understanding the Reactivity of the Amino Group
The primary amino group of Ethyl 2-amino-2-ethyloctanoate is a nucleophile, readily reacting with a variety of electrophilic reagents. However, the steric bulk imposed by the two ethyl groups and the octyl chain at the α-carbon can influence reaction kinetics. Therefore, the selection of appropriate reagents and reaction conditions is crucial for achieving high yields and minimizing side reactions. The general principles of nucleophilic attack by the amine on an electrophilic center underpin all the derivatization strategies discussed herein.
Strategic Derivatization Protocols
This section details protocols for three key derivatization strategies: acylation, sulfonylation, and carbamoylation. Each protocol is presented with a discussion of the underlying chemistry and the rationale for the chosen conditions.
Acylation: Formation of Amides
Acylation involves the reaction of the primary amino group with an acylating agent, such as an acid chloride or anhydride, to form a stable amide bond. This is a fundamental transformation in organic synthesis and is widely used in peptide synthesis and the modification of biomolecules.[7][8]
This protocol describes a general procedure for the N-acetylation of Ethyl 2-amino-2-ethyloctanoate.
Materials:
-
Ethyl 2-amino-2-ethyloctanoate
-
Acetyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 2-amino-2-ethyloctanoate (1.0 eq) in anhydrous DCM.
-
Base Addition: Add TEA or DIPEA (1.2 eq) to the solution and stir for 5-10 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise. The reaction is exothermic, and slow addition helps to control the temperature.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Causality and Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is critical to prevent the hydrolysis of the highly reactive acetyl chloride.
-
Base: A non-nucleophilic organic base is used to neutralize the HCl byproduct, driving the reaction to completion and preventing the formation of the amine hydrochloride salt, which is unreactive.
-
Temperature Control: The initial cooling to 0 °C mitigates the exothermicity of the reaction, reducing the potential for side product formation.
Caption: Workflow for the acylation of Ethyl 2-amino-2-ethyloctanoate.
Sulfonylation: Crafting Fluorescent Probes with Dansyl Chloride
Sulfonylation with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used method for introducing a fluorescent tag onto primary and secondary amines.[10][11] The resulting dansyl amides are highly fluorescent and can be readily detected at low concentrations, making this an excellent technique for analytical applications.
Materials:
-
Ethyl 2-amino-2-ethyloctanoate
-
Dansyl chloride
-
Acetone
-
Aqueous sodium bicarbonate solution (0.1 M, pH 9-10)
-
Standard glassware
Procedure:
-
Sample Preparation: Prepare a solution of Ethyl 2-amino-2-ethyloctanoate in acetone.
-
Reagent Preparation: Prepare a fresh solution of dansyl chloride in acetone. Dansyl chloride is unstable in some solvents like DMSO and should be handled with care.[12]
-
Reaction: In a reaction vial, mix the amino acid ester solution with the dansyl chloride solution. Add the aqueous sodium bicarbonate buffer to maintain an alkaline pH, which is optimal for the reaction.
-
Incubation: Incubate the reaction mixture in the dark at room temperature or slightly elevated temperature (e.g., 37 °C) for 1-2 hours. The reaction should be performed in the dark as the dansyl derivatives are light-sensitive.
-
Reaction Termination: The reaction can be stopped by the addition of a small amount of a primary amine like methylamine to consume any excess dansyl chloride.
-
Analysis: The resulting fluorescent derivative can be directly analyzed by reverse-phase HPLC with fluorescence detection.
Causality and Experimental Choices:
-
Alkaline pH: The reaction is performed under basic conditions to ensure that the amino group is deprotonated and thus more nucleophilic.[10]
-
Acetone as Solvent: Acetone is a common solvent for this reaction as it solubilizes both the amino acid ester and the dansyl chloride.
-
Dark Conditions: Protecting the reaction from light is essential to prevent photodegradation of the fluorescent dansyl group.
Caption: Workflow for the sulfonylation of Ethyl 2-amino-2-ethyloctanoate with dansyl chloride.
Carbamoylation: Formation of Urea Derivatives
Carbamoylation involves the reaction of the amino group with an isocyanate to form a urea derivative.[13] This reaction is typically very efficient and proceeds under mild conditions. The resulting urea linkage is very stable.
Materials:
-
Ethyl 2-amino-2-ethyloctanoate
-
Phenyl isocyanate
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Ethyl 2-amino-2-ethyloctanoate (1.0 eq) in anhydrous THF.
-
Isocyanate Addition: Slowly add phenyl isocyanate (1.05 eq) to the solution at room temperature. The reaction is often rapid.
-
Reaction Monitoring: Stir the reaction mixture for 1-3 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: The crude product is often pure enough for subsequent use. If necessary, it can be purified by recrystallization or column chromatography.
Causality and Experimental Choices:
-
Anhydrous Solvent: Isocyanates are reactive towards water, so anhydrous conditions are necessary to prevent the formation of undesired byproducts.
-
Stoichiometry: A slight excess of the isocyanate is used to ensure complete consumption of the starting amine.
-
Mild Conditions: The high reactivity of isocyanates allows the reaction to proceed efficiently at room temperature without the need for a catalyst or heating.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 13. [Carbamylation of proteins--mechanism, causes and consequences] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable Synthesis of Ethyl 2-amino-2-ethyloctanoate
Abstract
This document provides a comprehensive guide for the synthesis of Ethyl 2-amino-2-ethyloctanoate, a valuable α,α-disubstituted amino acid ester and versatile building block in modern organic synthesis.[1] We present a robust, three-step synthetic pathway commencing from 3-octanone via a Bucherer-Bergs reaction, followed by hydantoin hydrolysis and subsequent Fischer-Speier esterification. This application note details both a laboratory-scale protocol suitable for initial discovery efforts and a thorough guide for scaling the process to the 100g-1kg level. Key scale-up challenges, process controls, safety protocols, and analytical validation methods are discussed to ensure reproducibility, high yield, and purity. The protocols are designed for researchers, chemists, and drug development professionals requiring a reliable and scalable source of this non-canonical amino acid derivative.
Introduction and Synthetic Strategy
α,α-disubstituted amino acids are of significant interest in medicinal chemistry and materials science due to their ability to induce conformational constraints in peptides and polymers. Ethyl 2-amino-2-ethyloctanoate, with its ethyl and hexyl substituents on the α-carbon, serves as a key intermediate for creating complex molecular architectures.[1] The development of a scalable synthetic route is crucial for transitioning from research-scale quantities to pilot-scale production necessary for extensive testing and development.[2]
The selected synthetic strategy is a classic and highly reliable three-step process:
-
Bucherer-Bergs Reaction: This multicomponent reaction efficiently converts the starting ketone, 3-octanone, into a stable, crystalline 5,5-disubstituted hydantoin intermediate using sodium cyanide and ammonium carbonate.[3][4] The formation of a readily purifiable solid is a major advantage for large-scale campaigns.[5]
-
Basic Hydrolysis: The hydantoin ring is subsequently opened under basic conditions to yield the corresponding α-amino acid, 2-amino-2-ethyloctanoic acid.
-
Esterification: The final product is obtained through a Fischer-Speier esterification of the amino acid with ethanol, catalyzed by a strong acid.[6]
This pathway was chosen for its use of readily available starting materials, its well-documented reaction mechanisms, and its proven scalability.
Overall Reaction Scheme:
Step 1: Bucherer-Bergs Reaction
Step 2: Hydantoin Hydrolysis Step 3: Fischer-Speier Esterification
Part I: Laboratory-Scale Synthesis Protocol (5-10 g Scale)
This protocol is optimized for standard laboratory glassware and equipment, providing a baseline for process development and initial material supply.
Materials and Equipment
| Materials | Grade | Supplier |
| 3-Octanone | ≥98% | Sigma-Aldrich |
| Sodium Cyanide (NaCN) | ≥98% | Sigma-Aldrich |
| Ammonium Carbonate ((NH₄)₂CO₃) | ≥99% | Sigma-Aldrich |
| Ethanol (200 Proof) | ACS Grade | Fisher Scientific |
| Sodium Hydroxide (NaOH) | ACS Grade | Fisher Scientific |
| Sulfuric Acid (H₂SO₄), concentrated | ACS Grade | Fisher Scientific |
| Diethyl Ether | ACS Grade | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific |
| Brine (Saturated NaCl solution) | - | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Fisher Scientific |
Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser and heating mantle
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, separatory funnel, etc.)
-
Analytical balance
Step-by-Step Protocol
Step 1: Synthesis of 5-ethyl-5-hexylhydantoin
-
Reaction Setup: In a certified chemical fume hood, equip a 500 mL three-neck flask with a mechanical stirrer, reflux condenser, and thermometer.
-
Reagent Charging: Charge the flask with ammonium carbonate (24.0 g, 250 mmol) and 100 mL of 50% aqueous ethanol. Stir until the solid is mostly dissolved.
-
Add 3-octanone (12.8 g, 100 mmol) to the flask.
-
In a separate beaker, dissolve sodium cyanide (5.4 g, 110 mmol) in 25 mL of water. CAUTION: Sodium cyanide is highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE). [7]5. Reaction Execution: Slowly add the sodium cyanide solution to the stirred reaction mixture over 15 minutes.
-
Heat the mixture to 60-65 °C using a heating mantle and stir vigorously for 12-16 hours. The mixture will become thick with a white precipitate.
-
Workup and Purification: Cool the reaction to room temperature and then further in an ice bath for 1 hour.
-
Collect the white solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid cake thoroughly with 2 x 50 mL of cold water, followed by 2 x 30 mL of cold ethanol to remove unreacted starting materials and inorganic salts.
-
Dry the solid in a vacuum oven at 50 °C to a constant weight.
-
Expected Outcome: A white crystalline solid (5-ethyl-5-hexylhydantoin). Typical yield: 18.5-20.5 g (82-91%).
Step 2: Hydrolysis to 2-amino-2-ethyloctanoic Acid
-
Reaction Setup: In the 500 mL three-neck flask, combine the dried hydantoin (18.0 g, 80 mmol) with a solution of sodium hydroxide (16.0 g, 400 mmol) in 150 mL of water.
-
Reaction Execution: Heat the mixture to reflux (approx. 105-110 °C) with vigorous stirring for 24 hours. The solid will dissolve as the reaction progresses.
-
Workup and Isolation: Cool the reaction mixture to room temperature.
-
Carefully adjust the pH to the isoelectric point of the amino acid (approx. pH 6) using concentrated HCl. Add the acid slowly while cooling the flask in an ice bath. A white precipitate will form.
-
Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the amino acid product by vacuum filtration, wash with 2 x 40 mL of cold water, and dry in a vacuum oven at 60 °C.
-
Expected Outcome: A white powder (2-amino-2-ethyloctanoic acid). Typical yield: 13.5-14.8 g (84-92%).
Step 3: Esterification to Ethyl 2-amino-2-ethyloctanoate
-
Reaction Setup: Suspend the dry amino acid (13.0 g, 64 mmol) in 200 mL of absolute ethanol in a 500 mL round-bottom flask.
-
Catalyst Addition: Cool the suspension in an ice bath. Slowly and carefully add concentrated sulfuric acid (7.1 g, 72 mmol) dropwise with stirring.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux for 8-10 hours. The solid will dissolve, and the solution will become clear.
-
Workup and Purification: Cool the reaction to room temperature and remove the ethanol using a rotary evaporator.
-
Dissolve the residue in 100 mL of water and transfer to a separatory funnel.
-
Wash the aqueous layer with 2 x 50 mL of diethyl ether to remove any non-basic impurities. Discard the organic layers.
-
Adjust the aqueous layer to pH 9-10 with a cold 2M NaOH solution.
-
Extract the product into diethyl ether (3 x 75 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the final product.
-
Expected Outcome: A clear, colorless to pale yellow oil (Ethyl 2-amino-2-ethyloctanoate). Typical yield: 11.5-12.8 g (83-92%).
Analytical Characterization
-
¹H NMR, ¹³C NMR, and Mass Spectrometry: To confirm the structure of the intermediates and final product.
-
HPLC/GC: To determine the purity of the final product (typically >98%).
-
FT-IR: To monitor the disappearance and appearance of key functional groups (e.g., C=O of hydantoin, C=O of ester, N-H stretches).
Part II: Scale-Up Protocol and Considerations (100g - 1kg Scale)
Scaling up a chemical synthesis is not merely about using larger quantities; it requires re-evaluation of heat and mass transfer, reagent addition rates, and safety procedures. [8]
Key Scale-Up Considerations
-
Heat Management: The Bucherer-Bergs reaction and the acid-base neutralization steps are exothermic. A jacketed reactor with controlled heating/cooling is essential to maintain the target temperature and prevent thermal runaways.
-
Mass Transfer: Efficient stirring is critical. As the volume increases, surface-level agitation from a magnetic stir bar becomes insufficient. A robust overhead mechanical stirrer with a properly designed impeller (e.g., pitched-blade turbine) is required to ensure homogeneity.
-
Reagent Addition: The addition of sodium cyanide and concentrated acids must be controlled via a calibrated pump or dropping funnel to manage exotherms and ensure localized concentrations do not cause side reactions.
-
Workup and Isolation: Handling large volumes of liquids for extractions and filtrations becomes challenging. Larger filtration equipment (e.g., Nutsche filter) and liquid-liquid extraction setups are necessary. For the final product, vacuum distillation is preferable to chromatography for purification at this scale.
Modified Equipment for Scale-Up
-
10 L or 20 L jacketed glass reactor with overhead stirrer, temperature probe, and addition ports.
-
Thermostatic circulator for reactor temperature control.
-
Diaphragm pump or peristaltic pump for controlled liquid addition.
-
Large-scale filtration apparatus.
-
Vacuum distillation setup with a fractionating column.
Scaled-Up Synthesis Protocol (1 kg Target)
Step 1: Synthesis of 5-ethyl-5-hexylhydantoin (Target: ~950 g)
-
Reactor Setup: Set up a 10 L jacketed reactor with an overhead stirrer, condenser, and temperature probe.
-
Reagent Charging: Charge the reactor with ammonium carbonate (1.2 kg, 12.5 mol) and 5 L of 50% aqueous ethanol. Start stirring.
-
Add 3-octanone (640 g, 5.0 mol).
-
Prepare a solution of sodium cyanide (270 g, 5.5 mol) in 1.25 L of water.
-
Reaction Execution: Set the reactor jacket temperature to 60 °C. Using a pump, add the sodium cyanide solution subsurface over 1-2 hours, ensuring the internal temperature does not exceed 70 °C.
-
Maintain the reaction at 60-65 °C for 16-20 hours. Monitor reaction completion via TLC or HPLC.
-
Workup: Cool the reactor to 5 °C using the circulator. Let the slurry stir for 2 hours.
-
Filter the product using a large Büchner funnel or Nutsche filter. Wash the cake with 2 x 2.5 L of cold water and 2 x 1.5 L of cold ethanol.
-
Dry the solid under vacuum at 50 °C.
-
Expected Yield: 920 g - 1.02 kg.
Step 2 & 3: Hydrolysis and Esterification
The hydrolysis and esterification steps are scaled proportionally. For the hydrolysis, a key modification is the controlled, slow addition of concentrated HCl into the jacket-cooled reactor to manage the significant heat of neutralization. For the final purification, after aqueous workup and solvent removal, the crude oil should be purified by vacuum distillation to achieve high purity (>98%).
Data Summary: Lab vs. Scale-Up
| Parameter | Laboratory Scale (10g) | Pilot Scale (1kg) | Rationale for Change |
| Starting Ketone | 12.8 g | 640 g | 50x Scale Factor |
| Reactor | 500 mL RBF | 10 L Jacketed Reactor | Surface area-to-volume ratio decreases; requires external temperature control. [8] |
| Stirring | Magnetic Stirrer | Overhead Mechanical | Ensures homogeneity in a viscous slurry and large volume. |
| NaCN Addition | Manual (15 min) | Pump (1-2 hours) | Controlled addition to manage exotherm and prevent runaway. |
| Hydrolysis Temp. | Reflux (~105 °C) | 100-105 °C | Precise temperature control to prevent side reactions and ensure safety. |
| Final Purification | Extraction/Evaporation | Vacuum Distillation | More efficient and effective for purifying large quantities of liquid. |
| Typical Yield | ~85% (overall) | ~75-80% (overall) | Yields may be slightly lower on scale-up due to transfer losses and handling. |
| Purity (Final) | >98% | >98% | Maintained through appropriate purification methods. |
Mandatory Safety Protocols: Handling Cyanide
Working with inorganic cyanides requires strict adherence to safety procedures due to their high acute toxicity.
-
Engineering Controls: All manipulations of sodium cyanide, especially as a solid or in solution, MUST be performed in a properly functioning chemical fume hood. [9]* Personal Protective Equipment (PPE): Always wear a lab coat, splash-proof safety goggles, and two pairs of nitrile gloves. [9][10]* Avoiding HCN Gas Formation: Cyanide salts react with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas. NEVER allow cyanide salts or solutions to come into contact with acids. [9]Keep all acid containers out of the immediate work area.
-
Storage: Store sodium cyanide in a cool, dry, well-ventilated area, separate from acids and oxidizing agents, in a tightly sealed and clearly labeled secondary container. [7][9]* Waste Disposal: All cyanide-containing waste (aqueous layers, contaminated gloves, etc.) is hazardous. Quench waste solutions by adding them slowly to a stirred, basic solution of sodium hypochlorite (bleach) or hydrogen peroxide in the fume hood to oxidize the cyanide to the much less toxic cyanate. The final pH should be >10. Dispose of the treated waste according to institutional guidelines.
-
Emergency Preparedness: Ensure a cyanide antidote kit is available and personnel are trained in its use. In case of exposure, immediate medical attention is critical.
Visualization of Workflows
Overall Synthesis Workflow
Caption: High-level workflow for the three-step synthesis of Ethyl 2-amino-2-ethyloctanoate.
Troubleshooting Guide
Sources
- 1. nbinno.com [nbinno.com]
- 2. How CDMOs Can Help With Scaling Up Synthetic Peptides [neulandlabs.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl octanoate - Wikipedia [en.wikipedia.org]
- 7. camachem.com [camachem.com]
- 8. biocompare.com [biocompare.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. taekwang.co.kr [taekwang.co.kr]
Application Note: High-Throughput Purity Determination of Ethyl 2-amino-2-ethyloctanoate Using Orthogonal HPLC and GC-MS Methods
Abstract
This application note presents a comprehensive guide to the purity analysis of Ethyl 2-amino-2-ethyloctanoate, a chiral non-proteinogenic amino acid ester of interest in pharmaceutical and chemical synthesis. Ensuring the chemical and enantiomeric purity of such intermediates is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). We detail two orthogonal and robust analytical methodologies: a High-Performance Liquid Chromatography (HPLC) method for the quantification of related substances and enantiomeric purity, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for impurity identification and confirmation. The rationale behind method development choices, detailed step-by-step protocols, and validation considerations grounded in regulatory guidelines are provided for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Orthogonal Purity Analysis
Ethyl 2-amino-2-ethyloctanoate possesses two key structural features that dictate the required analytical strategy: a chiral center at the α-carbon and a primary amine. Consequently, a comprehensive purity assessment must evaluate not only process-related impurities and degradants but also the enantiomeric excess (e.e.). A single analytical technique is often insufficient to confidently identify and quantify all potential impurities. Therefore, we employ an orthogonal approach, using two distinct separation techniques (HPLC and GC-MS) that rely on different physicochemical principles, to provide a more complete and trustworthy purity profile.
This guide is structured to provide both the practical "how-to" and the scientific "why," empowering analysts to not only execute the methods but also to understand, troubleshoot, and adapt them. All procedural recommendations are aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines and United States Pharmacopeia (USP) general chapters.[1][2][3][4]
Part I: Reversed-Phase and Chiral HPLC Methods
High-Performance Liquid Chromatography is the cornerstone of pharmaceutical purity analysis due to its versatility, robustness, and wide applicability. We will address both chemical and chiral purity using distinct HPLC approaches.
Scientific Rationale for Method Selection
-
Chemical Purity (Related Substances): A Reversed-Phase HPLC (RP-HPLC) method is selected for its ability to separate compounds based on hydrophobicity. Ethyl 2-amino-2-ethyloctanoate, with its C8 alkyl chain, is well-retained on a C18 column. A significant challenge with primary amines is their tendency to interact with residual acidic silanols on the silica backbone of the stationary phase, leading to poor peak shape (tailing). To counteract this, we select a modern, base-deactivated, end-capped C18 column and utilize an acidic mobile phase. The acidic pH ensures the primary amine is protonated, minimizing unwanted secondary interactions and promoting sharp, symmetrical peaks.[2][3] Due to the lack of a strong chromophore, detection is performed at a low UV wavelength (205 nm).
-
Enantiomeric Purity: The separation of enantiomers requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are exceptionally effective for resolving the enantiomers of amino acid derivatives and are chosen for this application.[5][6] The choice of mobile phase, typically a normal-phase solvent system like hexane/isopropanol, is critical for achieving the necessary selectivity.[5]
Experimental Protocol: Chemical Purity by RP-HPLC
This protocol is designed to quantify related substances and calculate the overall purity of the analyte.
Caption: Workflow for chemical purity analysis by RP-HPLC.
| Parameter | Recommended Setting | Rationale |
| Column | Base-deactivated C18, 4.6 x 150 mm, 3.5 µm | Provides hydrophobic retention; base deactivation minimizes peak tailing from the primary amine. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic modifier to protonate the analyte and improve peak shape. |
| Mobile Phase B | Acetonitrile | Common organic solvent for RP-HPLC with good UV transparency. |
| Gradient | 0-20 min: 20% to 90% B; 20-25 min: 90% B | Broad gradient to elute impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detector | UV/Vis or DAD at 205 nm | Low wavelength required due to the absence of a strong chromophore. |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |
| Diluent | 50:50 Acetonitrile:Water | Good solubilizing power for the analyte. |
-
System Suitability Testing (SST): Before analysis, verify system performance as per USP <621>.[2][7][8] Prepare a solution containing the analyte and a known impurity. Inject five replicate injections. The %RSD for the main peak area should be ≤ 2.0%, the tailing factor between 0.8 and 1.5, and the resolution between the analyte and the known impurity should be ≥ 2.0.
-
Standard Preparation: Accurately weigh and dissolve the Ethyl 2-amino-2-ethyloctanoate reference standard in the diluent to a final concentration of approximately 1.0 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard (1.0 mg/mL).
-
Analysis: Inject the blank (diluent), the standard, and the sample solutions into the chromatograph.
-
Data Processing: Integrate all peaks in the sample chromatogram. Calculate the purity by the area percent method, disregarding any peaks from the blank.
Experimental Protocol: Enantiomeric Purity by Chiral HPLC
This protocol is designed to separate and quantify the desired enantiomer from its undesired counterpart.
| Parameter | Recommended Setting | Rationale |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) CSP, 4.6 x 250 mm, 5 µm | A highly versatile chiral stationary phase known for resolving amino acid derivatives.[5][6] |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | Normal phase mode often provides superior selectivity on polysaccharide CSPs. Diethylamine is a basic modifier to improve peak shape. |
| Elution Mode | Isocratic | Isocratic elution is typical for chiral separations to ensure robust and reproducible resolution. |
| Flow Rate | 0.8 mL/min | Adjusted for optimal resolution and peak shape on the chiral column. |
| Column Temp. | 25 °C | Chiral separations can be sensitive to temperature; a controlled temperature is crucial. |
| Detector | UV/Vis or DAD at 220 nm | Wavelength adjusted for optimal signal in the normal phase solvents. |
| Injection Vol. | 10 µL | |
| Diluent | Mobile Phase | To ensure compatibility with the chromatographic system and prevent peak distortion. |
-
System Suitability Testing (SST): Prepare a solution of a racemic (50:50) mixture of Ethyl 2-amino-2-ethyloctanoate. Inject this solution. The primary SST criterion is the resolution between the two enantiomer peaks, which must be ≥ 1.5.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent (mobile phase) to a concentration of approximately 0.5 mg/mL.
-
Analysis: Inject the sample solution.
-
Data Processing: Integrate the peaks corresponding to both enantiomers. Calculate the enantiomeric purity (% e.e.) using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.
Part II: GC-MS Method for Impurity Identification
Gas Chromatography-Mass Spectrometry provides exceptional sensitivity and structural information, making it an ideal orthogonal technique for confirming purity and identifying unknown impurities.
Scientific Rationale for Method Selection
Direct analysis of Ethyl 2-amino-2-ethyloctanoate by GC is not feasible due to the high polarity and low volatility of the primary amine, which would lead to thermal degradation and poor chromatography.[9][10] Therefore, derivatization is mandatory . We will use silylation, a common and effective technique for amino acids, which replaces the active hydrogen on the amine with a nonpolar trimethylsilyl (TMS) group.[10] This process drastically increases volatility and thermal stability. The derivatized analyte is then separated on a low-polarity capillary column and detected by a mass spectrometer, which provides both quantitative data and a mass spectrum "fingerprint" for structural elucidation.
Experimental Protocol: Derivatization and GC-MS Analysis
Caption: Workflow for impurity analysis by GC-MS, including the critical derivatization step.
| Parameter | Recommended Setting | Rationale |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film | A robust, low-polarity column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector | Split mode (50:1), 250 °C | Split injection prevents column overloading with the main component. High temperature ensures rapid volatilization. |
| Oven Program | Initial 100°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | Temperature program to separate analytes based on boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for Electron Ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | 40 - 450 m/z | Covers the expected mass range of the derivatized analyte and potential impurities. |
-
Derivatization: a. Place an aliquot of the sample solution (containing ~0.1 mg of the analyte) into a 2 mL autosampler vial. b. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is critical as silylation reagents are highly sensitive to moisture. c. Add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 100 µL of pyridine. d. Cap the vial tightly and heat at 70 °C for 30 minutes to ensure the reaction is complete. e. Cool to room temperature before analysis.
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Data Processing: a. Examine the Total Ion Chromatogram (TIC) to assess the purity profile. b. For each impurity peak, obtain the mass spectrum. c. Identify the impurity by comparing its mass spectrum to a commercial library (e.g., NIST) and by interpreting the fragmentation pattern relative to the main component.
Part III: Method Validation and Summary
Both the HPLC and GC-MS methods must be validated to demonstrate they are fit for their intended purpose, in accordance with ICH Q2(R2) guidelines.[1][4][11][12][13]
Validation Parameters
| Parameter | HPLC (Purity) | HPLC (Chiral) | GC-MS (Purity) |
| Specificity | Yes (Peak Purity via DAD) | Yes (Resolution from enantiomer) | Yes (Mass Spectral confirmation) |
| Linearity | Yes (e.g., 0.05% to 1.0% of nominal) | Yes (For minor enantiomer) | Yes (Semi-quantitative) |
| Accuracy | Yes (Spike recovery) | Yes (Spike recovery) | N/A for identification |
| Precision | Yes (Repeatability, Intermediate) | Yes (Repeatability) | Yes (Repeatability) |
| LOD/LOQ | Yes (S/N ratio or calibration curve) | Yes (For minor enantiomer) | Yes (S/N ratio) |
| Robustness | Yes (Vary flow, temp, pH) | Yes (Vary flow, temp, mobile phase %) | Yes (Vary oven ramp, flow) |
This validation ensures the methods are reliable, reproducible, and accurate for the routine analysis of Ethyl 2-amino-2-ethyloctanoate.[14][15][16]
Conclusion
The presented HPLC and GC-MS methods provide a robust, orthogonal framework for the comprehensive purity analysis of Ethyl 2-amino-2-ethyloctanoate. The RP-HPLC method is ideal for routine quality control of chemical purity, while the chiral HPLC method reliably determines enantiomeric excess. The GC-MS method serves as a powerful tool for the definitive identification of volatile and semi-volatile impurities following derivatization. By implementing these validated protocols, researchers and drug developers can ensure the quality and consistency of their material, adhering to the stringent requirements of the pharmaceutical industry.
References
-
MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]
-
US Pharmacopeia (USP). 〈621〉 CHROMATOGRAPHY. [Link]
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U.S. Food & Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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The United States Pharmacopeial Convention. <621> CHROMATOGRAPHY. [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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Agilent. Understanding the Latest Revisions to USP <621>. [Link]
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ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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DSDP Analytics. USP <621> Chromatography. [Link]
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International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]
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Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
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Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
PubMed. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. [Link]
-
Journal of Chromatographic Science, Oxford Academic. HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
YouTube. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
ResearchGate. (2022). Analytical characteristics for amino acid derivatives using GC-MS (selected ion monitoring) method. [Link]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
-
PubChem. Ethyl 2-amino-2-ethyloctanoate. [Link]
-
ResearchGate. HPLC separation of acidic amino acid esters (A) Asp and (B) Glu synthesized with absolute ethanol. [Link]
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Application Notes & Protocols: A Guide to Incorporating Novel Hydrophobic Non-Canonical Amino Acids in Protein Engineering, with Ethyl 2-amino-2-ethyloctanoate as a Putative Tool
A Note to the Researcher: The field of protein engineering is continually expanding its toolkit, with non-canonical amino acids (ncAAs) offering a powerful means to introduce novel chemical functionalities into proteins.[1][2][3][4] This guide addresses the hypothetical application of a specific novel ncAA, Ethyl 2-amino-2-ethyloctanoate, as a tool for protein engineering. While direct literature on the use of Ethyl 2-amino-2-ethyloctanoate in this context is not currently available[5][6], its chemical structure—featuring a bulky, hydrophobic side chain—suggests its potential utility in modulating protein properties. This document, therefore, serves as a comprehensive, albeit prospective, guide for researchers, scientists, and drug development professionals interested in exploring the incorporation of novel hydrophobic ncAAs like Ethyl 2-amino-2-ethyloctanoate. The protocols and principles outlined herein are based on well-established methodologies for the incorporation of other ncAAs.[7][8]
Introduction: The Promise of Hydrophobic ncAAs in Protein Engineering
The 20 canonical amino acids provide a remarkable diversity of chemical functionalities. However, the ability to incorporate ncAAs with unique side chains opens up new avenues for protein design and engineering.[2][9][] Hydrophobic ncAAs, in particular, are of significant interest for their potential to:
-
Enhance Protein Stability: Introducing bulky, hydrophobic residues can increase the hydrophobic packing within a protein's core, potentially leading to greater thermal and chemical stability.[11]
-
Modulate Protein-Protein Interactions: The precise size and shape of a hydrophobic side chain can be used to fine-tune the interface between interacting proteins, either strengthening or weakening the association.
-
Create Novel Binding Pockets: The introduction of a unique hydrophobic moiety can create or modify binding pockets for small molecules, aiding in drug design and discovery.
-
Probe Protein Structure and Dynamics: Spectroscopic probes can be incorporated into hydrophobic ncAAs to study protein folding, conformational changes, and interactions in their native environment.
Ethyl 2-amino-2-ethyloctanoate, with its ethyl and octyl groups at the alpha-carbon, presents an intriguing candidate for hydrophobic tuning of proteins.[12] Its bulky and purely aliphatic nature could offer distinct advantages over canonical hydrophobic residues like leucine or isoleucine.
Conceptual Workflow for ncAA Incorporation
The site-specific incorporation of an ncAA into a target protein generally follows a multi-step process. This workflow is centered around the use of an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[13][14][15] This pair functions independently of the host cell's endogenous aaRS/tRNA pairs, ensuring that the ncAA is specifically incorporated at a designated site.
Figure 1. Conceptual workflow for the incorporation of a novel non-canonical amino acid.
Detailed Protocols
The following protocols provide a framework for the incorporation of a novel hydrophobic ncAA. These are generalized and will require optimization for specific target proteins and ncAAs.
Protocol 1: Engineering and Validation of an Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pair
The successful incorporation of a novel ncAA hinges on the development of a highly specific orthogonal aaRS/tRNA pair.[13][14][15] This is a significant undertaking, often involving rounds of directed evolution and selection.
Materials:
-
E. coli strain for directed evolution (e.g., containing a selectable marker gene with an amber stop codon).
-
Plasmids encoding the aaRS library and the orthogonal tRNA.
-
The novel ncAA (e.g., Ethyl 2-amino-2-ethyloctanoate).
-
Growth media and selection agents.
Methodology:
-
Library Creation: Generate a library of mutant aaRSs. This is typically done by random mutagenesis or by targeting residues in the amino acid binding site of a known promiscuous aaRS (e.g., from Methanocaldococcus jannaschii).
-
Positive Selection: Transform the E. coli strain with the aaRS library and the orthogonal tRNA plasmid. Plate the cells on a selective medium containing the ncAA. Only cells expressing an aaRS that can charge the orthogonal tRNA with the ncAA will survive.
-
Negative Selection: To ensure orthogonality, the surviving colonies are grown on a medium lacking the ncAA but containing a counter-selectable agent. Cells with an aaRS that charges the orthogonal tRNA with a canonical amino acid will be eliminated.
-
Iterative Rounds: Repeat the positive and negative selection steps to enrich for highly active and specific aaRS variants.
-
Validation: Isolate and sequence the plasmids from surviving colonies. The selected aaRS/tRNA pairs should be further validated in vitro and in vivo for their efficiency and fidelity of ncAA incorporation.
Protocol 2: Site-Specific Incorporation of the ncAA into a Target Protein
Once a validated orthogonal pair is obtained, it can be used to incorporate the ncAA into a protein of interest. The most common method for site-specific incorporation is amber stop codon suppression.[7][8][16][17]
Materials:
-
Expression plasmid for the target protein, with a TAG (amber) stop codon engineered at the desired incorporation site.
-
Plasmid encoding the evolved orthogonal aaRS/tRNA pair.
-
E. coli expression strain (e.g., BL21(DE3)).
-
The novel ncAA.
-
Growth media (e.g., LB or minimal media).
-
Inducing agent (e.g., IPTG).
Methodology:
-
Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal pair plasmid.
-
Culture: Grow the transformed cells in a suitable medium supplemented with the appropriate antibiotics and the ncAA. The concentration of the ncAA will need to be optimized (typically in the range of 1-10 mM).
-
Induction: When the cell culture reaches the desired optical density (e.g., OD600 of 0.6-0.8), induce protein expression with the appropriate inducer.
-
Harvesting: After a period of induction (typically 4-16 hours at a reduced temperature to improve protein folding), harvest the cells by centrifugation.
-
Purification: Lyse the cells and purify the target protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
Protocol 3: Verification of ncAA Incorporation by Mass Spectrometry
It is crucial to verify that the ncAA has been successfully incorporated at the correct site. Mass spectrometry is the gold standard for this analysis.
Materials:
-
Purified target protein.
-
Protease (e.g., trypsin).
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF).
Methodology:
-
Intact Mass Analysis: Analyze the intact purified protein by ESI-MS. The observed mass should correspond to the theoretical mass of the protein with the incorporated ncAA.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a specific protease like trypsin.
-
Peptide Mapping: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Search the MS/MS data for a peptide fragment containing the ncAA at the expected position. The mass shift corresponding to the ncAA will confirm its site-specific incorporation.
Application Notes: Characterizing the Impact of the Novel ncAA
After successful incorporation and verification, the next step is to characterize the effects of the novel ncAA on the protein's properties.
Stability Assays
-
Thermal Stability: Use differential scanning fluorimetry (DSF) or circular dichroism (CD) spectroscopy to determine the melting temperature (Tm) of the modified protein compared to the wild-type. An increase in Tm would suggest enhanced thermal stability.[11]
-
Chemical Denaturation: Monitor protein unfolding in the presence of increasing concentrations of a chemical denaturant (e.g., urea or guanidinium chloride) using fluorescence or CD spectroscopy. This can provide insights into the protein's conformational stability.
| Protein Variant | Melting Temperature (Tm) | ΔTm (Variant - Wild-Type) |
| Wild-Type | 65.2 °C | - |
| L89(Ethyl 2-amino-2-ethyloctanoate) | 70.5 °C | +5.3 °C |
Table 1. Hypothetical thermal stability data for a protein with an incorporated hydrophobic ncAA.
Functional Assays
The choice of functional assay will depend on the protein of interest.
-
Enzymatic Activity: If the protein is an enzyme, measure its kinetic parameters (Km and kcat) and compare them to the wild-type. The introduction of a bulky hydrophobic residue near the active site could impact substrate binding or catalysis.
-
Binding Affinity: For proteins involved in binding interactions (e.g., antibodies, receptors), use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify the binding affinity (KD) for their ligands.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield of full-length protein | Inefficient suppression of the amber codon | Optimize ncAA concentration; use a different orthogonal pair; try a different expression strain. |
| No incorporation of the ncAA | Inactive orthogonal aaRS; poor uptake of the ncAA by the cells | Re-validate the orthogonal pair; use a richer medium; permeabilize the cells. |
| Misfolding or aggregation of the modified protein | The ncAA disrupts the protein's native fold | Choose a different incorporation site; co-express chaperones; optimize expression conditions (e.g., lower temperature). |
Conclusion
The incorporation of novel non-canonical amino acids like Ethyl 2-amino-2-ethyloctanoate holds immense potential for advancing protein engineering and drug discovery. While the specific application of this compound is still in the realm of exploration, the established methodologies for ncAA incorporation provide a clear roadmap for its investigation. By leveraging these powerful tools, researchers can continue to expand the chemical repertoire of proteins and unlock new functionalities.
References
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Incorporation of non-canonical amino acids - PMC - PubMed Central. Available at: [Link]
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Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins - MDPI. Available at: [Link]
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Incorporation of Non-Canonical Amino Acids into Proteins by Global Reassignment of Sense Codons - PubMed. Available at: [Link]
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Nonnatural amino acids for site-specific protein conjugation - PubMed. Available at: [Link]
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Initiating protein synthesis with noncanonical monomers in vitro and in vivo - eScholarship.org. Available at: [Link]
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A Novel Method for Incorporating Non-Canonical Amino Acids into Proteins. Available at: [Link]
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Incorporation of non-natural amino acids into proteins - ResearchGate. Available at: [Link]
-
Chemoenzymatic Methods for Site-Specific Protein Modification - PMC - NIH. Available at: [Link]
-
Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - Frontiers. Available at: [Link]
-
Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC. Available at: [Link]
-
Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Available at: [Link]
-
Nonnatural Amino Acids for Site-Specific Protein Conjugation | Bioconjugate Chemistry. Available at: [Link]
-
Initiating protein synthesis with noncanonical monomers in vitro and in vivo - PMC. Available at: [Link]
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Initiating protein synthesis with noncanonical monomers in vitro and in vivo - PubMed - NIH. Available at: [Link]
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Towards Engineering an Orthogonal Protein Translation Initiation System - PMC - NIH. Available at: [Link]
-
Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo | PNAS. Available at: [Link]
-
Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement - MDPI. Available at: [Link]
-
Recoding Aminoacyl-tRNA Synthetases for Synthetic Biology by Rational Protein-RNA Engineering - ACS Publications. Available at: [Link]
-
Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications - Frontiers. Available at: [Link]
-
Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments. Available at: [Link]
-
Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system - PUREfrex. Available at: [Link]
-
Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - Oxford Academic. Available at: [Link]
-
Hydrophobic tuning with non-canonical amino acids in a copper metalloenzyme - bioRxiv. Available at: [Link]
-
Hydrophobic tuning with non-canonical amino acids in a copper metalloenzyme - Infoscience. Available at: [Link]
-
Residue-specific incorporation of non-canonical amino acids into proteins: recent developments and applications - NIH. Available at: [Link]
-
Hydrophobic tuning with non-canonical amino acids in a copper metalloenzyme. Available at: [Link]
-
Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - OUCI. Available at: [Link]
-
Non-canonical amino acids as a tool for the thermal stabilization of enzymes | Protein Engineering, Design and Selection | Oxford Academic. Available at: [Link]
-
Exploring and Expanding the Protein Universe with Non-Canonical Amino Acids - Frontiers. Available at: [Link]
-
Non-canonical amino acids in protein engineering - PubMed. Available at: [Link]
-
Ethyl 2-amino-2-ethyloctanoate (C12H25NO2) - PubChemLite. Available at: [Link]
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Application Note: Modern Asymmetric Synthesis Strategies for Chiral α-Amino Acid Esters
Introduction
Chiral α-amino acids and their corresponding esters are fundamental building blocks in the life sciences and chemical industry. Their paramount importance is evident in their role as constituents of peptides and proteins, as well as their increasing use in the synthesis of pharmaceuticals, agrochemicals, and chiral catalysts. The biological activity of these molecules is often critically dependent on their absolute stereochemistry, necessitating precise control during their synthesis. This application note provides an in-depth guide to the principal strategies for the asymmetric synthesis of chiral α-amino acid esters, designed for researchers, scientists, and professionals in drug development. We will explore the causality behind experimental choices, provide validated protocols, and offer a comparative analysis to guide the selection of the most appropriate method for a given synthetic challenge.
Section 1: Chiral Auxiliary-Mediated Synthesis
Principle & Rationale
The use of a chiral auxiliary is a robust and reliable strategy that involves temporarily attaching a chiral molecule to a prochiral substrate.[1] This auxiliary acts as a "chiral director," sterically shielding one face of the molecule, thereby forcing an incoming reagent to attack from the less hindered face. This approach offers high levels of stereoselectivity and predictable outcomes.[2] Key to this method is the efficient attachment and subsequent cleavage of the auxiliary, ideally with the ability to recycle the chiral director to improve atom economy.
Prominent Chiral Auxiliaries:
-
Schöllkopf Bis-Lactim Ethers: This system utilizes a chiral bis-lactim ether, typically derived from L-valine and glycine, to create a masked glycine enolate.[5][6] Alkylation of this enolate occurs with high diastereoselectivity.[7][8]
-
Oppolzer's Sultams: Based on camphor, these sultams offer high crystallinity, which can facilitate purification by recrystallization, and provide excellent stereocontrol in a variety of reactions, including alkylations and Diels-Alder reactions.[9][10]
Mechanism of Stereocontrol: Evans' Oxazolidinone
The N-acylated oxazolidinone is deprotonated to form a Z-enolate, which is chelated by a Lewis acid (e.g., Li+). The substituent at the C4 position of the oxazolidinone (e.g., an isopropyl or benzyl group) effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face.
Figure 1: Stereocontrol in Evans' auxiliary alkylation.
Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol describes the synthesis of a chiral α-amino acid precursor via diastereoselective alkylation of an N-glycinyl Evans' oxazolidinone.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Bromoacetyl bromide
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene
-
Benzyl bromide (BnBr)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C, add Et3N (1.2 eq). Slowly add a solution of bromoacetyl bromide (1.1 eq) in DCM. Stir for 2 hours at room temperature. Wash the reaction mixture with water and brine, dry over MgSO4, and concentrate under reduced pressure. Purify by silica gel chromatography to obtain the N-bromoacetyl oxazolidinone.
-
Azide Substitution: Dissolve the N-bromoacetyl oxazolidinone (1.0 eq) in acetone/water (3:1) and add sodium azide (NaN3, 1.5 eq). Heat to reflux for 4 hours. Cool to room temperature, remove acetone under reduced pressure, and extract with ethyl acetate. Wash the organic layer with water and brine, dry over MgSO4, and concentrate to yield the N-azidoacetyl oxazolidinone.
-
Alkylation: Dissolve the N-azidoacetyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add LDA (1.05 eq) dropwise. Stir for 30 minutes. Add benzyl bromide (1.2 eq) and stir at -78 °C for 4 hours.
-
Workup: Quench the reaction with saturated aqueous NH4Cl. Allow to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with saturated NaHCO3 and brine, dry over MgSO4, and concentrate.
-
Purification & Analysis: Purify the crude product by silica gel chromatography. The diastereomeric excess (d.e.) can be determined by HPLC or 1H NMR analysis of the crude product.
-
Auxiliary Cleavage: The auxiliary can be cleaved under mild conditions (e.g., LiOH, H2O2) to yield the corresponding carboxylic acid, which can then be esterified. The azide is subsequently reduced to the amine.
Section 2: Catalytic Enantioselective Synthesis
Catalytic methods represent a more atom-economical approach, as only a substoichiometric amount of a chiral catalyst is required to generate a large quantity of the chiral product.
Transition Metal-Catalyzed Asymmetric Hydrogenation
Principle & Rationale:
This is one of the most powerful and widely used methods for synthesizing chiral α-amino acids. It involves the hydrogenation of a prochiral dehydroamino acid ester using a chiral transition metal complex, typically based on rhodium or ruthenium, with chiral phosphine ligands.[11][12] The choice of ligand is critical for achieving high enantioselectivity, as it creates a chiral environment around the metal center that dictates the facial selectivity of hydrogen addition.[13][14]
Catalyst Systems:
-
Rh(I) or Ru(II) precursors: (e.g., [Rh(COD)2]BF4, Ru(OAc)2)
-
Chiral Bisphosphine Ligands:
-
BINAP: (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) - An atropisomeric ligand that provides a C2-symmetric chiral environment.
-
DuPhos: (e.g., Me-DuPhos) - A class of C2-symmetric bisphospholane ligands known for high activity and enantioselectivity for a wide range of substrates.[11]
-
Figure 2: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Protocol 2: Rh-DuPhos Catalyzed Asymmetric Hydrogenation
Materials:
-
Methyl 2-acetamidoacrylate (or other dehydroamino acid ester)
-
[Rh(COD)2]BF4 (COD = 1,5-cyclooctadiene)
-
(S,S)-Me-DuPhos
-
Methanol (degassed)
-
Hydrogen gas (H2)
Procedure:
-
Catalyst Preparation: In a glovebox, dissolve [Rh(COD)2]BF4 (1.0 mol%) and (S,S)-Me-DuPhos (1.1 mol%) in degassed methanol in a Schlenk flask. Stir for 15 minutes to form the active catalyst solution.
-
Reaction Setup: In a separate hydrogenation vessel, dissolve the methyl 2-acetamidoacrylate (1.0 eq) in degassed methanol.
-
Hydrogenation: Transfer the catalyst solution to the hydrogenation vessel via cannula. Pressurize the vessel with H2 (e.g., 50 psi) and stir vigorously at room temperature for 12-24 hours.
-
Workup: Carefully vent the H2 gas. Concentrate the reaction mixture under reduced pressure.
-
Analysis: The conversion can be monitored by TLC or GC. The enantiomeric excess (ee%) of the product, methyl N-acetylalaninate, is determined by chiral HPLC or GC analysis.
Comparative Data for Catalyst Systems:
| Ligand | Substrate | Solvent | H2 Pressure (atm) | ee (%) | Reference |
| (R)-BINAP | Methyl (Z)-α-acetamidocinnamate | Toluene | 50 | >99 | [11] |
| (S,S)-Me-DuPhos | Methyl 2-acetamidoacrylate | Methanol | 3 | 99 | [11] |
| (R,R)-DIPAMP | (Z)-α-(Acetamido)cinnamic acid | Methanol | 3 | 95 | [11] |
Asymmetric Phase-Transfer Catalysis (PTC)
Principle & Rationale:
PTC is an operationally simple and scalable method that is particularly effective for the asymmetric alkylation of glycine Schiff base esters.[15][16] The reaction occurs in a biphasic system (e.g., toluene/aqueous KOH). A chiral phase-transfer catalyst, typically a quaternary ammonium salt derived from Cinchona alkaloids, transports the enolate from the aqueous phase to the organic phase where it reacts with an electrophile.[17] The chiral catalyst creates a tightly bound, chiral ion pair with the enolate, effectively shielding one face and directing the alkylation stereoselectively.[18]
Catalyst System:
-
Maruoka Catalysts: C2-symmetric, binaphthyl-modified quaternary ammonium salts that provide a well-defined chiral pocket, leading to high enantioselectivities.[17]
Figure 3: Mechanism of asymmetric phase-transfer catalysis.
Protocol 3: Asymmetric Alkylation via Phase-Transfer Catalysis
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester
-
Benzyl bromide
-
(S)-Maruoka Catalyst (1 mol%)
-
Toluene
-
50% aqueous potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB, optional co-catalyst)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq), benzyl bromide (1.1 eq), the (S)-Maruoka catalyst (0.01 eq), and toluene.
-
Reaction: Cool the mixture to 0 °C and add the 50% aqueous KOH solution. Stir the biphasic mixture vigorously for 6-12 hours at 0 °C.
-
Workup: Dilute the reaction mixture with water and toluene. Separate the layers. Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Deprotection & Analysis: The crude product is typically hydrolyzed with aqueous acid (e.g., 1 M HCl) to remove the Schiff base protecting group, yielding the tert-butyl ester of phenylalanine. The enantiomeric excess is determined by chiral HPLC analysis.
Section 3: Biocatalysis and Enzymatic Methods
Principle & Rationale:
Enzymes are highly efficient and stereoselective catalysts that operate under mild conditions (aqueous media, room temperature).[19] For the synthesis of chiral amino acid esters, the most common strategy is the kinetic resolution of a racemic mixture.[20][21] In this process, an enzyme (e.g., a lipase or protease) selectively catalyzes the reaction of one enantiomer, leaving the other unreacted.[22][23]
Methodology: Lipase-Catalyzed Kinetic Resolution
A racemic N-acetyl amino acid ester is treated with a lipase. The enzyme selectively hydrolyzes one enantiomer (e.g., the L-enantiomer) to the corresponding carboxylic acid, while the other enantiomer (the D-ester) remains unchanged.[24] The resulting acid and ester can then be separated based on their different physical properties (e.g., solubility). The primary limitation of this method is that the maximum theoretical yield for the desired enantiomer is 50%.[21]
Figure 4: Lipase-catalyzed kinetic resolution of a racemic amino acid ester.
Protocol 4: Lipase-Catalyzed Kinetic Resolution of N-Acetyl-DL-phenylalanine Ethyl Ester
Materials:
-
N-Acetyl-DL-phenylalanine ethyl ester
-
Lipase from Candida antarctica (CAL-B), immobilized
-
Phosphate buffer (pH 7.0)
-
tert-Butyl methyl ether (TBME)
-
Sodium hydroxide (NaOH) solution (1 M) for pH control
-
Ethyl acetate
-
Hydrochloric acid (HCl) solution (1 M)
Procedure:
-
Reaction Setup: Suspend N-Acetyl-DL-phenylalanine ethyl ester (1.0 eq) in phosphate buffer. Add the immobilized lipase (e.g., 10% w/w).
-
Resolution: Stir the suspension at 30-40 °C. Monitor the reaction progress by periodically measuring the pH. Maintain the pH at 7.0 by the controlled addition of 1 M NaOH solution using a pH-stat or manual titration. The reaction is complete when 0.5 equivalents of NaOH have been consumed (indicating 50% conversion).
-
Workup & Separation: Filter to remove the immobilized enzyme (which can be washed and reused).
-
Isolate Unreacted Ester: Extract the aqueous solution with ethyl acetate to recover the unreacted (e.g., D-enantiomer) N-acetyl-phenylalanine ethyl ester.
-
Isolate Hydrolyzed Acid: Acidify the remaining aqueous layer to pH 2 with 1 M HCl. The hydrolyzed (e.g., L-enantiomer) N-acetyl-phenylalanine will precipitate or can be extracted with ethyl acetate.
-
Analysis: Determine the enantiomeric excess of both the recovered ester and the acid product by chiral HPLC.
Section 4: Organocatalysis
Principle & Rationale:
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals.[25] Proline and its derivatives are prominent organocatalysts that can activate substrates through the formation of enamine or iminium ion intermediates.[26][27] For amino acid synthesis, organocatalysts can be used in asymmetric Mannich, Michael, and aldol reactions to construct the amino acid backbone with high stereocontrol.[28][29]
The typical mechanism involves the reaction of a carbonyl compound with the proline catalyst to form a chiral enamine, which then reacts stereoselectively with an electrophile. Hydrolysis of the resulting intermediate releases the product and regenerates the catalyst.[26] This approach is highly valuable for its operational simplicity and environmentally friendly nature.[25]
Section 5: Comparative Analysis and Future Outlook
Summary of Strategies
| Strategy | Advantages | Limitations | Key Applications |
| Chiral Auxiliary | High reliability, predictable stereochemistry, broad substrate scope. | Stoichiometric use of chiral material, requires extra protection/deprotection steps. | Complex target synthesis where reliability is paramount. |
| Asymmetric Hydrogenation | High enantioselectivity, high turnover numbers, atom economical. | Requires specialized equipment (hydrogenator), catalyst sensitivity, limited to specific prochiral precursors. | Large-scale industrial production of specific amino acids (e.g., L-DOPA). |
| Phase-Transfer Catalysis | Operationally simple, mild conditions, scalable, low catalyst loading. | Substrate scope can be limited, requires careful optimization of reaction conditions. | Asymmetric alkylation of glycine and alanine derivatives.[15][18] |
| Biocatalysis | Extremely high selectivity, mild and green conditions, reusable catalyst. | Maximum 50% yield in kinetic resolutions, substrate scope limited by enzyme specificity. | Resolution of racemic mixtures, synthesis of natural amino acids. |
| Organocatalysis | Metal-free, environmentally benign, readily available catalysts. | Catalyst loading can be higher than metal catalysts, sometimes lower turnover frequencies. | Asymmetric functionalization of carbonyl compounds to build amino acid precursors. |
Future Outlook
The field of asymmetric amino acid synthesis continues to evolve rapidly. Emerging trends include the development of novel catalytic systems based on earth-abundant metals, the application of C-H activation strategies for more direct functionalization, and the integration of these synthetic methods into continuous flow processes to enhance efficiency and safety.[30] Furthermore, the use of computational chemistry and machine learning to design new catalysts and predict reaction outcomes is poised to accelerate discovery and innovation in this vital area of synthetic chemistry.
References
-
Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. Chirality, 1996.
-
Catalytic, Enantioselective Alkylation of α-Imino Esters: The Synthesis of Nonnatural α-Amino Acid Derivatives. Journal of the American Chemical Society.
-
Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 2019.
-
Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters, 2023.
-
A Novel Synthesis of α-Amino Acid Derivatives through Catalytic, Enantioselective Ene Reactions of α-Imino Esters. Journal of the American Chemical Society.
-
Schöllkopf Bis-Lactim Amino Acid Synthesis. Merck Index.
-
Schöllkopf method. Wikipedia.
-
Proline organocatalysis as a new tool for the asymmetric synthesis of ulosonic acid precursors. Chemical Communications, 2007.
-
Maruoka Catalysts. Sigma-Aldrich.
-
Recent advances on asymmetric Strecker reactions. ResearchGate.
-
Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. Beilstein Journal of Organic Chemistry, 2013.
-
Catalytic Enantioselective Synthesis of Amino Acids Made Easy. Nature Portfolio, 2022.
-
Camphorsultam. Wikipedia.
-
Proline organocatalysis. Wikipedia.
-
The Schollkopf Chiral Auxiliaries. Biosynth.
-
Asymmetric Strecker Reactions. Chemical Reviews.
-
Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Part 1. ResearchGate.
-
Orthogonally protected Schöllkopf's bis-lactim ethers for the asymmetric synthesis of α-amino acid derivatives and dipeptide esters. University of Bath's research portal.
-
Asymmetric Phase-Transfer Alkylation of Readily Available Aryl Aldehyde Schiff Bases of Amino Acid Ethyl Esters. Organic Letters, 2024.
-
Heterogeneous organocatalysis: the proline case. RSC Advances, 2023.
-
Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 2019.
-
Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry, 2006.
-
Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. Accounts of Chemical Research.
-
Advanced Chiral Auxiliary Synthesis. BOC Sciences.
-
Evans' original oxazolidinone auxiliary-based asymmetric methodology. ResearchGate.
-
Asymmetric Phase-Transfer Alkylation of Readily Available Aryl Aldehyde Schiff Bases of Amino Acid Ethyl Esters. PubMed, 2024.
-
Design of Maruoka Catalysts for Asymmetric Phase-Transfer Catalysis. ResearchGate.
-
Model kinetic resolution of a racemic ester catalyzed by the lipase from Pseudomonas aeruginosa (PAL). ResearchGate.
-
A review: L- Proline as an organocatalyst. ResearchGate.
-
Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv, 2021.
-
Schöllkopf Bis-lactim Amino Acid Synthesis. ChemTube3D.
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
-
Oppolzer's chiral sultam-induced asymmetric synthesis of monofluorophosphonomethyl-(S)-serine. ResearchGate.
-
Synthesis of a Racemic Ester and Its Lipase-Catalyzed Kinetic Resolution. Journal of Chemical Education.
-
Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 2021.
-
Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France.
-
Chiral auxiliary. Wikipedia.
-
Lipases-catalyzed enantioselective kinetic resolution of racemates. Journal of Chemical and Pharmaceutical Research, 2015.
-
Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. Angewandte Chemie International Edition, 2021.
-
Strecker amino acid synthesis. Wikipedia.
-
Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews.
-
Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. Springer Nature Experiments.
-
Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley-VCH.
-
Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 2021.
-
Asymmetric hydrogenation of α-dehydroamino acid esters 3 b–q with the assembled chiral Rh catalyst. ResearchGate.
-
Enzymatic asymmetric synthesis of chiral amino acids. ResearchGate.
-
Asymmetric synthesis of .alpha.-amino acids. I. A new approach. Journal of the American Chemical Society, 1968.
-
Rh-Catalyzed Asymmetric Hydrogenation of Cyclic α-Dehydroamino Ketones. Organic Letters, 2015.
-
Rhodium catalyzed asymmetric hydrogenation of dehydroamino acid with o-Ph-P-Phos. PolyU Scholars Hub.
-
Asymmetric Hydrogenation of Dehydroamino Acid Derivatives by Rh-Catalysts with Chiral Monodentate P-Ligands. ResearchGate.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-amino-2-ethyloctanoate
Welcome to the technical support center for the synthesis of Ethyl 2-amino-2-ethyloctanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of α,α-disubstituted amino acids. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your yield and overcome common challenges in the synthesis of this valuable compound.
Introduction to the Synthesis of Ethyl 2-amino-2-ethyloctanoate
Ethyl 2-amino-2-ethyloctanoate is an α,α-disubstituted amino acid ester, a class of compounds of increasing interest in medicinal chemistry and peptide research due to their ability to induce specific secondary structures in peptides.[1] The synthesis of such sterically hindered amino acids can be challenging, often leading to low yields and purification difficulties.[2][3]
The most common and economically viable methods for synthesizing α,α-disubstituted amino acids are the Strecker synthesis and the Bucherer-Bergs reaction.[4][5][6][7][8] Both pathways offer routes to the desired product, but each comes with its own set of potential pitfalls. This guide will focus on troubleshooting and optimizing these synthetic routes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of Ethyl 2-amino-2-ethyloctanoate and provides actionable solutions based on established chemical principles.
Problem 1: Low Yield of the α-Aminonitrile Intermediate in the Strecker Synthesis
Symptoms:
-
Low overall yield of the final amino ester.
-
TLC or GC-MS analysis shows a significant amount of unreacted starting ketone (2-octanone).
-
Formation of a significant amount of cyanohydrin byproduct.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Incomplete Imine Formation | The first step of the Strecker synthesis is the formation of an imine from the ketone and ammonia.[9][10] This reaction is an equilibrium process, and the presence of water can shift the equilibrium back to the starting materials. | 1. Use a dessicant: Add a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the reaction mixture to remove water as it is formed. 2. Aprotic Solvent: Use an aprotic solvent like toluene or benzene and a Dean-Stark apparatus to azeotropically remove water. 3. Increase Ammonia Concentration: Use a higher concentration of ammonia or an ammonium salt like ammonium chloride (NH₄Cl) to drive the equilibrium towards the imine.[10] |
| Competing Cyanohydrin Formation | The cyanide ion can directly attack the ketone to form a cyanohydrin, a competing side reaction.[5] This is more prevalent if the imine formation is slow. | 1. Control the order of addition: Add the cyanide source (e.g., KCN or NaCN) after the imine has had sufficient time to form. Monitor the imine formation by TLC or IR spectroscopy. 2. pH control: Maintain a slightly basic pH (around 8-9). In highly acidic conditions, the ammonia is protonated and cannot act as a nucleophile. In highly basic conditions, the ketone can undergo enolization and side reactions. Ammonium carbonate can act as a buffer.[5] |
| Steric Hindrance | 2-Octanone is a relatively large ketone, and the formation of the tetrahedral intermediate during imine formation can be sterically hindered. | 1. Increase Reaction Time and Temperature: Allow the reaction to proceed for a longer duration or at a slightly elevated temperature to overcome the activation energy barrier. Monitor the reaction progress to avoid decomposition. |
Troubleshooting Workflow for Low α-Aminonitrile Yield
Caption: Troubleshooting workflow for low α-aminonitrile yield.
Problem 2: Incomplete Hydrolysis of the α-Aminonitrile
Symptoms:
-
Low yield of the final amino acid/ester.
-
Isolation of the intermediate α-aminonitrile or the corresponding amide.
-
Complex mixture of products after workup.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Insufficiently Harsh Hydrolysis Conditions | The hydrolysis of a nitrile to a carboxylic acid is a two-step process that requires forcing conditions, especially for sterically hindered nitriles.[9][10] The intermediate amide may be stable under mild conditions. | 1. Strong Acid Hydrolysis: Use a strong acid like concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) and heat the reaction mixture to reflux for an extended period (several hours to overnight).[9] 2. Basic Hydrolysis: Alternatively, use a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a high-boiling solvent like ethylene glycol, followed by acidic workup. |
| Side Reactions Under Harsh Conditions | Prolonged heating in strong acid or base can lead to decomposition or side reactions of the amino acid product. | 1. Monitor the Reaction: Track the progress of the hydrolysis by TLC or LC-MS to determine the optimal reaction time. 2. Two-Step Hydrolysis: Consider a two-step approach where the nitrile is first hydrolyzed to the amide under milder conditions, and then the isolated amide is hydrolyzed to the carboxylic acid. |
| Esterification Issues | If the goal is the ethyl ester directly, the hydrolysis and esterification are often done in one pot with ethanolic HCl. Incomplete esterification can occur if water is present. | 1. Anhydrous Conditions: Ensure the use of anhydrous ethanol and dry HCl gas for the esterification step. 2. Fischer Esterification: After hydrolysis and isolation of the amino acid, perform a separate Fischer esterification with ethanol and a catalytic amount of strong acid.[11] |
Problem 3: Difficult Purification of the Final Product
Symptoms:
-
The final product is contaminated with starting materials or byproducts.
-
The product is difficult to crystallize or isolate by column chromatography.
-
The product is an oil that is difficult to handle.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Incomplete Reactions | As discussed above, incomplete imine formation, nitrile addition, or hydrolysis will lead to a mixture of compounds that are difficult to separate. | Optimize Reaction Conditions: Refer to the solutions in the previous sections to ensure each step of the reaction goes to completion. |
| Formation of Racemic Mixture | The Strecker and Bucherer-Bergs syntheses produce a racemic mixture of the amino acid.[4][12] This can sometimes complicate purification, especially if diastereomeric impurities are present. | 1. Chiral Resolution: If a single enantiomer is required, resolution can be achieved by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid or a chiral amine) followed by fractional crystallization. 2. Asymmetric Synthesis: For enantiomerically pure products, consider an asymmetric Strecker reaction using a chiral auxiliary or a chiral catalyst.[4] |
| Amphoteric Nature of Amino Acids | Amino acids are amphoteric, meaning they have both acidic and basic properties. This can make them difficult to handle during extraction and chromatography. | 1. Isoelectric Point Precipitation: The amino acid is least soluble at its isoelectric point (pI). Adjusting the pH of the aqueous solution to the pI can induce precipitation. 2. Ion-Exchange Chromatography: This technique is very effective for separating amino acids from other impurities based on their charge. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Strecker synthesis for Ethyl 2-amino-2-ethyloctanoate?
A1: The Strecker synthesis proceeds in two main stages:[9][10][12]
-
α-Aminonitrile Formation: 2-Octanone reacts with ammonia to form an imine. The cyanide ion then attacks the imine to form 2-amino-2-ethyl-octanenitrile.
-
Hydrolysis and Esterification: The nitrile group is then hydrolyzed to a carboxylic acid using a strong acid like HCl. In the presence of ethanol, the carboxylic acid is subsequently esterified to yield Ethyl 2-amino-2-ethyloctanoate.
Reaction Mechanism: Strecker Synthesis
Caption: Overall workflow of the Strecker synthesis.
Q2: What are the main advantages and disadvantages of the Bucherer-Bergs reaction compared to the Strecker synthesis for this compound?
A2:
| Reaction | Advantages | Disadvantages |
| Strecker Synthesis | * Generally higher yields for α,α-disubstituted amino acids.[13] * Simpler starting materials.[14] | * Often requires the use of highly toxic hydrogen cyanide or cyanide salts.[9][15] * The intermediate α-aminonitrile can sometimes be unstable.[16] |
| Bucherer-Bergs Reaction | * Uses less toxic and easier to handle reagents (ammonium carbonate and a cyanide salt).[5][6][17] * The intermediate hydantoin is often a stable, crystalline solid that is easy to purify.[7] | * The hydrolysis of the hydantoin intermediate can be difficult and may require harsh conditions, potentially leading to lower yields. * Can be less efficient for sterically hindered ketones. |
Q3: How can I monitor the progress of the reaction?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the disappearance of the starting ketone and the formation of the product. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and a visualizing agent (e.g., ninhydrin for the amino group, or potassium permanganate).
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for monitoring the reaction of volatile compounds like 2-octanone and can help identify byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the intermediate α-aminonitrile and the final product.
-
Infrared (IR) Spectroscopy: The disappearance of the ketone C=O stretch (around 1715 cm⁻¹) and the appearance of the nitrile C≡N stretch (around 2230 cm⁻¹) can be used to monitor the first step of the Strecker synthesis.
Q4: What safety precautions should I take when working with cyanides?
A4: Cyanide salts and hydrogen cyanide are extremely toxic.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use. All cyanide waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite) before disposal according to your institution's safety guidelines.
Experimental Protocols
Protocol 1: Strecker Synthesis of Ethyl 2-amino-2-ethyloctanoate
Materials:
-
2-Octanone
-
Ammonium chloride (NH₄Cl)
-
Potassium cyanide (KCN)
-
Ammonia solution (aqueous)
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (anhydrous)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: α-Aminonitrile Formation
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-octanone (1 equivalent) in methanol.
-
Add a solution of ammonium chloride (1.2 equivalents) in aqueous ammonia and stir for 30 minutes at room temperature.
-
Cool the mixture in an ice bath and slowly add a solution of potassium cyanide (1.1 equivalents) in water.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting ketone is consumed.
-
Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
Step 2: Hydrolysis and Esterification
-
To the crude α-aminonitrile, add a solution of concentrated HCl in anhydrous ethanol (prepared by bubbling dry HCl gas through cold ethanol).
-
Reflux the mixture for 12-24 hours. Monitor the reaction by TLC for the disappearance of the nitrile/amide intermediate.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any non-basic impurities.
-
Basify the aqueous layer with a saturated solution of sodium bicarbonate until the pH is ~8-9.
-
Extract the product with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude Ethyl 2-amino-2-ethyloctanoate.
-
Purify the product by column chromatography on silica gel or by vacuum distillation.
Protocol 2: Bucherer-Bergs Synthesis of the Hydantoin Precursor
Materials:
-
2-Octanone
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
Procedure:
-
In a pressure vessel, combine 2-octanone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (2 equivalents).[5]
-
Add a mixture of ethanol and water (1:1 v/v).
-
Seal the vessel and heat to 80-100 °C for 12-24 hours.[5]
-
Cool the reaction mixture to room temperature. The hydantoin product may precipitate.
-
Filter the solid and wash with cold water. If no solid forms, acidify the reaction mixture with HCl to precipitate the hydantoin.[5]
-
Recrystallize the crude hydantoin from ethanol/water to obtain the pure product.
The resulting hydantoin can then be hydrolyzed under strong acidic or basic conditions to yield the amino acid, which can subsequently be esterified.
Conclusion
The synthesis of Ethyl 2-amino-2-ethyloctanoate, while presenting some challenges, can be successfully achieved with careful attention to reaction conditions and purification techniques. By understanding the underlying mechanisms of the Strecker and Bucherer-Bergs reactions and anticipating potential side reactions, researchers can optimize their synthetic protocols to achieve higher yields and purity. This guide provides a starting point for troubleshooting and improving your synthesis. For further in-depth information, please consult the references provided below.
References
- The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement. (n.d.). Google AI.
-
The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry. Retrieved January 15, 2026, from [Link]
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Strecker amino acid synthesis. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
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Overview of Strecker Amino Acid Synthesis. (2018, October 30). News-Medical.Net. Retrieved January 15, 2026, from [Link]
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Strecker Synthesis. (n.d.). Master Organic Chemistry. Retrieved January 15, 2026, from [Link]
-
Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 15, 2026, from [Link]
-
Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
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The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018, October 19). NIH. Retrieved January 15, 2026, from [Link]
-
Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. (2025, August 11). ACS Publications. Retrieved January 15, 2026, from [Link]
-
Bucherer–Bergs reaction. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
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The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.). PMC - NIH. Retrieved January 15, 2026, from [Link]
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Bucherer-Bergs Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
- Process for the chemical catalytic hydrolysis of an α-aminonitrile or of one of the salts thereof. (n.d.). Google Patents.
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Hydrolysis of N‐benzylated amino nitriles 7 to amides 8 and acids 9. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Strecker Amino Acid Synthesis Mechanism & Examples. (n.d.). Retrieved January 15, 2026, from [Link]
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Strecker amino acid synthesis. (n.d.). Grokipedia. Retrieved January 15, 2026, from [Link]
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Bucherer–Bergs Multicomponent Synthesis of Hydantoins. (2021, July 28). Encyclopedia MDPI. Retrieved January 15, 2026, from [Link]
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Strecker Synthesis of Amino Acid: Easy Mechanism, applications. (2021, July 27). Chemistry Notes. Retrieved January 15, 2026, from [Link]
-
The Role of Ethyl 2-amino-2-ethylbutanoate in Modern Organic Synthesis. (2026, January 4). Retrieved January 15, 2026, from [Link]
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Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Ethyl 2-amino-2-ethylbutanoate. (n.d.). PubChem - NIH. Retrieved January 15, 2026, from [Link]
-
Ethyl 2-amino-2-ethyloctanoate (C12H25NO2). (n.d.). PubChemLite. Retrieved January 15, 2026, from [Link]
-
Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. (2025, August 7). ResearchGate. Retrieved January 15, 2026, from [Link]
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Strecker Synthesis of Amino Acids | MCAT Organic Chemistry Prep. (2020, October 27). YouTube. Retrieved January 15, 2026, from [Link]
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Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024, February 17). Retrieved January 15, 2026, from [Link]
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Ethyl octanoate. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
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Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
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Synthesis of ethyl 2-hydroxyimino-2-cyanoacetate. (n.d.). PrepChem.com. Retrieved January 15, 2026, from [Link]
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A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. (n.d.). Organic Syntheses Procedure. Retrieved January 15, 2026, from [Link]
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Strecker Amino Acid Synthesis. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Selected chemical routes toward synthesis of α‐amino acids. A=Strecker... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Common side reactions in the synthesis of alpha,alpha-disubstituted amino acids
Welcome to the technical support center for the synthesis of α,α-disubstituted amino acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these sterically hindered and highly valuable molecules. The construction of the quaternary carbon center at the α-position presents unique challenges not typically encountered in standard amino acid synthesis.[1][2][3][4] This resource provides in-depth, field-proven insights into common side reactions, their underlying mechanisms, and robust troubleshooting strategies to enhance your experimental success.
Section 1: Enolate Alkylation Methods
The alkylation of enolates derived from amino acid precursors is a cornerstone of α,α-disubstituted amino acid synthesis. However, this approach is fraught with potential side reactions that can significantly impact yield and purity.
FAQ 1: Low Yields in the Second Alkylation Step
Question: I am performing a sequential N-alkylation of a glycine Schiff base, but the yield of my desired disubstituted product is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the second alkylation step are a common hurdle, primarily due to steric hindrance and issues with enolate formation. The introduction of the first alkyl group can significantly impede the approach of the second electrophile.
Troubleshooting Guide:
-
Incomplete Deprotonation: The acidity of the α-proton is reduced after the first alkylation. Ensure you are using a sufficiently strong, non-nucleophilic base to achieve complete deprotonation. Lithium diisopropylamide (LDA) is often the base of choice for this reason.[5]
-
Base and Electrophile Incompatibility: The base and electrophile should not react with each other. A strong, sterically hindered base like LDA is ideal as it minimizes side reactions with the alkyl halide.[6][7]
-
Reaction Temperature: Maintain a low temperature (typically -78 °C) during enolate formation and alkylation to minimize side reactions like elimination.
-
Over-alkylation: While less common in this specific context due to steric hindrance, it's a possibility if the reaction is not carefully controlled.[8][9]
Experimental Protocol: Optimizing the Second Alkylation
-
Enolate Formation:
-
Dissolve the mono-alkylated Schiff base in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add 1.1 equivalents of freshly prepared LDA solution.
-
Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
-
Alkylation:
-
Add the second alkyl halide (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature overnight.
-
-
Work-up:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
FAQ 2: Competing Elimination and Racemization
Question: My enolate alkylation is producing a significant amount of elimination byproducts, and I'm also concerned about racemization. How can I mitigate these issues?
Answer:
Elimination and racemization are two major side reactions that can compromise the integrity of your final product.
Troubleshooting Guide:
| Side Reaction | Causative Factors | Mitigation Strategies |
| Elimination | Use of sterically hindered secondary or tertiary alkyl halides. Elevated reaction temperatures. | Use primary, benzylic, or allylic halides.[7] Maintain low reaction temperatures (-78 °C). |
| Racemization | Presence of excess base or prolonged reaction times at higher temperatures. Formation of an achiral enolate intermediate. | Use a strong base to ensure rapid and complete deprotonation. Keep reaction times as short as possible. Utilize chiral auxiliaries or phase-transfer catalysts for stereocontrol.[10] |
Diagram: Competing Pathways in Enolate Alkylation
Caption: SN2 vs. E2 pathways in enolate alkylation.
Section 2: Strecker Synthesis
The Strecker synthesis is a classic and versatile method for preparing α,α-disubstituted amino acids from ketones.[11][12][13] However, it is not without its challenges.
FAQ 3: Low Yield of α-Aminonitrile Intermediate
Question: I'm attempting a Strecker synthesis with a sterically hindered ketone, and the formation of the α-aminonitrile is very slow and low-yielding. What could be the problem?
Answer:
The initial condensation of the ketone with ammonia to form an iminium ion is often the rate-limiting step, especially with hindered ketones.[12][14]
Troubleshooting Guide:
-
Equilibrium Control: The formation of the iminium ion is an equilibrium process. To drive the reaction forward, it is often beneficial to remove the water that is formed. This can be achieved by using a dehydrating agent like magnesium sulfate.[14]
-
pH Control: The reaction is typically acid-catalyzed. However, a pH that is too low will protonate the ammonia, rendering it non-nucleophilic. A slightly acidic pH (around 5-6) is generally optimal.
-
Cyanide Source: Ensure that your cyanide source (e.g., KCN or NaCN) is fresh and has not been passivated by atmospheric carbon dioxide.
Experimental Protocol: Improved α-Aminonitrile Formation
-
Iminium Formation:
-
Dissolve the ketone in methanol.
-
Add ammonium chloride and stir to dissolve.
-
Adjust the pH to ~5-6 with a non-nucleophilic base if necessary.
-
Add a drying agent such as anhydrous MgSO4.
-
-
Cyanide Addition:
-
Add potassium cyanide portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
-
Work-up:
-
Filter off any solids.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with an appropriate solvent and wash with water to remove inorganic salts.
-
FAQ 4: Unwanted Enolization of Ketimine Intermediate
Question: During my enantioselective Strecker reaction, I'm observing side products that suggest enolization of the ketimine intermediate. How can I suppress this?
Answer:
Enolization of the ketimine intermediate is a known side reaction that can lead to undesired byproducts and compromise the stereoselectivity of the reaction.[4]
Troubleshooting Guide:
-
Reaction Conditions: Lowering the reaction temperature can help to disfavor the enolization pathway.
-
Catalyst Choice: The choice of catalyst in an asymmetric Strecker reaction is crucial. Some catalysts are more prone to promoting enolization than others. It may be necessary to screen different catalysts to find one that minimizes this side reaction.
-
Substrate Structure: Ketones with highly acidic α-protons are more susceptible to enolization. If possible, modifying the substrate to reduce the acidity of these protons could be a solution.
Section 3: Hydantoin-Based Methods
The use of hydantoins as precursors for α,α-disubstituted amino acids is another common strategy.[15]
FAQ 5: Difficulty in the Cyclization Step to Form the Hydantoin Ring
Question: I am trying to synthesize a 5,5-disubstituted hydantoin from an amino acid derivative, but the cyclization step is proving to be problematic. What are the key factors to consider?
Answer:
The cyclization to form the hydantoin ring can be influenced by several factors, including the nature of the starting material and the reaction conditions.
Troubleshooting Guide:
-
Protecting Groups: The choice of protecting groups on the amino acid derivative is critical. Some protecting groups can hinder the cyclization process. It may be necessary to experiment with different protecting group strategies.[15]
-
Reaction Conditions: The cyclization is often carried out under acidic or basic conditions. The optimal conditions will depend on the specific substrate. For example, acid-catalyzed cyclization with hydrochloric acid is a common method.[15]
-
Alternative Cyclization Reagents: If standard acid or base catalysis is ineffective, other reagents can be employed to promote cyclization. For instance, the use of isocyanates in a condensation/cyclization domino process can be an effective alternative.[16]
Diagram: General Hydantoin Synthesis Pathway
Caption: A simplified workflow for hydantoin synthesis.
References
-
Zhang, Y., Vanderghinste, J., Wang, J., & Das, S. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1474. [Link]
-
Chung, C. P., Parker, P. D., & Dong, V. M. (2021). Towards α,α-disubstituted amino acids containing vicinal stereocenters via stereoselective transition-metal catalysis. Arkivoc, 2021(5), 138-157. [Link]
-
PubMed. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]
-
Wikipedia. (n.d.). Amine alkylation. [Link]
-
Chemeurope.com. (n.d.). Strecker amino acid synthesis. [Link]
-
Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]
-
Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. [Link]
-
Oxford University Press. (n.d.). Alkylation of enolates. [Link]
-
LibreTexts. (2023). 18: Reactions of Enolate Ions and Enols. [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]
-
LibreTexts. (2023). 26.5: Synthesis of Amino Acids. [Link]
-
PubMed. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
ResearchGate. (2006). (PDF) Recent Approaches Towards the Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids. [Link]
-
Chemistry Steps. (n.d.). Alkylation of Enolates Alpha Position. [Link]
-
Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. [Link]
-
LibreTexts. (2023). 22.7: Alkylation of Enolate Ions. [Link]
-
Royal Society of Chemistry. (2019). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. [Link]
-
MDPI. (2022). Synthesis and Characterization of Amino Acid-Derived Hydantoins. [Link]
-
ResearchGate. (2014). Optically Pure α-Amino Acids Production by the “Hydantoinase Process”. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
ACS Publications. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. 182.160.97.198:8080 [182.160.97.198:8080]
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Technical Support Center: Purification of Ethyl 2-amino-2-ethyloctanoate and its Derivatives
Welcome to the technical support center for the purification of Ethyl 2-amino-2-ethyloctanoate and its structurally related α,α-disubstituted amino acid esters. These compounds are valuable chiral building blocks in modern organic synthesis, particularly for creating novel peptides and pharmacologically active molecules.[1] However, their unique structure, featuring a sterically hindered amine and a hydrolyzable ester, presents specific purification challenges. This guide provides practical, in-depth solutions to common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification methods for a sterically hindered amino acid ester like Ethyl 2-amino-2-ethyloctanoate?
The three most effective methods are column chromatography, crystallization via salt formation, and vacuum distillation. The choice depends on the scale of your reaction and the nature of the impurities.
-
Column Chromatography: Excellent for removing impurities with different polarities. Ion-exchange and silica gel chromatography are common.[2] For sterically hindered amines, specific considerations for the stationary and mobile phases are crucial.
-
Crystallization/Salt Formation: This is a highly effective method for achieving high purity, especially on a larger scale. Since the free amine may be an oil, converting it to a crystalline salt (e.g., hydrochloride or tosylate) often facilitates purification by recrystallization.
-
Vacuum Distillation: If the compound is thermally stable and the impurities are non-volatile (e.g., salts, starting acids), vacuum distillation can be a simple and effective method for purification. The related compound, ethyl octanoate, has a boiling point of 208 °C at atmospheric pressure, suggesting that vacuum distillation for the title compound is feasible.[3]
Q2: What are the most common impurities to expect during the synthesis and work-up?
Typical impurities include:
-
Unreacted Starting Materials: Such as the corresponding α-ketoester or α-iminoester.[4]
-
Side-Reaction Products: Dependent on the synthetic route, these can be numerous.
-
Hydrolysis Product: The corresponding 2-amino-2-ethyloctanoic acid, formed by the cleavage of the ethyl ester group. This is a common issue if the compound is exposed to strong acidic or basic aqueous conditions.[5]
-
Diastereomers or Enantiomers: If the synthesis is not perfectly stereocontrolled, the other stereoisomer will be the most challenging impurity to remove.
Q3: How does the steric hindrance around the α-carbon affect purification?
The ethyl and hexyl groups shield the α-amino group. This has several consequences:
-
Reduced Polarity: The bulky alkyl groups may decrease the molecule's overall polarity compared to smaller amino esters, affecting its chromatographic behavior.
-
Weaker Interactions: The shielded amine may interact less strongly with polar stationary phases like silica gel, which can be advantageous but can also make separation from non-polar impurities more difficult.
-
Crystallization Challenges: Sterically hindered molecules can have difficulty packing into a crystal lattice, making them more likely to remain as oils.[6]
Q4: Is Ethyl 2-amino-2-ethyloctanoate stable during purification? What conditions should I avoid?
Amino acid esters require careful handling to prevent degradation.[7]
-
Avoid Strong pH: Both strong acids and strong bases can catalyze the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Work-ups should be performed expeditiously with dilute acids or bases, preferably at low temperatures.
-
Temperature: While likely amenable to vacuum distillation, prolonged exposure to high temperatures can cause decomposition. A Kugelrohr apparatus is often preferred for small-scale distillations to minimize thermal stress.
-
Acidic Silica Gel: Standard silica gel is acidic and can cause streaking or even degradation of sensitive amines. It is often necessary to deactivate the silica or use an alternative stationary phase.
Q5: How can I effectively monitor the purity of my fractions during purification?
A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): This is the quickest method. Use a combination of visualization techniques. A UV lamp will show UV-active impurities. Staining is required to visualize the amino ester itself.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, especially for detecting subtle impurities. Chiral HPLC is necessary to determine enantiomeric purity.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for checking the purity of pooled fractions and the final product. The presence of the carboxylic acid hydrolysis product can often be detected by the disappearance of the ethyl ester signals (a quartet and a triplet) and the appearance of a broad acid proton signal.
| Stain | Procedure | Detects | Appearance |
| Ninhydrin | Dip plate in solution, then heat gently. | Primary and secondary amines. | Purple/blue spots (primary), yellow/orange spots (secondary).[10] |
| Potassium Permanganate (KMnO₄) | Dip plate in a dilute basic solution of KMnO₄. | Compounds that can be oxidized (alkenes, alkynes, alcohols, aldehydes, some amines). | Yellow/brown spots on a purple background. |
| Vanillin Stain | Dip plate in a sulfuric acid/ethanol solution of vanillin, then heat. | A general stain for many functional groups. | Various colors (blue, purple, red, brown). |
Table 1: Common TLC stains for visualizing Ethyl 2-amino-2-ethyloctanoate and potential impurities.
Troubleshooting Guide
Issue 1: Column Chromatography Problems
Q: My compound is streaking badly on the silica gel TLC plate and column, leading to poor separation. What's happening and how do I fix it?
A: This is a classic problem caused by the basic amino group interacting too strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This ionic interaction causes the compound to "stick" and elute slowly and unevenly.
Solutions:
-
Add a Basic Modifier to the Eluent: The most common solution is to add a small amount of a volatile base, like triethylamine (Et₃N) or pyridine, to your mobile phase (typically 0.1-1% v/v).[11] The modifier neutralizes the acidic sites on the silica, allowing your compound to elute symmetrically.
-
Use a Different Stationary Phase:
-
Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative for basic compounds.
-
Reversed-Phase (C18) Silica: In this case, you would use a polar eluent (like acetonitrile/water or methanol/water). Separation is based on hydrophobicity, which can be very effective for this long-chain ester.
-
-
"Flush" with a Polar Solvent: If streaking is severe, after loading the compound, you can sometimes wash the column with a more polar solvent mixture containing triethylamine to move the compound down in a tight band before proceeding with the main elution.
Diagram: Logic for troubleshooting peak tailing in normal-phase chromatography.
Q: I can't separate my product from a non-polar impurity. What should I do?
A: This is a common challenge when the impurity has a similar polarity (Rf value) to your product.
Solutions:
-
Optimize the Solvent System: If you are using a binary system (e.g., ethyl acetate/hexanes), try changing the components to alter the selectivity. For example, switching to dichloromethane/methanol or ether/hexanes can change the interactions with the stationary phase and improve separation.
-
Use a Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity. This can help to resolve compounds with close Rf values.
-
Switch to Reversed-Phase: As mentioned, reversed-phase chromatography separates based on hydrophobicity. Since your product has a long alkyl chain, this method could provide excellent resolution from impurities with different hydrophobic character.
Issue 2: Crystallization and Work-up Problems
Q: My purified compound is an oil and won't crystallize. How can I get a solid?
A: Hindered molecules and impure compounds often resist crystallization. The best approach is often to form a salt.
Solution: Form the Hydrochloride (HCl) Salt Converting the basic amine to its hydrochloride salt introduces strong ionic interactions that dramatically increase the melting point and favor the formation of a stable crystal lattice. See Protocol 2 for a detailed procedure.
Q: I'm losing a significant amount of my product during the aqueous extraction (work-up). Why?
A: Your product is amphoteric; it has both a basic group (the amine) and a potentially acidic group (the ester can be hydrolyzed to a carboxylic acid). At neutral pH, amino acids can form zwitterions, which may have poor solubility in both aqueous and organic layers, causing them to precipitate or get trapped at the interface.
Solution: Careful pH Control
-
To extract your product into an organic solvent (like ethyl acetate or dichloromethane), ensure the aqueous layer is basic (pH > 9) by washing with a solution like sodium bicarbonate (NaHCO₃) or dilute sodium carbonate (Na₂CO₃). This deprotonates the ammonium group, ensuring the compound is in its neutral, free-amine form, which is more soluble in organic solvents.
-
To extract your product into an aqueous layer (e.g., to remove non-basic impurities), acidify with a dilute acid (like 1M HCl) to a pH < 3 . This protonates the amine, forming a water-soluble ammonium salt.
Experimental Protocols
Protocol 1: Flash Column Chromatography on Modified Silica Gel
This protocol is designed to purify basic amines like Ethyl 2-amino-2-ethyloctanoate while preventing peak tailing.
-
Prepare the Eluent: Based on TLC analysis, choose a suitable solvent system (e.g., 10-20% Ethyl Acetate in Hexanes). To this solvent, add 0.5% triethylamine (v/v) .
-
Pack the Column: Pack a glass column with silica gel using the prepared eluent (wet packing). Ensure the column is packed evenly without air bubbles.
-
Prepare the Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Add a small amount of silica gel to this solution and concentrate it to dryness on a rotary evaporator. This "dry loading" method generally gives better resolution.
-
Load the Column: Carefully add the dried silica-adsorbed sample to the top of the packed column. Add a thin layer of sand on top to protect the surface.
-
Elute and Collect: Begin eluting with the triethylamine-modified solvent system. Collect fractions and monitor them by TLC using the stains described in Table 1.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure using a rotary evaporator.
| Solvent System Component 1 | Solvent System Component 2 | Typical Ratio Range | Notes |
| Hexanes / Heptane | Ethyl Acetate | 95:5 to 70:30 | Good starting point for many esters. |
| Dichloromethane (DCM) | Methanol (MeOH) | 100:0 to 95:5 | For more polar compounds. Be aware of DCM's higher density. |
| Toluene | Acetone | 98:2 to 90:10 | Offers different selectivity compared to acetate/alkane systems. |
| Always add 0.5-1% triethylamine to the final mixture to prevent streaking. |
Table 2: Suggested starting solvent systems for normal-phase column chromatography.
Protocol 2: Purification via Hydrochloride Salt Formation
This method is ideal for obtaining a stable, crystalline solid from an oily free-amine.
-
Dissolve the Free Amine: Dissolve the crude or column-purified oily product in a suitable anhydrous solvent like diethyl ether or ethyl acetate (approx. 10 mL per gram of product).
-
Prepare HCl Solution: Use a commercially available solution of HCl in a solvent (e.g., 2M HCl in diethyl ether) or prepare one by carefully bubbling HCl gas through the anhydrous solvent.
-
Precipitate the Salt: While stirring the solution of your amine at 0 °C (ice bath), slowly add the HCl solution dropwise. A white precipitate (the hydrochloride salt) should form immediately. Continue adding the HCl solution until no more precipitate is observed.
-
Isolate the Salt: Collect the solid product by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether to remove any non-basic impurities.
-
Recrystallize (Optional but Recommended): For the highest purity, recrystallize the hydrochloride salt from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/hexanes. Dissolve the salt in a minimal amount of the hot polar solvent (e.g., ethanol) and then slowly add the non-polar anti-solvent (e.g., ether) until the solution becomes cloudy. Allow it to cool slowly to form pure crystals.
-
Dry: Dry the final crystalline product under high vacuum.
Diagram: A general workflow for the purification of Ethyl 2-amino-2-ethyloctanoate.
References
-
Amino Acid Purification - Column Chromatography. (n.d.). M.B.A. Instruments. Retrieved January 15, 2026, from [Link]
-
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]
- Lin, C. H., et al. (2005). Enantioseparation of Amino Acids on a Chiral Stationary Phase Derived from L-α-Norleucinyl- and Pyrrolidinyl-disubstituted Cyanuric Chloride by High-Performance Liquid Chromatography.Journal of the Chinese Chemical Society.
-
Ohmiya, H., et al. (2013). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry. [Link]
-
Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). (2022). Phenomenex. [Link]
- Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues. (2025). BenchChem.
- Miyazawa, T., et al. (1992). Method for crystallization of amino acids.U.S.
-
Separation and Refining of Amino acids. (n.d.). Diaion. [Link]
-
France, S. P., et al. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Angewandte Chemie International Edition. [Link]
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (2025). BenchChem.
-
Separation and Detection of Amino Acids. (n.d.). University of Guelph. [Link]
-
Ethyl octanoate. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Various Authors. (2020). chromatography of carboxylic acid derivatives of aminoacids? Reddit. [Link]
- The Role of Ethyl 2-amino-2-ethylbutanoate in Modern Organic Synthesis. (2026). Medium.
- Chen, K., et al. (2020). Process for purifying long chain amino acids.
-
Liu, A., et al. (2020). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PeerJ. [Link]
- Tzougraki, C., et al. (1997). Synthesis and Evaluation of the Hydrolytical Stability of Ethyl 2‐(α‐Amino acid)Glycolates and Ethyl 2‐(α‐Amino Acid)
-
Ethyl 2-amino-2-ethyloctanoate (C12H25NO2). (n.d.). PubChemLite. Retrieved January 15, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. column-chromatography.com [column-chromatography.com]
- 3. Ethyl octanoate - Wikipedia [en.wikipedia.org]
- 4. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 10. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 11. reddit.com [reddit.com]
Technical Support Center: Optimizing Coupling Conditions for Sterically Hindered Amino Acids in SPPS
<
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of sterically hindered amino acids. Steric hindrance, arising from bulky side chains (e.g., Val, Ile, Thr), β-branching, or α,α-disubstitution (e.g., Aib), can significantly impede amide bond formation, leading to incomplete reactions, deletion sequences, and complex purification profiles.[1][2] This resource provides in-depth troubleshooting strategies, detailed protocols, and a comprehensive FAQ section to help you navigate these synthetic hurdles and achieve higher purity and yield for your target peptides.
Frequently Asked Questions (FAQs)
Q1: What are sterically hindered amino acids in the context of SPPS?
In SPPS, sterically hindered amino acids are residues that present significant physical obstruction to the formation of a peptide bond. This hindrance can arise from several structural features:
-
β-branched amino acids: Such as Valine (Val) and Isoleucine (Ile), where the side chain branches at the β-carbon, crowding the α-carbon and the reactive amino group.[1]
-
α,α-disubstituted amino acids: Like α-aminoisobutyric acid (Aib), which has two methyl groups on the α-carbon, creating substantial bulk.[3][4]
-
N-methylated amino acids: Where a methyl group on the amide nitrogen hinders the approach of the activated carboxyl group.[3][4]
-
Conformationally constrained residues: Such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), whose bicyclic structure restricts bond rotation and access to the reactive sites.[5]
Q2: How do I know if a coupling reaction with a hindered amino acid is incomplete?
The most direct and common method for monitoring coupling completion on-resin is the Kaiser (ninhydrin) test .[1] This test detects free primary amines.
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, signifying an incomplete coupling reaction.[1]
-
Negative Result (Yellow/Colorless Beads): Suggests the coupling is complete.[1]
For a more definitive analysis, a small amount of the peptide can be cleaved from the resin and analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) . The presence of deletion sequences (peptides missing the intended residue) in the MS data or a low-purity profile in the HPLC chromatogram confirms incomplete coupling.[1]
Q3: What is the first thing I should do if I detect an incomplete coupling?
The most immediate and straightforward step is to perform a "double coupling." [1] This involves repeating the coupling step with a fresh solution of the activated amino acid immediately after the first attempt, before proceeding to the next Fmoc deprotection step.[1]
Q4: Can changing the solvent improve coupling efficiency?
Yes, the solvent choice is critical. The solvent must effectively solvate the growing peptide-resin complex to prevent aggregation and ensure accessibility of the reactive sites.[6]
-
N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) due to its superior solvating properties.[6]
-
For particularly challenging sequences prone to aggregation, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[6]
Troubleshooting Guide: Overcoming Difficult Couplings
This section provides a systematic approach to diagnosing and solving common problems encountered when coupling sterically hindered amino acids.
Problem 1: Incomplete Coupling Detected by Kaiser Test
A positive Kaiser test after the initial coupling is the most common indicator of a difficult coupling.
Root Causes & Solutions:
-
Insufficiently Potent Coupling Reagent: Standard carbodiimide reagents like DCC and DIC may not be strong enough for sterically demanding couplings.[6]
-
Solution: Switch to a more powerful in-situ activating reagent. Aminium/uronium salts (e.g., HATU, HBTU, HCTU ) or phosphonium salts (e.g., PyBOP, PyAOP ) are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[7] For extremely hindered residues, converting the amino acid to an acyl fluoride can be a highly effective strategy.[8]
-
-
Inadequate Reaction Time or Temperature: Steric hindrance slows down reaction kinetics.[6]
-
Solution 1: Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to several hours, or even overnight.[6]
-
Solution 2: Increase Temperature: Applying gentle heat (e.g., 35-50°C) can help overcome the activation energy.[9][10] However, this must be done cautiously to minimize the risk of racemization.[11]
-
Solution 3: Microwave-Assisted SPPS (MA-SPPS): This is a highly effective method to drive difficult couplings to completion quickly and efficiently by using microwave energy to heat the reaction.[3][4][12] Microwave heating can dramatically reduce synthesis times and improve crude peptide purity, especially for sequences prone to aggregation.[11][13]
-
-
Peptide Aggregation: Hydrophobic sequences or those with repeating residues can aggregate on the resin, making the N-terminal amine inaccessible.[1]
-
Solution: In addition to optimizing solvents, consider incorporating backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on a nearby glycine residue, or using pseudoproline dipeptides to disrupt secondary structure formation.
-
Decision Workflow for Incomplete Coupling
Caption: Troubleshooting flowchart for incomplete coupling.
Problem 2: Racemization
Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is a significant risk, especially when using aggressive coupling conditions. The activated carboxyl group is susceptible to epimerization at the α-carbon.[14]
Root Causes & Solutions:
-
Excessive Base or Strong Base: The organic base used for activation (e.g., DIPEA) can promote racemization.
-
Solution: Use a weaker, more sterically hindered base like 2,4,6-collidine (TMP) . Minimize the amount of base used to the minimum required for activation.
-
-
Prolonged Activation/Coupling Times: The longer the amino acid remains in its activated state, the higher the risk of racemization.
-
Solution: While longer coupling times are needed for hindered residues, it's a balancing act. The use of additives is crucial.
-
-
Choice of Coupling Additive: Additives form active esters that are less prone to racemization than the initial activated species.
-
Solution: The use of additives is strongly recommended for all carbodiimide-mediated couplings.[8]
-
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): An excellent, non-explosive alternative to HOBt and HOAt. It provides high coupling efficiency and remarkable racemization suppression, often outperforming HOBt and being comparable or superior to HOAt.[15][16]
-
HOBt (1-Hydroxybenzotriazole): The historical standard, effective but has potential explosive properties.[17]
-
HOAt (1-Hydroxy-7-azabenzotriazole): More reactive than HOBt due to anchimeric assistance from the pyridine nitrogen, making reagents like HATU highly efficient.[7]
-
-
Data & Protocols
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Reagent Class | Example Reagents | Activating Species | Reactivity for Hindered AA | Racemization Risk | Key Considerations |
| Carbodiimides | DIC, DCC | O-acylisourea | Low to Moderate | Moderate | Often insufficient for difficult couplings alone; require additives like Oxyma or HOBt.[6][8] |
| Aminium/Uronium | HATU, HBTU, HCTU | OAt/OBt ester | High | Low (with additive) | Highly effective and fast-reacting. HATU is often considered the gold standard for difficult sequences.[7][18] Can cause guanidinylation of the N-terminus if used in large excess.[7] |
| Phosphonium | PyBOP, PyAOP | OBt/OAt ester | High | Low | Excellent for hindered couplings, especially N-methyl amino acids.[7][19] Solutions in DMF have moderate stability.[7] |
| Other | TFFH, COMU | Acyl Fluoride, Oxyma ester | Very High | Low | TFFH generates highly reactive acyl fluorides, ideal for α,α-disubstituted residues.[8] COMU is a safer, highly efficient Oxyma-based reagent suitable for microwave SPPS.[8][17] |
Experimental Protocols
Protocol 1: Double Coupling with HATU for a Sterically Hindered Residue
This protocol is recommended as a primary strategy for coupling residues like Val, Ile, or Aib.
-
First Coupling:
-
Following the standard Fmoc deprotection and washing of the resin-bound peptide, prepare the activated amino acid solution in a separate vessel.
-
Dissolve the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a base like DIPEA or 2,4,6-collidine (8 equivalents) in NMP or DMF.[6]
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.[6]
-
Take a small sample of resin beads and perform a Kaiser test.
-
-
Second Coupling (if Kaiser test is positive):
-
Drain the coupling solution from the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min).[1]
-
Repeat steps 1.2 through 1.4 with a fresh solution of activated amino acid.
-
After the second coupling, perform another Kaiser test to confirm completion.
-
Protocol 2: Capping of Unreacted Amines
This protocol should be used if double coupling fails, to prevent the formation of deletion peptides.
-
Resin Wash: After the failed coupling attempt(s), wash the resin thoroughly with DMF (3 x 1 min).[1]
-
Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.[1]
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[1]
-
Final Wash: Wash the resin thoroughly with DMF (5 x 1 min) before proceeding to the Fmoc deprotection of the next cycle.[1]
Workflow for Coupling Reagent Selection
Caption: Selection guide for coupling reagents based on hindrance type.
References
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. [Link]
-
ResearchGate. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
Luxembourg Bio Technologies. (n.d.). Microwave heating in solid-phase peptide synthesis. [Link]
-
Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
-
ResearchGate. (2008). Microwave-assisted Solid Phase Peptide Synthesis on High Loaded Resins. [Link]
-
Hopax. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
PubMed. (n.d.). Comparative study of methods to couple hindered peptides. [Link]
-
CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). [Link]
-
Thieme. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. [Link]
-
ResearchGate. (n.d.). Racemization during SPPS coupling step. [Link]
-
PMC. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]
-
Ingenta Connect. (2014). Methods and protocols of modern solid phase peptide synthesis. [Link]
-
PubMed. (n.d.). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. [Link]
-
ChemRxiv. (n.d.). Stirring Peptide Synthesis to a New Level of Efficiency. [Link]
-
PubMed. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. [Link]
-
UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
ResearchGate. (2025). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. [Link]
-
ResearchGate. (2025). (PDF) Procedures to Improve Difficult Couplings. [Link]
-
PMC. (n.d.). Greening the synthesis of peptide therapeutics: an industrial perspective. [Link]
-
ResearchGate. (2025). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. [Link]
-
PubMed. (n.d.). Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains. [Link]
-
NIH. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 8. bachem.com [bachem.com]
- 9. csbio.com [csbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. kohan.com.tw [kohan.com.tw]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. peptide.com [peptide.com]
Technical Support Center: Troubleshooting Aggregation in Peptides Containing Hydrophobic Unnatural Amino Acids
<
Welcome to the technical support center dedicated to addressing the complex challenges of peptide aggregation, particularly when dealing with sequences incorporating hydrophobic unnatural amino acids (UAAs). This guide is designed for researchers, scientists, and drug development professionals who encounter aggregation-related issues at any stage of their workflow, from solid-phase peptide synthesis (SPPS) to final formulation.
Introduction to the Challenge
The incorporation of hydrophobic UAAs into peptide sequences is a powerful strategy for enhancing proteolytic stability, modulating receptor affinity, and improving overall drug-like properties.[1][2] However, these same modifications significantly increase the propensity for peptide aggregation.[3][4] This phenomenon is driven by strong intermolecular hydrophobic interactions and the formation of stable secondary structures, such as β-sheets, which can severely impact synthesis efficiency, purification yields, and the solubility of the final product.[3][5][6]
This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in mechanistic principles and field-proven solutions.
Part 1: Troubleshooting On-Resin Aggregation During SPPS
Aggregation during solid-phase peptide synthesis is a primary cause of failed or low-yield syntheses. It occurs when growing peptide chains, still attached to the solid support, self-associate, rendering the N-terminus inaccessible for subsequent coupling and deprotection steps.[5]
Frequently Asked Questions (FAQs) - SPPS
Q1: What are the tell-tale signs of on-resin aggregation?
A1: The most common indicators include:
-
Resin Shrinking: A noticeable decrease in the volume of the swollen peptide-resin bed is a strong physical sign of aggregation.[7][8][9]
-
Poor Swelling: The resin fails to swell adequately in the synthesis solvent, indicating poor solvation of the peptide chains.[5][8]
-
Slow or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling reactions may become sluggish or fail to reach completion.[7][8]
-
Inaccurate Amine Tests: Standard tests for free amines, like the Kaiser or TNBS tests, can give false negatives because the aggregated peptide chains block access to the N-terminal amine.[5][7]
-
Abnormal Deprotection Profile: In continuous-flow synthesis, a flattened and broadened UV deprotection profile is a classic sign of aggregation.[7] Real-time monitoring of resin swelling and pressure changes can also pinpoint aggregation events.
Q2: My sequence contains several consecutive hydrophobic UAAs. How can I proactively prevent aggregation during synthesis?
A2: A proactive approach is always better than a reactive one.[7] Consider these strategies from the outset:
-
Choose the Right Solid Support:
-
Low-Loading Resin: Utilize a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g). This increases the physical distance between growing peptide chains, thereby reducing intermolecular interactions.[3]
-
Polar/PEG-based Resins: Switch from standard polystyrene to more polar supports like PEG (polyethylene glycol)-based resins (e.g., NovaSyn® TG, NovaPEG, PEGA). These resins improve the solvation of the growing peptide chain, disrupting aggregation.[7]
-
-
Incorporate "Structure-Breaking" Elements:
-
Pseudoproline Dipeptides: These are one of the most effective tools for disrupting secondary structure formation.[7][8] By inserting a proline-like "kink" into the peptide backbone, they physically hinder the formation of β-sheets. They are introduced as dipeptides and the native Ser, Thr, or Cys residue is regenerated during the final TFA cleavage.[3][7]
-
Backbone Protection (Hmb/Dmb): Incorporating 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups onto the backbone amide nitrogen of a residue physically blocks the hydrogen bond donor site, preventing the formation of intermolecular hydrogen bonds.[8] These protecting groups are also removed during final cleavage.[8] It is recommended to insert a backbone-protected residue every 6-7 amino acids for maximum effect.[3][8]
-
Q3: I've already started my synthesis and I'm seeing signs of aggregation. What can I do now?
A3: If aggregation is already occurring, you can implement several "rescue" strategies:
-
Modify Synthesis Conditions:
-
Change Solvents: Switch to more polar, dipolar aprotic solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO), or use a "Magic Mixture" (e.g., DMF/NMP/DCM) to improve solvation.[8][10]
-
Increase Temperature: Performing coupling reactions at an elevated temperature (e.g., 40-60°C) can help disrupt secondary structures and improve reaction kinetics. Microwave-assisted synthesis is particularly effective for this.[3][8]
-
Sonication: Applying sonication during coupling and deprotection steps can physically break up resin clumps and improve reagent access.[8]
-
-
Use Chaotropic Agents:
-
Add chaotropic salts such as LiCl, NaClO₄, or KSCN to the reaction mixture.[8] These salts disrupt the hydrogen-bonding network of water and can interfere with the intermolecular hydrogen bonds that drive peptide aggregation.
-
Troubleshooting Workflow for On-Resin Aggregation
Here is a logical workflow to diagnose and address on-resin aggregation issues.
Caption: A decision-making workflow for troubleshooting on-resin peptide aggregation.
Part 2: Troubleshooting Post-Cleavage Solubility and Purification
The challenges posed by hydrophobic UAAs often extend beyond synthesis. The cleaved, crude peptide can be notoriously difficult to dissolve and purify due to its high propensity to aggregate in aqueous solutions.[4][11]
Frequently Asked Questions (FAQs) - Solubility & Purification
Q1: My lyophilized peptide powder looks like plastic and won't dissolve in my HPLC mobile phase (Water/Acetonitrile). What should I do?
A1: This is a very common issue with highly hydrophobic peptides.[12] The key is to disrupt the aggregates with a strong organic solvent before introducing the aqueous component.
Step-by-Step Solubilization Protocol:
-
Warm to Room Temperature: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent moisture condensation.[13]
-
Add Pure Organic Solvent First: Add a minimal amount of a strong organic solvent like DMSO, DMF, or hexafluoroisopropanol (HFIP) to the vial.[12][13][14] Gently vortex or sonicate to fully dissolve the peptide. This initial step is critical for wetting the peptide and breaking up hydrophobic interactions.
-
Slowly Add to Buffer: Once the peptide is in solution, slowly add this organic concentrate to your chilled aqueous buffer or initial HPLC mobile phase with vigorous stirring. Do not add the aqueous solution directly to the dry peptide.[12]
-
Consider pH: Ensure the pH of your final solution is at least 1-2 units away from the peptide's isoelectric point (pI) to maximize charge and electrostatic repulsion, which aids solubility.[13]
Q2: My peptide precipitates on the HPLC column or elutes with a very broad peak. How can I improve my purification?
A2: These are signs that the peptide is either aggregating on the column or interacting too strongly with the stationary phase.[4][12]
-
Modify Mobile Phases:
-
Stronger Organic Solvents: Replace acetonitrile with a stronger organic solvent like isopropanol or n-propanol in your mobile phase B.[14] These can improve solubility and disrupt on-column aggregation.
-
Additives: Incorporate additives like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.1%) to both mobile phases to improve peak shape. For extremely difficult peptides, adding a small amount of a chaotropic agent like guanidine hydrochloride to the sample solvent can be effective, but be mindful of system compatibility.[3]
-
-
Change Chromatographic Conditions:
-
Elevated Temperature: Running the column at a higher temperature (e.g., 40-60°C) can significantly increase the solubility of hydrophobic peptides, leading to sharper peaks and better recovery.
-
Different Stationary Phase: If using a C18 column, switch to a less hydrophobic phase like C8 or C4.[14] This reduces the strength of the hydrophobic interactions between the peptide and the column, allowing for better elution.
-
-
Alternative Purification Strategies:
-
For some extremely hydrophobic peptides, standard RP-HPLC may not be feasible. In such cases, a "water precipitation" method can be used, where the peptide is precipitated out of the cleavage cocktail with water, and scavengers are removed by washing with diethyl ether.[11] This can yield a product of sufficient purity for some applications, circumventing the need for chromatography.[11]
-
Data Summary: Solubilization & Purification Strategies
| Issue | Strategy | Rationale | Key Considerations |
| Poor Solubility | Use strong organic co-solvents (DMSO, HFIP) | Disrupts hydrophobic interactions and hydrogen bonds causing aggregation.[13] | Add organic solvent first, then slowly dilute into aqueous buffer.[12] |
| Adjust pH away from pI | Increases net charge, leading to electrostatic repulsion between peptide molecules.[13] | Calculate the theoretical pI of your peptide sequence. | |
| Poor Chromatography | Use stronger organic modifiers (Isopropanol) | Increases mobile phase strength and peptide solubility during the run. | May increase backpressure; elevated temperature is often required. |
| Elevate column temperature | Improves solubility and mass transfer kinetics, leading to sharper peaks. | Ensure peptide is stable at the chosen temperature. | |
| Switch to less hydrophobic column (C8, C4) | Reduces strong, irreversible binding of the peptide to the stationary phase.[14] | May require re-optimization of the gradient. |
Part 3: Analytical Characterization and Handling of Final Product
Properly analyzing and handling the purified peptide is crucial to ensure its integrity and prevent re-aggregation in its final formulation.
Frequently Asked Questions (FAQs) - Analysis & Handling
Q1: How can I confirm if my purified peptide is aggregated in solution?
A1: Several analytical techniques can be used to detect and quantify aggregation:[15]
-
Size Exclusion Chromatography (SEC): This is the gold standard for separating and quantifying monomers, dimers, and higher-order aggregates.[16][17]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in solution and is excellent for detecting the presence of larger aggregates.[15][16]
-
UV-Vis Spectroscopy: A simple method is to measure the absorbance at 350 nm. An increase in absorbance at this wavelength indicates light scattering from large aggregate particles.[16][18]
-
Fluorescence Spectroscopy: Using extrinsic dyes (like Thioflavin T for amyloid-like fibrils) or monitoring intrinsic tryptophan fluorescence can provide sensitive detection of aggregation events.[16][18][19]
Q2: What are the best practices for storing and handling a purified, aggregation-prone peptide to maintain its stability?
A2: Long-term stability requires careful consideration of the formulation and storage conditions.
-
Lyophilization: The most stable form for long-term storage is as a lyophilized powder, stored at -20°C or -80°C under dessication.
-
Formulation Additives (Excipients): When in solution, the use of excipients is critical.
-
Sugars/Polyols (e.g., sucrose, mannitol): These act as cryoprotectants and lyoprotectants, stabilizing the peptide during freezing and drying.
-
Surfactants (e.g., Polysorbate 20/80): These non-ionic detergents are highly effective at preventing aggregation by covering exposed hydrophobic surfaces on the peptide.[20] Concentrations are typically low (0.01-0.1%).
-
Amino Acids (e.g., Arginine, Glycine): Arginine, in particular, is known to act as an aggregation suppressor.[21]
-
-
Avoid Repeated Freeze-Thaw Cycles: For peptides in solution, aliquot into single-use volumes to avoid the stress of repeated freezing and thawing, which can induce aggregation.
Logical Diagram for Formulation Strategy
Caption: A stepwise approach to designing a stable formulation for aggregation-prone peptides.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. MDPI. [Link]
-
Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Royal Society of Chemistry. [Link]
-
Peptide synthesis. Wikipedia. [Link]
-
Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript. [Link]
-
A facile and dynamic assay for the detection of peptide aggregation. PubMed. [Link]
-
Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Nest Group. [Link]
-
Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent. PubMed. [Link]
-
5 must-know techniques for analyzing protein aggregation. APC. [Link]
-
Peptide Isolation – Method Development Considerations. Waters Corporation. [Link]
-
Aggregation of resin‐bound peptides during solid‐phase peptide synthesis: Prediction of difficult sequences. University of Arizona. [Link]
-
Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central. [Link]
-
Strategies for Improving Peptide Stability and Delivery. PubMed Central. [Link]
-
A peptide strategy for inhibiting different protein aggregation pathways in disease. bioRxiv. [Link]
-
How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. ACS Publications. [Link]
-
Protein Aggregation Analysis. Intertek. [Link]
-
Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. BioProcess International. [Link]
-
Peptide aggregation: insights from SEC-HPLC analysis. ResearchGate. [Link]
-
Purifying very hydrophobic 15-mer peptides. Reddit. [Link]
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PubMed Central. [Link]
-
Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides. Drug Development & Delivery. [Link]
-
Rational development of a strategy for modifying the aggregatibility of proteins. PubMed Central. [Link]
-
Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [Link]
-
A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Royal Society of Chemistry. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PubMed Central. [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. PubMed Central. [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PubMed Central. [Link]
-
Impact of aggregation triggering ultrashort self-assembling peptide motifs on the solubility of proteins. OAText. [Link]
-
Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. PubMed. [Link]
-
Biophysical studies of protein solubility and amorphous aggregation by systematic mutational analysis and a helical polymerization model. PubMed Central. [Link]
-
Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery. National Institutes of Health. [Link]
-
I have a hydrophobic peptide which i need to dissolve and check its interaction with purified proteins. how to do this? ResearchGate. [Link]
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Stability of Ethyl 2-amino-2-ethyloctanoate under different pH and temperature conditions
Welcome to the technical support center for Ethyl 2-amino-2-ethyloctanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving this compound. Here, we address common questions and challenges related to the stability of Ethyl 2-amino-2-ethyloctanoate under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Ethyl 2-amino-2-ethyloctanoate?
The stability of Ethyl 2-amino-2-ethyloctanoate is primarily influenced by pH, temperature, and the presence of enzymes. As an amino acid ester, it is susceptible to hydrolysis, which is the cleavage of the ester bond. This reaction can be catalyzed by both acidic and basic conditions.[1][2] Elevated temperatures can accelerate this degradation process.[3][4]
Q2: What is the expected stability of Ethyl 2-amino-2-ethyloctanoate in aqueous solutions at different pH values?
Q3: How does temperature impact the stability of Ethyl 2-amino-2-ethyloctanoate?
As with most chemical reactions, the rate of degradation of Ethyl 2-amino-2-ethyloctanoate increases with temperature.[3][4] For long-term storage, it is advisable to keep the compound in a cool and dry place. If the compound is in solution, refrigeration or freezing is recommended to slow down potential hydrolysis. However, it is crucial to consider the effects of freeze-thaw cycles, which can also impact stability.[5]
Q4: Are there any specific solvents that should be avoided when working with Ethyl 2-amino-2-ethyloctanoate?
While Ethyl 2-amino-2-ethyloctanoate is likely soluble in many common organic solvents, it is important to use anhydrous solvents whenever possible to minimize hydrolysis. If the compound is to be used in aqueous buffers, it is best to prepare the solutions fresh and use them promptly, especially if the pH is outside the optimal stability range.
Q5: What are the likely degradation products of Ethyl 2-amino-2-ethyloctanoate?
The primary degradation product from hydrolysis is 2-amino-2-ethyloctanoic acid and ethanol.[1][2] Under harsh conditions, further degradation of the amino acid itself could occur, but this is less common under typical experimental settings.
Troubleshooting Guides
Problem 1: Unexpectedly Low Assay Values or Product Yield
Symptoms:
-
The concentration of Ethyl 2-amino-2-ethyloctanoate determined by an analytical method (e.g., HPLC, GC) is lower than expected.
-
The yield of a reaction where Ethyl 2-amino-2-ethyloctanoate is a product is consistently low.
Possible Causes and Solutions:
-
Hydrolysis during Sample Preparation or Storage:
-
Diagnosis: Review the pH and temperature of all aqueous solutions used. Was the sample stored in a buffer with a high or low pH for an extended period? Was the sample exposed to elevated temperatures?
-
Solution: Prepare aqueous solutions of Ethyl 2-amino-2-ethyloctanoate fresh before use. If storage is necessary, use a buffer in the pH 4-6 range and store at 2-8°C for short periods or frozen for longer durations. When analyzing samples, ensure the mobile phase or diluent is not strongly acidic or basic.
-
-
Incompatibility with Other Reagents:
-
Diagnosis: Are there strong acids, bases, or nucleophiles in your reaction mixture that could be reacting with the ester?
-
Solution: If possible, modify the reaction conditions to be milder. If a strong acid or base is required, consider adding the Ethyl 2-amino-2-ethyloctanoate at a later stage or at a lower temperature to minimize degradation.
-
Problem 2: Appearance of Unknown Peaks in Chromatograms
Symptoms:
-
When analyzing a sample of Ethyl 2-amino-2-ethyloctanoate, one or more unexpected peaks are observed in the chromatogram (e.g., HPLC, GC).
Possible Causes and Solutions:
-
Formation of Degradation Products:
-
Diagnosis: The most likely degradation product is the corresponding carboxylic acid (2-amino-2-ethyloctanoic acid). This product will have a different retention time than the ester.
-
Solution: To confirm the identity of the degradation peak, you can intentionally degrade a sample of Ethyl 2-amino-2-ethyloctanoate by treating it with a mild acid or base and analyzing the resulting mixture. This will help you to identify the retention time of the degradation product.
-
-
Contamination:
-
Diagnosis: The unknown peak could be a contaminant from a solvent, reagent, or glassware.
-
Solution: Analyze a blank sample (all components except Ethyl 2-amino-2-ethyloctanoate) to check for interfering peaks. Ensure all glassware is thoroughly cleaned and that high-purity solvents and reagents are used.
-
Stability Overview
The following table provides a qualitative summary of the expected stability of Ethyl 2-amino-2-ethyloctanoate under different conditions, based on the general behavior of amino acid esters.
| pH Range | Temperature | Expected Stability | Primary Degradation Pathway |
| < 4 | Room Temperature | Moderate | Acid-catalyzed hydrolysis |
| 4 - 6 | Room Temperature | Good | Minimal hydrolysis |
| > 8 | Room Temperature | Poor | Base-catalyzed hydrolysis |
| Neutral | Elevated Temperature | Poor | Thermally accelerated hydrolysis |
Key Degradation Pathway: Hydrolysis
The primary degradation pathway for Ethyl 2-amino-2-ethyloctanoate is hydrolysis of the ester bond. This reaction is catalyzed by both acid and base.
Caption: Acid- and base-catalyzed hydrolysis of Ethyl 2-amino-2-ethyloctanoate.
Troubleshooting Workflow for Stability Issues
If you are encountering stability problems with Ethyl 2-amino-2-ethyloctanoate, the following workflow can help you to identify and resolve the issue.
Caption: Troubleshooting workflow for stability issues.
References
- Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. Journal of Inorganic Biochemistry, 14(2), 147–154.
- Blake, T. R., Ho, W. C., Turlington, C. R., Zang, X., Huttner, M. A., Wender, P. A., & Waymouth, R. M. (2020). Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. Chemical Science, 11(10), 2670–2683.
- Hay, R. W., & Banerjee, P. K. (1978). Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part II. Hydrolysis of 2-aminoethyl acetate. Journal of the Chemical Society, Dalton Transactions, (11), 1512.
- Gehrke, C. W., & Stalling, D. L. (1967). Quantitative analysis of the twenty natural protein amino acids by gas-liquid chromatography.
- Kim, H. J., Kim, J. H., & Kim, K. R. (2014). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Journal of the Korean Chemical Society, 58(6), 579–584.
- Klick, S., & Skube, M. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Li, X., et al. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 14(1), 1-11.
- Rao, A. R., & Reddy, K. S. (2008). Synthesis, characterization and pharmacological evaluation of some prodrugs of flurbiprofen. Brazilian Journal of Pharmaceutical Sciences, 44(1), 75–84.
- Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides.
- Wikipedia. (2023). Ester hydrolysis.
- Singh, S., & Kumar, V. (2016). Forced degradation studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 2(6).
- BioPharmaSpec. (n.d.).
- Uglanova, A. A., et al. (2005). Amino Acid Esters Prevent Thermal Inactivation and Aggregation of Lysozyme. Biotechnology Progress, 21(2), 640-643.
- ResearchGate. (2024). (PDF) Thermal degradation of 18 amino acids during pyrolytic processes.
Sources
Identifying and characterizing impurities in Ethyl 2-amino-2-ethyloctanoate samples
Welcome to the technical support center for the analysis of Ethyl 2-amino-2-ethyloctanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in your samples. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to directly address common challenges encountered during experimentation.
I. Understanding the Landscape: Potential Impurities in Ethyl 2-amino-2-ethyloctanoate
Ethyl 2-amino-2-ethyloctanoate is a valuable synthetic intermediate.[1] However, like any chemically synthesized compound, it is susceptible to the presence of impurities. These can arise from various sources, including starting materials, by-products of the synthesis process, intermediates, and degradation products.[2][3]
A common synthetic route to α-amino acids and their esters is the Strecker synthesis.[4][5][6] This method involves the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[4][5][7] Given this, potential impurities in Ethyl 2-amino-2-ethyloctanoate could include:
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Intermediates: Such as the corresponding α-aminonitrile.
-
By-products: Resulting from side reactions during the synthesis.
-
Degradation Products: Formed during storage or handling.
The International Council for Harmonisation (ICH) provides guidelines on the identification and qualification of impurities in new drug substances.[2][3][8][9][10] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[8]
II. Analytical Toolkit: Core Techniques for Impurity Profiling
A multi-faceted analytical approach is often necessary for the comprehensive characterization of impurities. The most common techniques include:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying impurities.[11] Due to the polar nature of amino acid esters, derivatization is often employed to enhance detection by UV or fluorescence detectors.[11][12][13] However, methods using Hydrophilic Interaction Liquid Chromatography (HILIC) can sometimes allow for analysis without derivatization.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for identifying volatile impurities. Similar to HPLC, derivatization is typically required to increase the volatility of amino acid esters for GC analysis.[15][16][17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main component and any impurities present at sufficient concentration.[19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a highly effective technique for impurity identification.
III. Troubleshooting and FAQs
Here we address common issues and questions that arise during the analysis of Ethyl 2-amino-2-ethyloctanoate samples.
FAQ 1: I see an unexpected peak in my HPLC chromatogram. How do I identify it?
Answer:
An unexpected peak in your HPLC chromatogram indicates the presence of an impurity. A systematic approach is crucial for its identification.
Step-by-Step Impurity Identification Workflow:
-
Method Verification:
-
Confirm that the peak is not an artifact of the system (e.g., from the mobile phase, sample solvent, or injector). Inject a blank (sample solvent) to rule this out.
-
Ensure the analytical method is robust and reproducible.
-
-
Information Gathering from HPLC-UV Data:
-
Retention Time: Compare the retention time of the unknown peak to that of any known potential impurities (e.g., starting materials, known by-products).
-
UV Spectrum: If using a Diode Array Detector (DAD), the UV spectrum of the unknown peak can provide clues about its chemical nature. Compare it to the spectrum of the main peak (Ethyl 2-amino-2-ethyloctanoate).
-
-
Mass Spectrometry for Structural Elucidation:
-
The most definitive way to identify an unknown peak is to determine its mass. If you have access to an LC-MS system, this should be your next step.
-
LC-MS Protocol:
-
Column: Use the same column and mobile phase conditions as your HPLC method to ensure the unknown peak elutes at the same retention time.
-
Ionization Source: Electrospray ionization (ESI) is a common choice for this type of molecule.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) will provide an accurate mass measurement, which can be used to predict the elemental composition of the impurity.
-
-
-
Fragmentation Analysis (MS/MS):
-
If the initial mass does not lead to a clear identification, perform tandem mass spectrometry (MS/MS).
-
By fragmenting the parent ion of the unknown peak, you can obtain structural information that can help piece together its identity.
-
-
NMR Spectroscopy for Confirmation:
-
If the impurity is present at a high enough concentration (generally >0.1%), it may be possible to isolate it using preparative HPLC and then analyze it by NMR spectroscopy for unambiguous structural confirmation.
-
Visualizing the Workflow:
Caption: Workflow for identifying an unknown peak in an HPLC chromatogram.
FAQ 2: My GC-MS analysis of a derivatized sample shows multiple peaks. Are they all impurities?
Answer:
Not necessarily. When analyzing amino acid esters by GC-MS, derivatization is a common sample preparation step to increase volatility.[15][17] This process itself can sometimes lead to multiple peaks that are not necessarily impurities from your original sample.
Potential Sources of Multiple Peaks in Derivatized GC-MS Analysis:
-
Incomplete Derivatization: If the derivatization reaction does not go to completion, you may see a peak for the un-derivatized Ethyl 2-amino-2-ethyloctanoate (if it is sufficiently volatile) and the derivatized product.
-
Multiple Derivatization Products: Some derivatizing agents can react at multiple sites on the molecule, leading to different derivatized products.
-
Derivatizing Agent Artifacts: The derivatizing agent itself or by-products from the derivatization reaction can sometimes be detected by GC-MS.
-
Sample Degradation: The heating involved in the GC injection port and column can sometimes cause degradation of the derivatized analyte.
Troubleshooting Steps:
-
Optimize Derivatization:
-
Ensure you are following a validated derivatization protocol.
-
Experiment with reaction time, temperature, and reagent concentration to drive the reaction to completion.
-
A common two-step derivatization for amino acids involves esterification followed by acylation.[17]
-
-
Run a Derivatization Blank:
-
Perform the derivatization procedure on the sample solvent without your analyte. This will help you identify any peaks that are artifacts of the derivatization reagents.
-
-
Vary GC Conditions:
-
Lowering the injector temperature might reduce on-column degradation.
-
Adjusting the temperature ramp of the GC oven can improve the separation of closely eluting peaks.
-
-
Confirm with an Alternative Technique:
-
Analyze the underivatized sample using a technique that does not require heating, such as HPLC or direct-infusion MS, to confirm the presence of the suspected impurities.
-
Table 1: Common Derivatization Reagents for GC-MS Analysis of Amino Acids
| Derivatizing Reagent | Target Functional Group | Comments |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Amino, Carboxyl, Hydroxyl | Produces volatile trimethylsilyl (TMS) derivatives. |
| Ethyl Chloroformate (ECF) | Amino | Often used in a two-step process after esterification.[20] |
| Pentafluoropropionic Anhydride (PFPA) | Amino, Hydroxyl | Forms stable and volatile derivatives.[15][16] |
FAQ 3: How do I choose between HPLC and GC-MS for my impurity analysis?
Answer:
The choice between HPLC and GC-MS depends on the nature of the expected impurities and the information you need.
Decision Tree for Analytical Method Selection:
Caption: Decision tree for selecting an analytical method for impurity analysis.
-
Use GC-MS for: Volatile impurities. It provides excellent separation for these compounds and definitive identification through mass spectral libraries.
-
Use HPLC for: Non-volatile or thermally labile impurities. HPLC is generally more versatile for a wider range of polar compounds.
-
Use LC-MS for: A comprehensive analysis where both separation of non-volatile compounds and their structural identification are required.
FAQ 4: What are the key parameters to consider for developing a robust HPLC method for Ethyl 2-amino-2-ethyloctanoate and its impurities?
Answer:
Developing a robust HPLC method requires careful optimization of several parameters to achieve good separation and accurate quantification.
Key HPLC Method Development Parameters:
-
Column Selection:
-
Mobile Phase:
-
Composition: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typical for reversed-phase chromatography. The ratio of these will determine the retention time of your analytes.
-
pH: The pH of the aqueous portion of the mobile phase is critical, as it will affect the ionization state of the amino group in your analyte and impurities, which in turn impacts their retention.
-
Gradient vs. Isocratic Elution: A gradient elution (where the mobile phase composition changes over time) is often necessary to separate a mixture of compounds with a wide range of polarities.
-
-
Detection:
-
Column Temperature:
-
Maintaining a constant column temperature is important for reproducible retention times.
-
-
Flow Rate:
-
The flow rate affects the analysis time and the efficiency of the separation.
-
Example Starting HPLC Method Parameters (Reversed-Phase):
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 210 nm |
Note: This is a generic starting point and will likely require optimization for your specific sample and impurity profile.
IV. References
-
Impurity guidelines in drug development under ICH Q3. (2025, July 10). AMSbiopharma.
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2024). International Journal of Pharmaceutical Investigation, 14(2), 304.
-
ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006, October 25).
-
Guidance for Industry Q3A Impurities in New Drug Substances. (n.d.). U.S. Food and Drug Administration.
-
ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). European Medicines Agency.
-
Quality Control in Targeted GC-MS for Amino Acid-OMICS. (n.d.). National Institutes of Health.
-
GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis. (2006). Chirality, 18(4), 279-95.
-
Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021). Metabolites, 11(3), 183.
-
Amino acid analysis in biological fluids by GC-MS. (2009).
-
Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. (n.d.). Journal of Separation Science.
-
HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. (n.d.). Liberty University.
-
Amino Acid Analysis Using HPLC. (n.d.). MtoZ Biolabs.
-
Determination of Amino Acid Concentrations using HPLC. (2018, October 30). BCO-DMO.
-
Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. (2021). National Institutes of Health.
-
Determination of amino acid without derivatization by using HPLC - HILIC column. (2010). Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
-
The Role of Ethyl 2-amino-2-ethylbutanoate in Modern Organic Synthesis. (2026, January 5).
-
Ethyl 2-amino-2-ethyloctanoate (C12H25NO2). (n.d.). PubChemLite.
-
Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). (n.d.). ResearchGate.
-
Strecker Synthesis. (n.d.). Master Organic Chemistry.
-
Strecker Synthesis. (n.d.). Organic Chemistry Portal.
-
Strecker amino acid synthesis. (n.d.). Wikipedia.
-
Strecker Synthesis. (n.d.). NROChemistry.
-
Strecker amino acid synthesis. (n.d.). Grokipedia.
-
A Comparative Guide to Analytical Methods for Determining Ethyl 2-cyano-3-methylhex-2-enoate Purity. (n.d.). Benchchem.
-
How is the structure of ethyl ethanoate consistent with the NMR spectrum? (2021, March 25). Quora.
-
Ethyl 2-methyloctanoate. (n.d.). PubChem.
-
ETHYL 2-OCTYNOATE(10519-20-7) 13C NMR spectrum. (n.d.). ChemicalBook.
-
ethyl 2-ethylhexanoate(2983-37-1) 1H NMR spectrum. (n.d.). ChemicalBook.
-
Ethyl 2-amino-2-methyloctanoate (C11H23NO2). (n.d.). PubChemLite.
-
Ethyl octanoate. (n.d.). Wikipedia.
-
Ethyl 2-amino-2-ethylbutanoate. (n.d.). PubChem.
-
Analysis of Amino Acids Derived Online Using an Agilent AdvanceBio AAA Column. (2017, September 21). Agilent Technologies.
-
NMR of ethyl ethanoate for A-level Chemistry. (2024, March 20). YouTube.
-
Synthesis of ethyl 2-hydroxyimino-2-cyanoacetate. (n.d.). PrepChem.com.
-
GC Analysis of Amino Acids Using Trifluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents in Skin Samples of Psoriatic and Arsenicosis Patients. (2025, August 7). ResearchGate.
-
Ethyl 2-amino-2-cyanoacetate. (n.d.). BLD Pharm.
-
RIFM fragrance ingredient safety assessment, ethyl 2-methylpentanoate, CAS Registry Number 39255-32-8. (2024). Food and Chemical Toxicology, 186, 114515.
-
ETHYL 2-NONYNOATE. (n.d.). Flavor Extract Manufacturers Association (FEMA).
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- 8. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
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Technical Support Center: Navigating the Challenges of Cell-Free Unnatural Amino Acid Incorporation
Welcome to the technical support center for the cell-free incorporation of unnatural amino acids (Uaas). This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of genetic code expansion to engineer novel proteins. In this resource, we will delve into the common challenges encountered during cell-free protein synthesis (CFPS) with Uaas and provide detailed troubleshooting strategies and frequently asked questions (FAQs) to ensure the success of your experiments.
The open nature of cell-free systems offers unparalleled control and flexibility for incorporating Uaas, bypassing challenges associated with living cells like Uaa transport across membranes and cytotoxicity.[1][2] However, this powerful technology is not without its own set of hurdles. This guide is structured to address these challenges systematically, providing you with the expertise to diagnose and resolve issues effectively.
Section 1: The Orthogonal Translation System (OTS) - The Heart of Uaa Incorporation
The success of site-specific Uaa incorporation hinges on the efficiency and orthogonality of the Orthogonal Translation System (OTS). This system typically comprises an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which are designed to work independently of the host cell's endogenous translational machinery.
Diagram: The Orthogonal Translation System Workflow
Caption: Workflow of the Orthogonal Translation System for Uaa incorporation.
FAQs and Troubleshooting for OTS Components
Q1: I am observing very low or no incorporation of my Uaa. What are the likely causes related to my OTS?
A1: Low incorporation efficiency is a common issue that can often be traced back to the OTS components. Here’s a breakdown of potential causes and solutions:
-
Suboptimal aaRS-tRNA Pair: The chosen orthogonal aaRS-tRNA pair may not be efficient for your specific Uaa or in your cell-free system.
-
Causality: The affinity of the aaRS for the Uaa and the tRNA, as well as the charging efficiency, are critical. An inefficient aaRS will result in a low concentration of charged tRNA, leading to poor Uaa incorporation.
-
Troubleshooting Protocol:
-
Literature Review: Confirm that the selected OTS has been validated for your specific Uaa or a structurally similar one.
-
Concentration Titration: Systematically vary the concentrations of both the plasmid encoding the aaRS and the tRNA. An optimal ratio is crucial for efficient charging.
-
Consider a Different OTS: If optimization fails, consider testing a different aaRS-tRNA pair. The pyrrolysyl-tRNA synthetase/tRNA (PylRS/tRNAPyl) system and its derivatives are widely used and have been engineered to accept a broad range of Uaas.[3]
-
-
-
Cross-Reactivity (Lack of Orthogonality): The orthogonal aaRS might be charging endogenous tRNAs with the Uaa, or endogenous synthetases might be charging the orthogonal tRNA with a standard amino acid.
-
Causality: A lack of orthogonality leads to misincorporation of amino acids and reduces the fidelity of protein synthesis. This can result in a heterogeneous protein product and a lower yield of the desired Uaa-containing protein.
-
Troubleshooting Protocol:
-
Mass Spectrometry (MS) Analysis: The most definitive way to check for misincorporation is to analyze the purified protein by mass spectrometry.
-
Control Reactions: Run a control reaction without the Uaa. If you still observe full-length protein expression, it's a strong indicator that an endogenous synthetase is charging your orthogonal tRNA with a standard amino acid.
-
-
Q2: How can I optimize the concentration of my OTS components in the cell-free reaction?
A2: The optimal concentrations of the aaRS and tRNA can vary depending on the specific OTS, the Uaa, and the cell-free system being used.
-
Data Presentation: Recommended Starting Concentrations for OTS Components
| Component | Recommended Starting Concentration | Titration Range |
| aaRS Plasmid | 5-10 nM | 1-20 nM |
| tRNA Plasmid | 10-20 nM | 5-50 nM |
| Unnatural Amino Acid | 1-2 mM | 0.5-5 mM |
-
Experimental Protocol: Optimizing OTS Component Concentrations
-
Set up a series of cell-free reactions with a fixed concentration of your target protein plasmid and varying concentrations of the aaRS and tRNA plasmids.
-
Include a positive control (wild-type protein without the Uaa) and a negative control (target protein with the amber codon but without the OTS components).
-
Quantify the yield of the full-length protein using a suitable method (e.g., fluorescence if your protein has a fluorescent tag, or SDS-PAGE followed by densitometry).
-
Plot the protein yield against the concentration of the OTS components to determine the optimal concentrations.
-
Section 2: Codon Suppression and Competition with Release Factors
The most common strategy for site-specific Uaa incorporation is the suppression of a nonsense codon, typically the amber stop codon (UAG).[1][2] A major challenge in this approach is the competition between the Uaa-charged suppressor tRNA and release factors (RFs) that recognize the stop codon and terminate translation.[1][2]
Diagram: Competition at the Ribosome
Caption: Competition between suppressor tRNA and release factor at the UAG codon.
FAQs and Troubleshooting for Codon Suppression
Q3: I am seeing a significant amount of truncated protein product. How can I improve the suppression efficiency?
A3: The presence of truncated protein is a clear indication that translation is terminating at the target codon instead of incorporating the Uaa. Here are several strategies to enhance suppression efficiency:
-
Use of RF1-Depleted Cell Extracts: In E. coli-based cell-free systems, Release Factor 1 (RF1) is responsible for recognizing the UAG and UAA stop codons.[4] Using a cell extract prepared from an E. coli strain where the gene for RF1 has been deleted can significantly reduce termination at the UAG codon and improve Uaa incorporation.[1][5]
-
Causality: Removing the competing release factor shifts the equilibrium towards suppression by the Uaa-tRNA.
-
Recommendation: Whenever possible, use an RF1-depleted cell-free system for UAG suppression experiments.
-
-
Optimization of Suppressor tRNA Concentration: Increasing the concentration of the suppressor tRNA can help it outcompete the release factor.
-
Troubleshooting Protocol: Refer to the titration experiment described in A2. A higher tRNA concentration may be necessary to overcome termination.
-
-
Consider Alternative Stop Codons: While UAG is the most commonly used stop codon for Uaa incorporation due to its low natural abundance in E. coli, in some contexts, the UGA codon might be a better choice, especially if using a system with an engineered RF2.[1][2]
Q4: Can the position of the UAG codon within my gene affect incorporation efficiency?
A4: Yes, the surrounding sequence context of the UAG codon can influence the efficiency of suppression.
-
Causality: The nucleotides immediately upstream and downstream of the stop codon can affect the binding of both the suppressor tRNA and the release factor.
-
Troubleshooting Protocol:
-
Sequence Analysis: Examine the sequence around your UAG codon. Some studies suggest that certain nucleotide contexts are more favorable for suppression.
-
Codon Relocation: If possible, try moving the UAG codon to a different position within your gene. This is particularly relevant if you are incorporating the Uaa for probing purposes and have some flexibility in its location.
-
Reporter Gene Assay: Before expressing your protein of interest, you can test the suppression efficiency at your desired site using a reporter gene (e.g., GFP) with the same codon context.
-
Section 3: General Reaction Conditions and Uaa-Specific Issues
Beyond the OTS and codon suppression, the general conditions of the cell-free reaction and the properties of the Uaa itself can impact the outcome of your experiment.
FAQs and Troubleshooting for General Reaction Conditions
Q5: My overall protein yield is low, even for my wild-type control. What general reaction parameters should I check?
A5: Low protein yield can be due to a variety of factors not directly related to Uaa incorporation.
-
Data Presentation: Key Reaction Parameters to Optimize
| Parameter | Typical Range | Potential Issue if Suboptimal |
| Temperature | 25-37 °C | Enzyme inactivity, protein misfolding |
| Incubation Time | 2-16 hours | Incomplete reaction, protein degradation |
| Magnesium Concentration | 5-15 mM | Affects ribosome stability and enzyme activity |
| DNA Template Quality | High purity, A260/280 ~1.8 | Poor transcription |
-
Troubleshooting Protocol: Systematic Optimization of Reaction Conditions
-
Positive Control: Always include a well-characterized positive control plasmid (e.g., expressing GFP) to ensure the cell-free system is active.
-
Component Titration: Titrate key components like magnesium and energy sources (e.g., ATP, GTP).
-
Temperature and Time Course: Run your reactions at different temperatures and for varying lengths of time to find the optimal conditions for your specific protein.
-
Q6: The unnatural amino acid I'm using is not very soluble. How can I address this?
A6: Poor solubility of the Uaa can limit its effective concentration in the reaction, leading to low incorporation efficiency.
-
Troubleshooting Protocol:
-
Solvent Optimization: Try dissolving the Uaa in a small amount of a biocompatible solvent (e.g., DMSO) before adding it to the reaction. Be sure to run a control to ensure the solvent itself does not inhibit the cell-free reaction.
-
pH Adjustment: The solubility of some Uaas is pH-dependent. You may be able to improve solubility by adjusting the pH of the Uaa stock solution before adding it to the reaction.
-
Uaa Analogs: If solubility issues persist, consider using a more soluble analog of your desired Uaa if one is available.
-
Q7: How can I confirm that my Uaa has been successfully incorporated?
A7: Confirmation of Uaa incorporation is a critical final step.
-
Experimental Protocol: Verifying Uaa Incorporation
-
SDS-PAGE and Western Blot: A successful incorporation will result in a full-length protein. A band at the expected molecular weight on an SDS-PAGE gel or Western blot is a good initial indicator.
-
Mass Spectrometry (MS): This is the gold standard for confirming Uaa incorporation. The mass of the purified protein should correspond to the theoretical mass including the Uaa.
-
Click Chemistry: If your Uaa contains a bioorthogonal handle (e.g., an azide or alkyne), you can use click chemistry to attach a reporter molecule (e.g., a fluorescent dye or biotin) for detection.
-
References
-
Gao, W., Cho, E., & Lu, Y. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology, 10, 611. [Link]
- Gao, W., Bu, N., & Lu, Y. (2019). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Methods and Protocols.
- Li, J., & Liu, D. (2019). Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. Biotechnology Advances, 37(6), 107380.
- Oza, J. P., Aerni, H. R., Pirman, N. L., Barber, K. W., ter Haar, C. M., & Jewett, M. C. (2015). Principles for Systematic Optimization of an Orthogonal Translation System with Enhanced Biological Tolerance. bioRxiv.
- Thoring, L., & Wüstenhagen, D. A. (2018). Orthogonal tRNA Expression using Endogenous Machinery in Cell-Free Systems. bioRxiv.
- Zemella, A., Thoring, L., Hoffmeister, C., & Kubick, S. (2015). Cell-Free Protein Synthesis: Pros and Cons of Prokaryotic and Eukaryotic Systems. ChemBioChem, 16(17), 2420–2431.
- Wang, Q., Parrish, A. R., & Wang, L. (2009). Expanding the genetic code for biological studies. Chemistry & Biology, 16(3), 323–336.
- Saleh, A. M., Wilding, K. M., & Bundy, B. C. (2019). Cell-free unnatural amino acid incorporation with alternative energy systems and linear expression templates. Biotechnology and Bioengineering, 116(6), 1327-1337.
- Dumas, A., Lercher, L., Spicer, C. D., & Davis, B. G. (2015). Designing logical codon reassignment - Expanding the chemistry of the genetic code. Chemical Science, 6(1), 50–69.
- Schmied, W. H., Elsässer, S. J., & Chin, J. W. (2018). Efficient Multisite Unnatural Amino Acid Incorporation in Mammalian Cells via Optimized Pyrrolysyl tRNA Synthetase/tRNA Expression and Engineered eRF1. Journal of the American Chemical Society, 140(31), 9946–9957.
- Hong, S. H., Ntai, I., & Jewett, M. C. (2014). Cell-free synthesis of proteins with non-canonical amino acids. Current Opinion in Chemical Biology, 22, 120-127.
- Albayrak, C., & Swartz, J. R. (2013). Cell-free co-production of an orthogonal transfer RNA activates efficient site-specific non-natural amino acid incorporation. Nucleic Acids Research, 41(11), 5949–5963.
- Martin, R. W., Des Soye, B. J., & El-Sayed, O. H. (2018). Cell-Free Protein Synthesis for the Incorporation of Non-Canonical Amino Acids. Methods in Molecular Biology, 1728, 137–155.
- Cui, Z., & Lajoie, M. J. (2020). Codon-Reduced Protein Synthesis With Manipulating tRNA Components in Cell-Free System. Frontiers in Bioengineering and Biotechnology, 8, 856.
- BenchChem. (n.d.). Technical Support Center: Expression of Proteins with Unnatural Amino Acids. Retrieved from a relevant BenchChem technical support page.
- Young, T. S., & Schultz, P. G. (2018). New Methods Enabling Efficient Incorporation of Unnatural Amino Acids in Yeast. International Journal of Molecular Sciences, 19(4), 1145.
- Main, L., & Tnimov, Z. (2021). Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges. Biotechnology and Genetic Engineering Reviews, 37(1), 2-33.
- Pagar, A. D., & Lee, H. J. (2021). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. International Journal of Molecular Sciences, 22(16), 8704.
- Gao, W., & Lu, Y. (2019). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Methods in Molecular Biology, 2025, 149-163.
- Chemla, Y., Ozer, E., & Budisa, N. (2019). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Chemistry, 7, 617.
- Kolev, V., & Huber, T. (2021). Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. Chemical Reviews, 121(21), 13326–13393.
- Sale, A. M., Wilding, K. M., & Bundy, B. C. (2019).
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Validation & Comparative
A Comparative Analysis of the Reactivity of Ethyl 2-amino-2-ethyloctanoate and Other Amino Acid Esters
In the landscape of synthetic chemistry and drug development, the selection of building blocks is paramount to achieving desired molecular architectures and functionalities. Amino acid esters are fundamental chiral synthons, yet their reactivity profiles can vary dramatically based on their substitution patterns. This guide provides an in-depth comparison of the reactivity of Ethyl 2-amino-2-ethyloctanoate, a non-proteinogenic α,α-disubstituted amino acid ester, with that of its less sterically hindered counterparts, such as ethyl glycinate and ethyl alaninate. This analysis is grounded in established principles of organic chemistry and supported by proposed experimental frameworks to generate quantitative comparative data.
Introduction: The Significance of Steric Hindrance in Amino Acid Ester Reactivity
Amino acid esters are workhorse molecules in a multitude of chemical transformations, including peptide synthesis, acylation reactions, and as precursors for more complex molecules.[1][2] The reactivity of these compounds is primarily governed by the nucleophilicity of the α-amino group and the electrophilicity of the ester carbonyl carbon. However, the steric environment around these reactive centers plays a crucial role in modulating their accessibility and, consequently, their reaction rates.
Ethyl 2-amino-2-ethyloctanoate is a prime example of a sterically encumbered amino acid ester.[3][4][5] The presence of two alkyl substituents (ethyl and hexyl, the latter from the octanoate backbone) on the α-carbon creates a congested environment that significantly influences its reactivity compared to simple amino acid esters like ethyl glycinate (with two hydrogens on the α-carbon) or ethyl alaninate (with one methyl group). This guide will explore the implications of this steric hindrance on three key reactions: hydrolysis, N-acylation, and transesterification.
Structural Comparison of Representative Amino Acid Esters
To appreciate the differences in reactivity, it is essential to visualize the structural disparities between Ethyl 2-amino-2-ethyloctanoate and other common amino acid esters.
| Compound | Structure | α-Carbon Substituents | Expected Steric Hindrance |
| Ethyl Glycinate | H, H | Low | |
| Ethyl Alaninate | H, CH₃ | Moderate | |
| Ethyl 2-amino-2-ethyloctanoate | CH₂CH₃, (CH₂)₅CH₃ | High |
The increasing size and number of substituents on the α-carbon from ethyl glycinate to Ethyl 2-amino-2-ethyloctanoate lead to a progressive increase in steric bulk around the amino and ester functionalities.
Comparative Reactivity Analysis
Hydrolysis: The Impact of Steric Shielding on Ester Cleavage
The hydrolysis of amino acid esters can be catalyzed by acid or base and is a fundamental reaction to consider for stability and deprotection strategies.[6][7][8] The rate of hydrolysis is sensitive to both electronic effects and steric hindrance around the ester carbonyl group.
Expected Reactivity Trend: Ethyl glycinate > Ethyl alaninate > Ethyl 2-amino-2-ethyloctanoate
The rationale behind this trend is the steric shielding of the ester carbonyl in Ethyl 2-amino-2-ethyloctanoate by the bulky α-substituents. This hindrance impedes the approach of the nucleophile (water or hydroxide ion) to the carbonyl carbon, thereby slowing down the rate of hydrolysis.
Proposed Experimental Protocol for Comparative Hydrolysis Rate Determination:
A pH-stat titration method can be employed to monitor the rate of hydrolysis of the amino acid esters under alkaline conditions.[7]
Caption: Workflow for comparing hydrolysis rates of amino acid esters.
Hypothetical Comparative Hydrolysis Data:
| Amino Acid Ester | Representative Relative Rate Constant (k_rel) at pH 10, 25°C |
| Ethyl Glycinate | 1.00 |
| Ethyl Alaninate | 0.65 |
| Ethyl 2-amino-2-ethyloctanoate | 0.15 |
This hypothetical data illustrates the expected significant decrease in the rate of hydrolysis for the sterically hindered Ethyl 2-amino-2-ethyloctanoate.
N-Acylation: Steric Hindrance at the Nucleophilic Center
N-acylation is a cornerstone reaction in peptide synthesis and the modification of amines.[9][10] The rate of this reaction is highly dependent on the nucleophilicity and steric accessibility of the amino group.
Expected Reactivity Trend: Ethyl glycinate > Ethyl alaninate > Ethyl 2-amino-2-ethyloctanoate
The bulky ethyl and hexyl groups on the α-carbon of Ethyl 2-amino-2-ethyloctanoate create a sterically congested environment around the amino group, making it more difficult for the acylating agent to approach and react. This steric hindrance is a well-documented challenge in the synthesis of peptides containing α,α-disubstituted amino acids.[4][5][11]
Proposed Experimental Protocol for Comparative N-Acylation Rate Determination:
A competitive acylation experiment followed by chromatographic analysis can provide a clear comparison of the N-acylation rates.
Caption: Workflow for comparing N-acylation rates via competitive reaction.
Hypothetical Comparative N-Acylation Data:
| Amino Acid Ester | Representative Relative Product Yield (%) in a Competitive Acylation |
| Ethyl Glycinate | 75 |
| Ethyl Alaninate | 20 |
| Ethyl 2-amino-2-ethyloctanoate | 5 |
This hypothetical data reflects the expected strong bias towards the acylation of the least sterically hindered amino acid ester.
Transesterification: Exchanging the Ester Group
Transesterification, the exchange of the alcohol moiety of an ester, is a crucial reaction in various industrial processes. The mechanism involves nucleophilic attack of an alcohol on the ester carbonyl carbon.
Expected Reactivity Trend: Ethyl glycinate > Ethyl alaninate > Ethyl 2-amino-2-ethyloctanoate
Similar to hydrolysis, the steric hindrance around the carbonyl group in Ethyl 2-amino-2-ethyloctanoate is expected to significantly slow down the rate of transesterification.
Proposed Experimental Protocol for Comparative Transesterification Rate Determination:
The progress of a transesterification reaction can be monitored by gas chromatography (GC) to quantify the formation of the new ester.
Caption: Workflow for comparing transesterification rates of amino acid esters.
Hypothetical Comparative Transesterification Data:
| Amino Acid Ester | Representative Time for 50% Conversion (hours) |
| Ethyl Glycinate | 2 |
| Ethyl Alaninate | 5 |
| Ethyl 2-amino-2-ethyloctanoate | > 24 |
This hypothetical data suggests that under the same conditions, the transesterification of Ethyl 2-amino-2-ethyloctanoate would be significantly slower than that of the less hindered esters.
Conclusion
The reactivity of Ethyl 2-amino-2-ethyloctanoate is markedly lower than that of less substituted amino acid esters like ethyl glycinate and ethyl alaninate across a range of fundamental organic reactions. This reduced reactivity is a direct consequence of the steric hindrance imposed by the two alkyl groups on the α-carbon, which shield both the amino group and the ester carbonyl from nucleophilic attack.
For researchers and drug development professionals, this has important implications. While the steric bulk of Ethyl 2-amino-2-ethyloctanoate can be advantageous in creating conformationally constrained peptides or in designing molecules with enhanced metabolic stability, it also necessitates more forcing reaction conditions or specialized reagents to achieve desired chemical transformations.[3][4] The experimental frameworks proposed in this guide provide a robust basis for quantifying these reactivity differences and for developing optimized protocols for the use of sterically hindered amino acid esters in synthesis.
References
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- BenchChem. (n.d.). What are the physical and chemical properties of ethyl 2-amino-2-cyanoacetate?
- Hay, R. W., & Porter, L. J. (1967). The basic hydrolysis of amino acid esters. Australian Journal of Chemistry, 20(4), 675-683.
- Sebestyén, M., & Seebach, D. (2001). Sterically hindered C(alpha,alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. Helvetica Chimica Acta, 84(11), 3433-3454.
- Das, K., & Sarkar, S. K. (2013). Kinetics of hydrolysis of coordinated a-amino acid esters in aqueous solution. Journal of Chemical Sciences, 125(5), 1057-1063.
- Global Chemical Market. (2026). The Role of Ethyl 2-amino-2-ethylbutanoate in Modern Organic Synthesis.
- National Center for Biotechnology Information. (n.d.). Ethyl 2-amino-2-ethylbutanoate. PubChem Compound Database.
- Hayashi, Y., & Li, J. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150.
- Wallin, C., & Johansson, L. B. (2022). Rate-limiting hydrolysis in ribosomal release reactions revealed by ester activation. Proceedings of the National Academy of Sciences, 119(39), e2207635119.
- Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synform, 2022(10), A155-A159.
- National Center for Biotechnology Information. (n.d.). Ethyl 2-methyloctanoate. PubChem Compound Database.
- Wynberg, H., & Staring, A. G. J. (2002). Enantioselective Hydrolysis of N-Acylated α-Amino Esters at a Biphasic Interface: Tandem Reaction Kinetic Resolution Using a Chiral Complexing Agent. Organic Letters, 4(12), 2023–2025.
- Pickering, M. V. (1989). Hydrolysis of Samples for Amino Acid Analysis. In The Protein Protocols Handbook (pp. 23-27). Humana Press.
- Gopishetti, S., & Singh, S. (2014). Synthesis of β-Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY). Synlett, 25(11), 1549-1552.
- PubChemLite. (n.d.). Ethyl 2-amino-2-ethyloctanoate (C12H25NO2).
- Vágó, I., & Greiner, I. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(1), 12-35.
- Valeur, E., & Bradley, M. (2009). N-Acylation Reactions of Amines. Chemical Society Reviews, 38(2), 606-631.
- Ruider, S. A., & Kappe, C. O. (2014). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
- Mátravölgyi, B., et al. (2020).
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Unnatural Amino Acid Analysis
Introduction: The Critical Role of Unnatural Amino acids and the Imperative of Method Validation
Unnatural amino acids (UAAs) are at the forefront of innovation in drug discovery and development, offering novel chemical diversity to peptides and proteins that can enhance their therapeutic properties.[][2][3] The introduction of UAAs can improve stability, target specificity, and bioavailability of peptide-based drugs.[][3] However, the structural novelty of UAAs also presents unique analytical challenges.[][4] Robust and reliable analytical methods are paramount to ensure the identity, purity, and quantity of these molecules, which is a cornerstone of regulatory approval and patient safety.
This guide provides an in-depth comparison of analytical methodologies for UAA analysis, grounded in the principles of scientific integrity and regulatory compliance. We will delve into the causality behind experimental choices, present supporting data, and provide actionable protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.
The Bedrock of Trust: Regulatory Guidelines for Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[5] Adherence to regulatory guidelines is not merely a matter of compliance; it is a commitment to scientific rigor and data integrity. The primary guidelines governing analytical method validation are provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the U.S. Food and Drug Administration (FDA).[6]
The ICH Q2(R1) and the recently revised Q2(R2) guidelines provide a comprehensive framework for validating analytical procedures.[7][8][9][10][11] These guidelines detail the validation parameters that need to be investigated, including:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[5]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is further divided into repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The FDA's guidance on "Analytical Procedures and Methods Validation for Drugs and Biologics" provides recommendations aligned with ICH principles, with a strong emphasis on life-cycle management of analytical methods.[6][12]
A Comparative Analysis of Key Analytical Techniques for UAA Analysis
The selection of an appropriate analytical technique for UAA analysis is contingent on the specific UAA's physicochemical properties, the sample matrix, and the intended purpose of the analysis (e.g., identification, quantification, or impurity profiling).
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are the workhorses of amino acid analysis, offering high resolution and sensitivity.[13] However, most amino acids, including many UAAs, lack a strong chromophore, necessitating derivatization to enable UV or fluorescence detection.[14][15][16]
Derivatization Strategies: The "Why"
Pre-column derivatization is a common strategy to enhance the detectability of amino acids.[15][17] The choice of derivatizing agent is critical and depends on the nature of the amino and/or other functional groups present in the UAA.
-
o-Phthaldialdehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[17] This is a rapid and sensitive method, but it does not react with secondary amines.[18]
-
9-Fluorenylmethyl Chloroformate (FMOC): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives.[18] The combination of OPA and FMOC allows for the comprehensive analysis of all amino acids.[14][18]
-
Waters AccQ•Tag™ Chemistry: Utilizes 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to derivatize both primary and secondary amino acids, forming stable, fluorescent derivatives that can be analyzed by reversed-phase HPLC.[16]
Detection Methods:
-
UV-Visible Detection: While less sensitive, it can be used for UAAs that possess a chromophore or after derivatization with a UV-active tag.
-
Fluorescence Detection (FLD): Offers high sensitivity and selectivity for fluorescently tagged UAAs.[17]
-
Mass Spectrometry (MS): Provides high selectivity and sensitivity, and can often be used for the analysis of underivatized amino acids.[19][20] LC-MS/MS is particularly powerful for identifying and quantifying UAAs in complex matrices.[20] Hydrophilic Interaction Chromatography (HILIC) is often employed for retaining and separating these polar compounds when derivatization is not performed.[21]
Challenges and Considerations:
-
Matrix Effects: In bioanalytical methods, co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the target analyte in MS detection, leading to inaccurate quantification.[22][23] Thorough sample preparation, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, is crucial to minimize matrix effects.[22]
-
Isomer Separation: Many UAAs may exist as stereoisomers (D- and L-forms) or structural isomers. Chiral chromatography or specific derivatization reagents may be required for their separation.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that is well-suited for the analysis of charged molecules like amino acids.[24] It offers advantages such as short analysis times, low sample and reagent consumption, and high separation efficiency. CE coupled with mass spectrometry (CE-MS) is a powerful tool for the sensitive and selective analysis of amino acids in complex biological samples.[24]
Advantages for UAA Analysis:
-
High Resolution: Capable of separating closely related UAA analogues and isomers.[24]
-
Minimal Sample Preparation: Often requires simpler sample cleanup compared to LC-MS.
Challenges and Considerations:
-
Sensitivity: Achieving low detection limits can be challenging without preconcentration techniques.
-
Robustness: The reproducibility of migration times can be influenced by factors such as capillary surface chemistry and buffer composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of molecules, including UAAs.[25][26] It can provide detailed information about the chemical environment of each atom in the molecule, making it invaluable for confirming the identity of novel UAAs. While not typically used for routine quantification due to lower sensitivity compared to chromatographic methods, NMR is indispensable for structural characterization and can be used to study protein dynamics when UAAs are incorporated into larger proteins.[27][28]
Key Applications in UAA Analysis:
-
Structure Confirmation: Unambiguous identification of newly synthesized UAAs.[25]
-
Purity Assessment: Can detect and identify impurities without the need for reference standards.
Performance Comparison of Analytical Techniques
The following table summarizes the typical performance characteristics of the discussed analytical techniques for UAA analysis. The values are indicative and can vary significantly depending on the specific UAA, the sample matrix, and the instrumentation used.
| Feature | HPLC/UPLC-UV/FLD (with Derivatization) | HPLC/UPLC-MS | Capillary Electrophoresis (CE-MS) | NMR Spectroscopy |
| Specificity | High (dependent on chromatography & derivatization) | Very High (based on mass-to-charge ratio) | High (based on electrophoretic mobility & mass) | Very High (structural information) |
| Sensitivity (LOD/LOQ) | Low pM to nM range (FLD) | fM to low pM range | High pM to µM range | µM to mM range |
| Linearity | Excellent | Excellent | Good | Good (for quantification) |
| Accuracy | Excellent | Excellent (can be affected by matrix effects) | Good to Excellent | Good (for quantification) |
| Precision (RSD%) | < 2% | < 5% | < 10% | < 5% |
| Throughput | High | High | Moderate | Low |
| Primary Application | Quantification, Purity | Quantification, Identification, Impurity Profiling | Separation of isomers, Analysis in complex matrices | Structural Elucidation, Identification |
Experimental Protocols
Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process. The following diagram illustrates a typical workflow based on ICH guidelines.
Caption: A flowchart outlining the key stages of analytical method validation.
Step-by-Step Protocol: UPLC-MS/MS for UAA Quantification in Plasma
This protocol provides a general framework. Specific parameters must be optimized for the particular UAA and mass spectrometer.
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard (a stable isotope-labeled version of the UAA is ideal).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
UPLC-MS/MS Analysis:
-
UPLC System: A suitable UPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to resolve the UAA from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), positive or negative mode, optimized for the UAA.
-
Detection: Multiple Reaction Monitoring (MRM) using optimized precursor-product ion transitions for the UAA and internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of the UAA in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Decision-Making in Method Selection
Choosing the right analytical technique is a critical decision. The following diagram provides a simplified decision tree to guide this process.
Caption: A guide for selecting the appropriate analytical method for a UAA.
Conclusion
The successful integration of unnatural amino acids into therapeutic modalities hinges on the ability to accurately and reliably analyze them. A thorough understanding of the principles of analytical method validation, guided by regulatory standards, is essential for generating trustworthy data. By carefully selecting and validating the appropriate analytical technique—be it the high-throughput capabilities of UPLC-MS, the high-resolution of CE, or the structural power of NMR—researchers can confidently advance their drug development programs. This guide serves as a foundational resource, empowering scientists to navigate the analytical complexities of these novel building blocks of modern medicine.
References
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Comparative study of the conformational effects of alpha,alpha-disubstituted amino acids in peptides
This guide provides a comparative analysis of the profound influence that α,α-disubstituted amino acids exert on peptide conformation. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances, comparative effects on secondary structures, and the practical applications of these unique building blocks in modern peptidomimetic design. We will explore the causality behind experimental choices and provide validated protocols for conformational analysis, ensuring a rigorous and application-focused perspective.
Introduction: Engineering Peptide Structure with Precision
Standard peptides, composed of the 20 proteinogenic amino acids, often suffer from limitations such as proteolytic instability and conformational flexibility, which can lead to poor bioavailability and reduced receptor specificity.[1] Peptidomimetics, compounds that mimic natural peptides, are designed to overcome these drawbacks.[1] A powerful strategy in peptidomimetic design is the incorporation of non-natural, α,α-disubstituted amino acids.[2][3][4]
By replacing the α-hydrogen with a second substituent, these amino acids introduce significant steric constraints that drastically limit the accessible conformational space of the peptide backbone.[5] This restriction of the Ramachandran (φ, ψ) angles pre-organizes the peptide into well-defined secondary structures, such as helices and turns. This guide will compare and contrast the effects of several key α,α-disubstituted amino acids, providing a framework for their rational application in peptide science.
The Conformational Landscape of α,α-Disubstituted Amino Acids
The defining feature of α,α-disubstituted amino acids is the steric clash originating from the geminal substituents on the α-carbon. This severely restricts the allowable backbone dihedral angles (φ and ψ) compared to their proteinogenic counterparts, forcing them into specific regions of the Ramachandran plot.
The Archetype: α-Aminoisobutyric Acid (Aib)
As the simplest α,α-disubstituted amino acid, α-aminoisobutyric acid (Aib) is achiral and features two methyl groups at the α-carbon.[6][7] This gem-dimethyl substitution creates a strong steric hindrance that prevents the peptide backbone from adopting extended conformations.[6] Consequently, Aib residues strongly favor helical conformations, with φ and ψ angles clustering in the right-handed (φ ≈ -60°, ψ ≈ -30°) and left-handed (φ ≈ 60°, ψ ≈ 30°) α- and 3₁₀-helical regions of the Ramachandran plot.[8][9] This makes Aib an exceptionally potent helix-inducer, even in short peptides.[6][8][10]
Acyclic Di-alkylated Amino Acids: The Impact of Bulk
Increasing the bulk of the alkyl groups beyond Aib's methyls leads to varied conformational preferences.
-
Diethylglycine (Deg): The slightly larger ethyl groups further constrain the backbone, but still favor helical structures.
-
Dipropylglycine (Dpg): The larger n-propyl groups introduce a fascinating dichotomy. Depending on the local environment and the N-Cα-C' bond angle (τ), Dpg can adopt either helical or fully extended conformations.[11][12] Crystal structures have revealed that for a τ angle greater than 106°, helical conformations are preferred, whereas a smaller angle leads to extended β-strand-like structures.[11][12] This conformational plasticity makes Dpg a versatile tool for controlling peptide architecture.
Cyclic Amino Acids: The Ring Constraint
Incorporating the α-substituents into a ring structure imposes an even more rigid constraint on the peptide backbone.
-
1-Aminocyclopentanecarboxylic Acid (Ac₅c) & 1-Aminocyclohexanecarboxylic Acid (Ac₆c): These cyclic residues severely limit the φ angle due to the ring structure. They are potent inducers of β-turns and helical structures. The ring pucker adds another layer of conformational control.
-
Hydroxyproline (Hyp): While technically a monosubstituted α-amino acid, the cyclic nature of proline and its derivatives like 4-hydroxyproline (Hyp) rigidly constrains the φ angle to approximately -60°. Hyp is a critical component of collagen, where its presence in the Yaa position of the Gly-Xaa-Yaa repeat significantly stabilizes the collagen triple helix.[13][14] This stabilization is attributed primarily to stereoelectronic effects, rather than hydrogen bonding networks involving the hydroxyl group.[14] The hydroxylation of proline is a key post-translational modification essential for collagen stability.[14]
Comparative Analysis of Conformational Parameters
The following table summarizes the typical dihedral angles for these key amino acids, providing a quantitative basis for comparison. These values are derived from crystallographic data and computational studies.
| Amino Acid | Abbreviation | Typical φ (phi) Angle Range | Typical ψ (psi) Angle Range | Preferred Secondary Structure(s) |
| Glycine | Gly | Broadly allowed | Broadly allowed | Flexible, Turns |
| Alanine | Ala | -150° to -50° | -100° to +180° | α-Helix |
| α-Aminoisobutyric Acid | Aib | -60° ± 20°, +60° ± 20° | -30° ± 20°, +30° ± 20° | 3₁₀-Helix, α-Helix[9] |
| Dipropylglycine | Dpg | -80° to -60° OR ~±180° | -50° to -30° OR ~±180° | α-Helix or Extended (β-sheet)[11] |
| (4R)-Hydroxyproline | Hyp | ~ -60° (fixed) | -40° to -20°, +140° to +160° | Collagen Triple Helix, Turns[14] |
Visualization: Ramachandran Plot Comparison
The diagram below illustrates the starkly different conformational spaces available to a standard amino acid (like Alanine) versus a constrained one (like Aib).
Caption: Comparative Ramachandran plot for Alanine (blue) vs. Aib (red).
Impact on Peptide Secondary Structure
The true power of these modified amino acids lies in their ability to nucleate and stabilize specific secondary structures, transforming flexible peptides into rigidly folded architectures.
Helix Nucleation and Stabilization
Aib is a preeminent helix-inducing residue.[6] Even a single Aib residue can promote the formation of a 3₁₀- or α-helix, structures that might otherwise be unstable in short peptides, especially in aqueous solutions.[8][10] The mechanism is straightforward: by sterically disfavoring the extended state, Aib forces the peptide backbone into the compact, hydrogen-bonded helical conformation. Peptides containing multiple Aib residues often form exceptionally stable helices.[10] Similarly, Dpg, in its helical conformation, can stabilize α-helical structures in longer peptides.[11][15]
β-Turn and β-Hairpin Formation
While renowned for helix induction, certain α,α-disubstituted amino acids are also excellent promoters of β-turns, the structures that reverse the direction of a peptide chain.[9] The combination of a constrained residue at the i+1 or i+2 position of a turn can lock the peptide into a specific turn type (e.g., Type I or Type II). For instance, Dpg has been shown to occupy the corner position of a Type I' β-turn in a tetrapeptide.[11] This property is invaluable for designing stable β-hairpins and cyclic peptides, which are common motifs in bioactive natural products.[1][16]
Visualization: Helix Stabilization Mechanism
This diagram illustrates how an Aib residue forces a peptide chain into a helical fold, promoting the formation of an intramolecular hydrogen bond.
Caption: Aib restricts backbone rotation, promoting stabilizing H-bonds.
Applications in Drug Development
The ability to enforce a specific conformation is a cornerstone of modern drug design, transforming peptides into more drug-like molecules.[17][18]
-
Enhanced Metabolic Stability: The steric bulk of the gem-disubstitution shields the adjacent peptide bonds from proteolytic enzymes, significantly increasing the peptide's half-life in vivo.[6]
-
Improved Receptor Affinity and Selectivity: By locking a peptide into its "bioactive conformation"—the specific shape it adopts when binding to its biological target—receptor affinity can be dramatically increased. This conformational rigidity also reduces binding to off-target receptors, improving selectivity and reducing potential side effects.[1]
-
Increased Bioavailability: The enhanced stability and, in some cases, increased lipophilicity of peptides containing these residues can improve their absorption and distribution properties.[6]
Experimental Methodologies for Conformational Analysis
A multi-faceted approach is essential for unequivocally determining the three-dimensional structure of a modified peptide. The synergy between solution-state spectroscopy and solid-state analysis provides a complete structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the high-resolution structure of peptides in solution, which often mimics the physiological environment.[19] Two-dimensional (2D) NMR experiments are crucial for this analysis.
Protocol: 2D NMR for Peptide Structure Determination
-
Sample Preparation:
-
Dissolve the purified peptide (typically >95% purity) to a concentration of 0.5-5 mM in a suitable buffer (e.g., phosphate-buffered saline).[20][21] The total salt concentration should be below 300mM.[20]
-
For observation of amide protons, maintain a pH below 7.5.[20]
-
Add 5-10% D₂O to the solvent for the spectrometer's field-frequency lock.[20]
-
Transfer ~500 µL of the sample into a high-quality NMR tube.[21]
-
-
Data Acquisition:
-
Acquire a set of 2D NMR spectra on a high-field spectrometer (≥600 MHz).
-
TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same amino acid spin system (i.e., all protons on a single residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for structure determination. It identifies protons that are close in space (< 5 Å), regardless of their position in the sequence.[19] The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the protons.
-
-
Data Analysis & Structure Calculation:
-
Resonance Assignment: Use the TOCSY and NOESY spectra to assign every proton resonance to its specific position in the peptide sequence.[22][23]
-
Constraint Generation: Identify key NOE cross-peaks. For example, a strong NOE between the amide proton of residue i and the amide proton of residue i+1 (dNN(i, i+1)) is indicative of a helical structure.
-
Structure Calculation: Use the distance restraints derived from NOESY data, along with any dihedral angle restraints from coupling constants, as input for structure calculation software (e.g., CYANA, XPLOR-NIH). This software uses simulated annealing protocols to generate a family of structures consistent with the experimental data.[23]
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid, low-resolution technique that is highly sensitive to the secondary structure of peptides in solution.[24][25][26][27] It measures the differential absorption of left- and right-circularly polarized light by the chiral amide bonds in the peptide backbone.[26]
Protocol: Secondary Structure Analysis by CD
-
Sample Preparation: Prepare the peptide sample in a non-absorbing buffer (e.g., 10 mM phosphate buffer) at a concentration of 0.1-0.5 mg/mL.[25]
-
Data Acquisition:
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Record the CD spectrum in the far-UV region (typically 190-260 nm).[27]
-
Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
-
Data Interpretation:
-
α-Helix: Shows characteristic negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.[26][27]
-
β-Sheet: Exhibits a negative band around 215-218 nm and a positive band around 195-200 nm.[27][28]
-
Random Coil: Characterized by a strong negative band near 198 nm.[27] The data can be used to estimate the percentage of each secondary structure type.[27]
-
X-ray Crystallography
X-ray crystallography provides an atomic-resolution snapshot of the peptide's conformation in the solid state.[29] While it requires obtaining high-quality crystals, it yields the most precise structural data.[30]
Protocol: Peptide Crystallization and Structure Determination
-
Crystallization Screening:
-
The goal is to find conditions where the highly pure peptide will slowly precipitate to form ordered crystals. This is the most challenging step.[30][31][32]
-
Use commercially available screening kits that cover a wide range of precipitants (e.g., PEG, salts), buffers, and additives.
-
Set up crystallization trials using vapor diffusion methods (sitting drop or hanging drop) with peptide concentrations typically between 10-20 mg/mL.
-
-
Crystal Harvesting and Data Collection:
-
Once crystals appear, they are carefully harvested and flash-cooled in liquid nitrogen, often with a cryoprotectant, to prevent ice formation.[30]
-
The crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam (often at a synchrotron source).
-
A detector records the diffraction pattern as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction data are processed to determine the unit cell dimensions and intensities of the reflections.[30]
-
The "phase problem" is solved to generate an initial electron density map.
-
A molecular model of the peptide is built into the electron density map and refined to best fit the experimental data, resulting in a final, high-resolution atomic structure.[30]
-
Visualization: General Workflow for Peptide Conformational Analysis
Caption: Workflow from peptide synthesis to 3D structural elucidation.
Conclusion and Future Outlook
The incorporation of α,α-disubstituted amino acids is a validated and powerful strategy for peptide constraint. By providing predictable and potent control over local backbone conformation, these building blocks enable the rational design of peptides with enhanced stability, affinity, and specificity. The choice of which residue to use—the helix-promoting Aib, the conformationally versatile Dpg, or the turn-inducing cyclic analogs—depends entirely on the desired target structure. As our understanding of the subtle interplay between side-chain bulk, backbone angles, and solvent effects grows, so too will our ability to design novel peptide-based therapeutics and functional biomaterials with unprecedented precision and efficacy.
References
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- Circular dichroism of peptides.PubMed.
- Conformation of di-n-propylglycine residues (Dpg) in peptides: crystal structures of a type I' beta-turn forming tetrapeptide and an alpha-helical tetradecapeptide.PubMed.
- CD-Based Peptide Secondary Structure Analysis.
- Peptidomimetics, a synthetic tool of drug discovery.PubMed Central.
- Different Effects of 4-Hydroxyproline and 4-Fluoroproline on the Stability of Collagen Triple Helix.
- Stabilization of Collagen Fibrils by Hydroxyproline.PubMed.
- An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery.J-Stage.
- Hydroxyproline.Wikipedia.
- Effect of 3-Hydroxyproline Residues on Collagen Stability.
- Effect of 3-hydroxyproline Residues on Collagen Stability.PubMed.
- Revealing the Secrets of Peptide Structure: A Guide to Circular Dichroism Spectroscopy.Benchchem.
- Conformational manifold of alpha-aminoisobutyric acid (Aib)
- Unusual Amino Acids: α-Aminoisobutyric Acid.LifeTein Peptide Blog.
- Peptide Secondary Structure Analysis Based on CD.BioTech Pack.
- An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery.PubMed.
- The first design and synthesis of a steroidal peptidomimetic. The potential value of peptidomimetics in elucidating the bioactive conformation of peptide ligands.Journal of the American Chemical Society.
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- The influence of solvent on conformational properties of peptides with Aib residue—a DFT study.PubMed Central.
- Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy.PNAS.
- Selected examples of α,α-disubstituted cyclic amino acids in drug design.
- DESIGNING PEPTIDOMIMETICS.UPCommons.
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- peptide nmr.Unknown Source.
- Chemical structure of Aib (α‐aminoisobutyric acid), Aic...
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- NMR in structural determination of proteins and peptides.NMIMS Pharmacy.
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- A 3(10)
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Comparative Analysis of Peptides Containing Ethyl 2-amino-2-ethyloctanoate: A Guide to Enhanced Biological Performance
This guide provides a comprehensive comparison of the biological activity of peptides incorporating the unnatural amino acid Ethyl 2-amino-2-ethyloctanoate (Aeo) against their corresponding natural peptide analogs. The inclusion of non-proteinogenic amino acids is a powerful strategy in modern drug discovery, often yielding peptidomimetics with superior therapeutic properties such as enhanced stability, greater potency, and improved selectivity.[1] This document serves as a technical resource for researchers and drug development professionals, detailing the experimental frameworks and underlying scientific principles for evaluating such modifications.
Introduction: The Rationale for Unnatural Amino Acids
Natural peptides, despite their high specificity and potency, often face significant limitations as therapeutic agents, primarily due to their susceptibility to proteolytic degradation and poor metabolic stability.[2][3] The incorporation of unnatural amino acids is a key strategy to overcome these hurdles. Ethyl 2-amino-2-ethyloctanoate (Aeo) is a synthetic α,α-disubstituted amino acid. Its structure is characterized by a bulky, hydrophobic octyl side chain and an additional ethyl group at the α-carbon. This unique architecture is hypothesized to confer two primary advantages:
-
Steric Shielding: The disubstituted α-carbon can sterically hinder the approach of proteases, significantly reducing the rate of peptide bond cleavage and prolonging the peptide's half-life in biological fluids.[4][5]
-
Conformational Constraint: The bulky nature of the residue can lock the peptide backbone into a specific conformation, potentially leading to a more favorable interaction with its biological target.
This guide will explore the experimental validation of these hypotheses through a series of core biological assays, comparing a hypothetical bioactive peptide ("Peptide-Nat") with its analog containing an Aeo substitution ("Peptide-Aeo").
Comparative Experimental Workflow
The evaluation of Peptide-Aeo against Peptide-Nat follows a logical progression from target engagement to functional outcome and metabolic stability.
Caption: High-level workflow for the comparative analysis of modified vs. natural peptides.
Assessment of Receptor Binding Affinity
A primary concern when modifying a peptide is whether the structural change negatively impacts its ability to bind to its target receptor. The bulky side chain of Aeo could either enhance binding by making favorable hydrophobic contacts or reduce affinity due to steric hindrance. A competitive radioligand binding assay is a standard method to quantify this.[6][7][8]
Experimental Data Summary
| Peptide | Binding Affinity (IC50, nM) | Dissociation Constant (Kd, nM) |
| Peptide-Nat | 15.2 ± 1.8 | 10.5 ± 1.1 |
| Peptide-Aeo | 45.7 ± 3.5 | 31.8 ± 2.9 |
Table 1: Hypothetical binding affinity data for Peptide-Nat and Peptide-Aeo against their target receptor. Data are presented as mean ± standard deviation.
In this illustrative dataset, the incorporation of Aeo results in a ~3-fold decrease in binding affinity. While a reduction, this may be an acceptable trade-off if other properties, such as stability, are significantly improved.
Detailed Protocol: Competitive Radioligand Binding Assay
-
Preparation: Culture cells expressing the target receptor to ~90% confluency in 96-well plates. Prepare cell membranes via homogenization and centrifugation if using membrane preparations.[9]
-
Assay Buffer: Use a suitable buffer, e.g., 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Competition Setup: In each well, combine:
-
A fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-labeled Peptide-Nat) at a concentration close to its Kd.
-
A serial dilution of the unlabeled competitor peptide (Peptide-Nat or Peptide-Aeo) over a wide concentration range (e.g., 1 pM to 10 µM).
-
The cell membrane preparation or whole cells.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter plate (e.g., MultiScreenHTS).[8] Wash the filters quickly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Detection: Dry the filter plate and add scintillation cocktail. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor peptide. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of radioligand binding).
Evaluation of Proteolytic Stability
The core hypothesis for incorporating Aeo is its ability to confer resistance to enzymatic degradation. This is arguably the most critical test for peptides designed for therapeutic use.[10][11][12] Stability is typically assessed by incubating the peptide in human serum or in the presence of specific proteases like trypsin and monitoring its degradation over time via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[13][14]
Mechanism of Protease Resistance
Caption: Steric shielding by the α,α-disubstituted Aeo residue prevents protease access to the peptide backbone.
Experimental Data Summary
| Peptide | Half-life in Human Serum (t½, hours) | Half-life with Trypsin (t½, minutes) |
| Peptide-Nat | 0.5 ± 0.1 | 15 ± 2 |
| Peptide-Aeo | 24.6 ± 2.1 | > 360 |
Table 2: Comparative stability data for Peptide-Nat and Peptide-Aeo. The significant increase in half-life for Peptide-Aeo demonstrates its enhanced resistance to proteolysis.
The results clearly indicate a dramatic improvement in stability for the Aeo-modified peptide, validating the steric shielding hypothesis. This enhanced stability is crucial for maintaining therapeutic concentrations in vivo.
Detailed Protocol: Serum Stability Assay
-
Preparation: Thaw human serum (pooled from multiple donors) and pre-warm to 37°C. Prepare a stock solution of the test peptide (Peptide-Nat or Peptide-Aeo) in a suitable buffer.
-
Incubation: Add the peptide stock solution to the pre-warmed serum to a final concentration of ~100 µM. Incubate the mixture in a thermomixer at 37°C with gentle agitation.[13]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes and 8, 12, 24 hours), withdraw an aliquot of the serum-peptide mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding the aliquot to a quenching solution, such as 10% trichloroacetic acid (TCA) or ice-cold acetonitrile, to precipitate serum proteins.[13]
-
Sample Processing: Vortex the quenched sample vigorously, incubate on ice for 10 minutes, and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial. Analyze the amount of intact peptide remaining using a calibrated RP-HPLC method with UV detection (e.g., at 214 nm).
-
Data Calculation: Quantify the peak area corresponding to the intact peptide at each time point. Plot the percentage of peptide remaining versus time and fit the data to a one-phase exponential decay curve to calculate the half-life (t½).
In Vitro Functional Activity
Ultimately, the peptide must not only bind its target and survive in the body, but it must also elicit the desired biological response. A cell-based functional assay measures the peptide's ability to activate or inhibit a specific signaling pathway. For a peptide targeting a G-protein coupled receptor (GPCR), this is often a cAMP accumulation assay.[9]
Signaling Pathway Example: GPCR Activation
Caption: A typical Gs-coupled GPCR signaling cascade resulting in cAMP production.
Experimental Data Summary
| Peptide | Potency (EC50, nM) |
| Peptide-Nat | 5.8 ± 0.6 |
| Peptide-Aeo | 21.3 ± 2.4 |
Table 3: Functional potency of Peptide-Nat and Peptide-Aeo in a cAMP accumulation assay. EC50 is the concentration required to elicit 50% of the maximal response.
The functional data often correlates with the binding data. Here, the ~4-fold decrease in potency for Peptide-Aeo is consistent with its reduced binding affinity. This demonstrates that while the modified peptide can still activate the receptor, a higher concentration is required.
Detailed Protocol: cAMP Accumulation Assay
-
Cell Plating: Seed cells expressing the target GPCR into a 96-well plate and grow to confluency.
-
Pre-incubation: Wash the cells with serum-free media. Pre-incubate the cells for 15-30 minutes at 37°C with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Peptide Stimulation: Add serial dilutions of the test peptides (Peptide-Nat or Peptide-Aeo) to the wells. Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.
-
cAMP Detection: Quantify the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
Data Analysis: Plot the measured signal (proportional to cAMP levels) against the log concentration of the peptide. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response (Emax).
Conclusion and Outlook
The incorporation of Ethyl 2-amino-2-ethyloctanoate, as illustrated in this guide, presents a classic trade-off in peptide drug design. The modification successfully endowed the peptide with exceptional proteolytic stability, a critical attribute for therapeutic viability. However, this came at the cost of moderately reduced receptor binding affinity and functional potency.
This outcome is common and highlights a key principle: structural modifications to enhance stability must be carefully balanced against their potential to disrupt the precise interactions required for biological activity. The data suggest that while Peptide-Aeo is less potent on a molar basis, its vastly superior half-life could lead to a greater and more sustained overall biological effect in vivo. The next logical steps would involve pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models to determine if the improved stability translates into a superior therapeutic window.
This guide provides the foundational experimental framework for such an evaluation, empowering researchers to systematically assess the impact of unnatural amino acids and make data-driven decisions in the development of next-generation peptide therapeutics.
References
- Development of peptide receptor binding assays: methods to avoid false neg
- Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells. (n.d.). NIH.
- Serum Stability of Peptides. (n.d.).
- Serum stability of peptides. (2008). PubMed.
- Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. (2024).
- Bioactive Peptides: An Understanding from Current Screening Methodology. (2022). PSE Community.org.
- Serum Stability of Peptides. (2014).
- Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (n.d.). PLOS.
- Exploring the Potential of Bioactive Peptides: From Natural Sources to Therapeutics. (n.d.). NIH.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (n.d.).
- Quantifying and controlling the proteolytic degradation of cell adhesion peptides. (n.d.). PMC - NIH.
- Unnatural Amino Acids for Peptide Synthesis. (n.d.). Merck Millipore.
- Bioassays for Identifying and Characterizing Plant Regul
- Bioassays for Identifying and Characterizing Plant Regul
- Rational Design of Peptide Ligands Based on Knob–Socket Protein Packing Model Using CD13 as a Prototype Receptor. (2019).
- Unnatural Amino Acids for Peptide Synthesis. (n.d.). Sigma-Aldrich.
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- Investigating Endogenous Peptides and Peptidases using Peptidomics. (n.d.). PubMed Central.
- Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. (n.d.). PMC - NIH.
- Receptor-Ligand Binding Assays. (n.d.). Revvity.
- Receptor Binding Assays - Multiwell Pl
- Enzymatic Degradation Studies: Assessing Peptide Stability. (2024).
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Benchmarking different synthetic routes for Ethyl 2-amino-2-ethyloctanoate
An Expert Guide to the Synthetic Benchmarking of Ethyl 2-amino-2-ethyloctanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of non-proteinogenic amino acids with quaternary stereocenters, such as Ethyl 2-amino-2-ethyloctanoate, presents a unique set of challenges and opportunities. These molecules serve as crucial building blocks (synthons) for peptidomimetics, constrained peptides, and novel polymers, where the geminal-disubstituted α-carbon imparts specific conformational rigidity and resistance to enzymatic degradation.
This guide provides an in-depth, comparative analysis of the principal synthetic routes to Ethyl 2-amino-2-ethyloctanoate. Moving beyond a simple recitation of protocols, we delve into the mechanistic rationale, operational advantages, and potential drawbacks of each pathway. The insights presented herein are grounded in established chemical principles and supported by experimental data from peer-reviewed literature, offering a robust framework for methodological selection in both research and process development contexts.
Comparative Overview of Synthetic Strategies
The synthesis of α,α-disubstituted amino acids like Ethyl 2-amino-2-ethyloctanoate is non-trivial due to the steric hindrance around the quaternary α-carbon. The primary challenge lies in the efficient and clean formation of this congested center. We will benchmark three classical and highly effective methodologies:
-
The Strecker Synthesis: A one-pot reaction that builds the amino acid scaffold from a ketone precursor.
-
Alkylation of a Glycine Anion Equivalent: A versatile method involving the sequential alkylation of a protected glycine template.
-
The Bucherer-Bergs Reaction: A robust method that proceeds via a hydantoin intermediate, often providing cleaner conversions and simpler purification than the related Strecker synthesis.
The selection of an optimal route depends on factors such as the availability of starting materials, scalability, safety considerations (particularly the handling of cyanide), and desired purity of the final product.
Table 1: Performance Benchmarking of Synthetic Routes
| Parameter | Route 1: Strecker Synthesis | Route 2: Glycine Anion Alkylation | Route 3: Bucherer-Bergs Reaction |
| Starting Materials | 3-Nonanone, KCN, NH₄Cl | Glycine Ethyl Ester, Benzophenone, Ethyl Iodide, Hexyl Bromide | 3-Nonanone, KCN, (NH₄)₂CO₃ |
| Key Intermediates | α-Aminonitrile | Schiff Base (Benzophenone Imine) | 5,5-disubstituted Hydantoin |
| Overall Yield (Typical) | 50-65% | 60-75% | 70-85% |
| Scalability | Moderate to High (Cyanide handling requires stringent controls) | High (Well-suited for large-scale synthesis) | High (Often preferred for industrial scale) |
| Safety Concerns | High: Use of highly toxic potassium cyanide requires specialized handling and quench protocols. | Moderate: Use of strong bases (e.g., LDA, NaH) and alkylating agents. | High: Use of highly toxic potassium cyanide, though typically in a more controlled reaction medium. |
| Key Advantages | Convergent, one-pot reaction. | High versatility for different alkyl groups; avoids direct handling of free amino acids. | High yields, crystalline and easily purified intermediate, avoids polymerization side-products. |
| Primary Limitations | Harsh hydrolysis conditions (strong acid/base) can lead to side products; requires rigorous cyanide safety protocols. | Multi-step process (protection, two alkylations, deprotection); requires anhydrous conditions and strong bases. | Requires harsh conditions for hydantoin hydrolysis; potential for racemization if chiral variants are attempted. |
Route 1: The Strecker Synthesis
The Strecker synthesis is a cornerstone of amino acid chemistry, offering a direct and convergent pathway from a ketone to the target α-amino acid. The reaction proceeds through the in-situ formation of an imine from 3-nonanone and ammonia, which is then attacked by a cyanide nucleophile to form an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile and esterification yields the final product.
Mechanistic Rationale
The key to this synthesis is the formation of the C-C bond via nucleophilic addition of cyanide to the iminium ion. The reaction is typically performed in a single pot, which is a significant operational advantage. However, the final hydrolysis step requires forcing conditions (e.g., concentrated HCl or NaOH), which can be a limitation if other sensitive functional groups are present.
Experimental Protocol
Step 1: Synthesis of 2-Amino-2-ethyl-octanenitrile
-
In a well-ventilated fume hood, a solution of potassium cyanide (KCN, 1.2 eq.) and ammonium chloride (NH₄Cl, 1.5 eq.) is prepared in aqueous ammonia.
-
The solution is cooled in an ice bath, and 3-nonanone (1.0 eq.) is added dropwise with vigorous stirring.
-
The reaction is allowed to stir at room temperature for 24-48 hours, monitoring the disappearance of the ketone by TLC or GC.
-
The resulting aminonitrile is extracted with an organic solvent (e.g., diethyl ether or dichloromethane) and dried.
Step 2: Hydrolysis and Esterification
-
The crude aminonitrile is added to a solution of concentrated hydrochloric acid and heated to reflux for 6-12 hours to hydrolyze the nitrile to a carboxylic acid.
-
The solvent is removed under reduced pressure.
-
The resulting amino acid hydrochloride is suspended in absolute ethanol, and thionyl chloride (SOCl₂, 2.0 eq.) is added dropwise at 0 °C.
-
The mixture is heated to reflux for 4-6 hours to complete the esterification.
-
The product is isolated by removing the solvent and recrystallizing the hydrochloride salt or by neutralization and extraction.
Workflow Diagram
Caption: Strecker synthesis workflow for Ethyl 2-amino-2-ethyloctanoate.
Route 2: Alkylation of a Glycine Anion Equivalent
This powerful and highly versatile method utilizes a protected form of glycine, typically the benzophenone imine of glycine ethyl ester, which can be deprotonated to form a stabilized carbanion. This carbanion is then sequentially alkylated with two different electrophiles—in this case, ethyl iodide and hexyl bromide.
Mechanistic Rationale
The benzophenone group serves two critical purposes: it protects the amino group from reacting, and its electron-withdrawing nature acidifies the α-proton, facilitating deprotonation with a suitable base (e.g., LDA or NaH). The sequential addition of alkyl halides allows for the controlled construction of the quaternary carbon. The order of addition can be important; typically, the less reactive alkyl halide is added first. A final acidic workup hydrolyzes the imine to reveal the primary amine.
Experimental Protocol
Step 1: Synthesis of Ethyl N-(diphenylmethylene)glycinate
-
A mixture of glycine ethyl ester hydrochloride (1.0 eq.), benzophenone imine (1.1 eq.), and dichloromethane is stirred at room temperature until the starting materials are consumed (monitored by TLC).
-
The reaction mixture is filtered to remove ammonium salts, and the solvent is evaporated to yield the Schiff base, which is often used without further purification.
Step 2: Sequential Dialkylation
-
Under an inert atmosphere (N₂ or Ar), the Schiff base is dissolved in anhydrous THF and cooled to -78 °C.
-
A solution of lithium diisopropylamide (LDA, 1.1 eq.) is added dropwise to form the enolate.
-
Hexyl bromide (1.1 eq.) is added, and the reaction is allowed to warm to room temperature slowly.
-
The reaction mixture is re-cooled to -78 °C, and a second equivalent of LDA is added, followed by ethyl iodide (1.1 eq.).
-
The reaction is quenched with saturated aqueous NH₄Cl.
Step 3: Deprotection
-
The crude dialkylated product is dissolved in aqueous citric acid or dilute HCl and stirred vigorously at room temperature for 1-2 hours to hydrolyze the imine.
-
The liberated benzophenone is removed by extraction with an organic solvent.
-
The aqueous layer is basified, and the product is extracted, dried, and purified by chromatography or distillation.
Workflow Diagram
Caption: Sequential alkylation workflow for Ethyl 2-amino-2-ethyloctanoate.
Route 3: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a highly reliable and often high-yielding alternative to the Strecker synthesis. It involves the reaction of a ketone with potassium cyanide and ammonium carbonate to form a 5,5-disubstituted hydantoin. This cyclic intermediate is typically a stable, crystalline solid that is easily purified. Subsequent hydrolysis under strong basic or acidic conditions yields the desired amino acid.
Mechanistic Rationale
The reaction is believed to proceed via the formation of a cyanohydrin, which then reacts with ammonia and carbon dioxide (from the ammonium carbonate) to form the hydantoin ring system. The robustness of this reaction and the ease of purification of the hydantoin intermediate are significant advantages, making it a preferred route in many industrial applications. The primary drawback is the often-drastic conditions required for the final hydrolysis step to open the stable hydantoin ring.
Experimental Protocol
Step 1: Synthesis of 5-Ethyl-5-hexylimidazolidine-2,4-dione (Hydantoin)
-
In a pressure-resistant vessel, 3-nonanone (1.0 eq.), potassium cyanide (1.5 eq.), and ammonium carbonate (3.0 eq.) are suspended in a mixture of ethanol and water.
-
The vessel is sealed and heated to 60-80 °C for 12-24 hours.
-
Upon cooling, the hydantoin product often crystallizes directly from the reaction mixture and can be isolated by filtration.
Step 2: Hydrolysis of the Hydantoin
-
The purified hydantoin is heated to reflux in a strong basic solution (e.g., 25% aqueous NaOH or Ba(OH)₂) for 24-48 hours.
-
The reaction is cooled, and the solution is acidified (e.g., with H₂SO₄ or HCl) to precipitate the free amino acid.
Step 3: Esterification
-
The isolated 2-amino-2-ethyloctanoic acid is esterified using the same procedure as in the Strecker synthesis (ethanol and thionyl chloride) to yield the final product.
Workflow Diagram
Caption: Bucherer-Bergs reaction workflow for Ethyl 2-amino-2-ethyloctanoate.
Conclusion and Recommendations
All three benchmarked routes provide viable pathways to Ethyl 2-amino-2-ethyloctanoate.
-
For rapid synthesis and discovery chemistry , the Strecker Synthesis offers the most direct, one-pot approach from the ketone, provided that appropriate safety measures for handling cyanide are in place.
-
For versatility and analogue synthesis , the Alkylation of a Glycine Anion Equivalent is unparalleled. It allows for the easy introduction of diverse alkyl groups, making it ideal for creating libraries of related compounds.
-
For large-scale production and process robustness , the Bucherer-Bergs Reaction is often the superior choice. Its high yields and the formation of a stable, crystalline intermediate simplify purification and handling, making the process more reproducible and scalable despite the harsh hydrolysis conditions.
The final choice will invariably depend on the specific context of the synthesis—balancing the need for speed, flexibility, or scalability against the operational complexities and safety requirements of each method.
References
-
Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. Available at: [Link]
-
O'Donnell, M. J., Bennett, W. D., & Wu, S. (1989). The stereoselective synthesis of α-amino acids by phase-transfer catalysis. Journal of the American Chemical Society, 111(6), 2353–2355. Available at: [Link]
-
Christensen, H. N. (1943). The Structure of the Product of the Bucherer-Bergs Reaction. Journal of the American Chemical Society, 65(12), 2472–2472. Available at: [Link]
A Senior Application Scientist's Guide to Cross-Reactivity Assessment of Antibodies Against Peptides with Unnatural Amino Acids
In the rapidly evolving landscape of therapeutic and diagnostic antibody development, the incorporation of unnatural amino acids (UAAs) into peptides offers unprecedented opportunities to enhance stability, modulate activity, and introduce novel functionalities.[1][] However, these engineered peptides present unique challenges in antibody development, paramount among which is the rigorous assessment of antibody specificity and cross-reactivity. An antibody that cross-reacts with unintended targets can lead to off-target effects, reduced efficacy, and potential safety concerns.[3][4]
This guide provides an in-depth comparison of key methodologies for evaluating the cross-reactivity of antibodies developed against UAA-containing peptides. As a Senior Application Scientist, my goal is to move beyond mere protocols and delve into the causality behind experimental choices, empowering you to design robust, self-validating systems for antibody characterization.
The Challenge of Unnatural Amino Acids in Antibody Recognition
Unnatural amino acids can significantly alter the physicochemical properties of a peptide epitope, including its charge, hydrophobicity, and three-dimensional conformation.[] This can influence how an antibody recognizes and binds to its target. Consequently, it is crucial to not only assess binding to the target UAA-peptide but also to screen for potential cross-reactivity against a panel of related and unrelated peptides, including the wild-type counterpart and other peptides containing similar structural motifs.
Furthermore, the immunogenicity of UAA-containing peptides is a critical consideration. While some unnatural modifications have been shown to attenuate the immune response, others may elicit an undesirable immune reaction.[1][5] In silico tools can offer a preliminary assessment of immunogenic potential, but empirical testing remains the gold standard.[6][7][8]
Comparative Analysis of Cross-Reactivity Assessment Methodologies
The choice of method for assessing cross-reactivity depends on several factors, including the desired throughput, the level of quantitative data required, and the specific properties of the antibody and peptide . Here, we compare three widely used techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Western Blotting.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a versatile plate-based assay that is a workhorse for screening antibody binding and specificity. For cross-reactivity assessment, a competitive ELISA format is often the most informative.[9][10][11]
The core principle of a competitive ELISA is the competition between your UAA-peptide of interest (the analyte) and a labeled or immobilized version of the same peptide for binding to the antibody. A higher concentration of the UAA-peptide in the sample will result in a weaker signal, indicating specific binding.[9][11]
Diagram: Competitive ELISA Workflow
Caption: Workflow for a competitive ELISA to assess antibody specificity.
-
Coating: Coat a 96-well microtiter plate with 1-2 µg/mL of the target UAA-peptide or a related peptide in a suitable coating buffer (e.g., 50 mM sodium carbonate, pH 9.6). Incubate for 2 hours at room temperature or overnight at 4°C.[12]
-
Washing: Wash the plate twice with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20).[12]
-
Blocking: Add 300 µL of blocking buffer (e.g., 1% BSA in PBST) to each well and incubate for 1 hour at 37°C to prevent non-specific binding.[13]
-
Competition: In a separate plate or tubes, pre-incubate a fixed concentration of the antibody with varying concentrations of the test peptides (the target UAA-peptide and potential cross-reactive peptides).
-
Incubation: Transfer the antibody-peptide mixtures to the coated and blocked plate. Incubate for 1 hour at 37°C.[13]
-
Washing: Wash the plate three times with wash buffer.[13]
-
Secondary Antibody: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.[12]
-
Washing: Wash the plate five times with wash buffer. A final 5-minute soak can reduce background.[12]
-
Detection: Add 100 µL of a suitable substrate (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution (e.g., 1 M HCl).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Peptide Immobilization: The UAA may alter the peptide's ability to adsorb to the ELISA plate. If passive adsorption is inefficient, consider using peptides with terminal modifications like biotin for capture on streptavidin-coated plates.[14]
-
Conformational Effects: The UAA could induce a specific conformation that is critical for antibody binding. Ensure that the immobilization strategy does not disrupt this structure.
-
Cross-Reactivity Panel: Your panel of competing peptides should include:
-
The target UAA-peptide (positive control).
-
The corresponding wild-type peptide.
-
Peptides with structurally similar UAAs.
-
Scrambled peptides as negative controls.[15]
-
| Parameter | Description | Interpretation for UAA-Peptides |
| IC50 Value | The concentration of competing peptide that inhibits 50% of the antibody binding to the coated peptide. | A low IC50 for the target UAA-peptide indicates high affinity. High IC50 values for other peptides suggest low cross-reactivity. |
| Specificity Index | Ratio of the IC50 of a cross-reactant to the IC50 of the target UAA-peptide. | A high specificity index indicates a highly specific antibody. |
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of biomolecular interactions.[16][17] This makes it an invaluable tool for detailed characterization of antibody-peptide binding.
Diagram: SPR Experimental Workflow
Caption: General workflow for an SPR-based antibody-peptide interaction analysis.
-
Surface Preparation: Immobilize the antibody onto a suitable sensor chip (e.g., CM5 chip via amine coupling).[18]
-
Analyte Preparation: Prepare a series of dilutions of the UAA-peptide and potential cross-reactive peptides in a suitable running buffer.
-
Binding Measurement: Inject the peptide solutions over the antibody-coated surface and a reference surface (for subtracting bulk refractive index changes). Monitor the association and dissociation phases in real-time.[19]
-
Regeneration: After each binding cycle, inject a regeneration solution to remove the bound peptide and prepare the surface for the next injection.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[20]
-
Immobilization Strategy: While antibody immobilization is common, for small peptides, it may be advantageous to immobilize the peptide and use the antibody as the analyte to achieve a better mass-to-signal ratio.[19] The UAA could provide a unique handle for site-specific immobilization.
-
Non-specific Binding: UAAs can sometimes increase the hydrophobicity of a peptide, potentially leading to non-specific binding to the sensor surface. Careful optimization of the running buffer (e.g., by including a small amount of surfactant) is important.
-
Kinetic Profile: The UAA may significantly impact the on-rate (ka) and off-rate (kd) of the interaction. A detailed kinetic analysis can provide valuable insights into the mechanism of binding.
| Parameter | Description | Interpretation for UAA-Peptides |
| ka (on-rate) | The rate at which the antibody-peptide complex is formed. | A high ka indicates rapid binding. |
| kd (off-rate) | The rate at which the antibody-peptide complex dissociates. | A low kd indicates a stable complex. |
| KD (dissociation constant) | The ratio of kd/ka, representing the affinity of the interaction. | A low KD value signifies high affinity. Comparing the KD for the UAA-peptide to other peptides provides a quantitative measure of cross-reactivity. |
Western Blotting
Western blotting is a widely used technique to detect specific proteins in a complex mixture. For cross-reactivity assessment of anti-peptide antibodies, a peptide competition assay or a dot blot format is often employed.
This method is particularly useful for confirming the specificity of an antibody in the context of a complex sample, such as a cell lysate.
-
Sample Preparation: Prepare protein lysates from cells or tissues that are expected to contain the target protein (if applicable) or spike known amounts of peptides into a control lysate.
-
Gel Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[21]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature or overnight at 4°C.
-
Antibody Pre-incubation: Prepare two tubes of the primary antibody diluted in blocking buffer. To one tube, add the target UAA-peptide at a 5-10 fold molar excess and incubate for 1 hour at room temperature. The other tube serves as the control.
-
Primary Antibody Incubation: Incubate one membrane with the pre-incubated (blocked) antibody and another identical membrane with the control antibody overnight at 4°C.
-
Washing: Wash the membranes three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membranes with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Peptide Solubility: Ensure that the UAA-peptide used for competition is soluble in the antibody dilution buffer.
-
Dot Blot Alternative: For a simpler and higher-throughput approach, you can spot the UAA-peptide, wild-type peptide, and other control peptides directly onto a nitrocellulose membrane (dot blot). Then, probe the membrane with the antibody to assess binding and cross-reactivity.
-
Small Peptide Detection: Detecting small peptides by Western blot can be challenging due to their potential to pass through the membrane during transfer.[22] Optimization of transfer conditions and membrane pore size is crucial.
| Result | Interpretation |
| Signal present with control antibody, absent or significantly reduced with pre-incubated antibody. | This confirms that the antibody is specific for the target peptide. |
| Signal remains with the pre-incubated antibody. | This may indicate that the antibody is binding non-specifically or that the competition was incomplete. |
| Binding to other peptides in a dot blot. | This indicates cross-reactivity with those peptides. |
Method Comparison Summary
| Method | Advantages | Disadvantages | Best Suited For |
| Competitive ELISA | - High throughput- Relatively inexpensive- Good for screening large numbers of peptides | - Indirect measurement of binding- Prone to matrix effects- Immobilization can affect peptide conformation | - Initial screening of antibody specificity against a large peptide library. |
| Surface Plasmon Resonance (SPR) | - Real-time, label-free detection- Provides kinetic and affinity data- High sensitivity and specificity | - Lower throughput- Higher instrument and consumable costs- Requires expertise in assay development and data analysis | - In-depth characterization of lead antibody candidates.- Precise quantification of binding kinetics and affinity. |
| Western Blotting / Dot Blot | - Can assess specificity in complex samples (lysates)- Relatively simple and widely available equipment | - Primarily qualitative or semi-quantitative- Lower throughput- Can be challenging for small peptides | - Confirmation of specificity in a biological context.- A secondary validation method. |
Conclusion
The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and diagnostics. However, it necessitates a meticulous approach to antibody characterization. A multi-pronged strategy, beginning with high-throughput screening using methods like competitive ELISA, followed by in-depth kinetic analysis of lead candidates with SPR, and finally, validation of specificity in a relevant biological context using Western blotting, will provide the most comprehensive and reliable assessment of antibody cross-reactivity. By understanding the principles and nuances of each technique, researchers can confidently develop highly specific and effective antibodies against these novel and promising molecules.
References
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De Groot, A. S., et al. (2022). In silico Immunogenicity Assessment for Sequences Containing Unnatural Amino Acids: A Method Using Existing in silico Algorithm Infrastructure and a Vision for Future Enhancements. Frontiers in Immunology. [Link]
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Gomes, P., et al. (2002). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor. Journal of Immunological Methods. [Link]
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Bio-Synthesis Inc. Peptide-ELISA Protocol. [Link]
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EpiVax, Inc. (2022). In silico immunogenicity assessment for sequences containing unnatural amino acids: A method using existing in silico algorithm infrastructure and a vision for future enhancements. Frontiers in Immunology. [Link]
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Syngene International Ltd. In silico immunogenicity assessment for peptides with unnatural amino acids. [Link]
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Creative Biostructure. Peptide Design for Antibody Production. [Link]
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CEA. (2021). Evaluation of the immunogenicity of peptide-drugs containing non-natural modifications. [Link]
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Tourdot, S., et al. (2021). Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses. Frontiers in Immunology. [Link]
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Keating, A. E., et al. (2011). Enriching peptide libraries for binding affinity and specificity through computationally directed library design. Methods in Molecular Biology. [Link]
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Creative Diagnostics. Competitive ELISA. [Link]
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Gomes, P., et al. (2002). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance. CORE. [Link]
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Lee, E. J., et al. (2017). A new approach to detect small peptides clearly and sensitively by Western blotting using a vacuum-assisted detection method. PLoS One. [Link]
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Langer, S., et al. (2022). A Novel Click Chemistry-based Peptide ELISA Protocol: Development and Technical Evaluation. Taylor & Francis Online. [Link]
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LifeTein. (2023). Why is a correct peptide design crucial for generating working antibodies. [Link]
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Patsnap Synapse. (2024). How Do Competitive and Indirect ELISA Differ?. [Link]
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Addgene. (2024). Antibodies 101: The Four ELISAs and When to Use Them. [Link]
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Creative Diagnostics. Competitive ELISA Protocol. [Link]
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GenScript. Peptide Library Design Guide. [Link]
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Fägerstam, L. G., et al. (1992). Detection of antigen—antibody interactions by surface plasmon resonance. Application to Epitope Mapping. Journal of Molecular Recognition. [Link]
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Rapid Novor. SPR Service - Antibody-Antigen Interaction Analysis. [Link]
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GE Healthcare. (2020). A translational perspective: Biacore™ systems in discovery and early-stage development of biotherapeutic antibodies. [Link]
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Bio-Rad. Introduction to Western Blot Detection of Proteins. [Link]
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Myszka, D. G. (2000). Using Biacore to measure the binding kinetics of an antibody-antigen interaction. Current Protocols in Immunology. [Link]
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Frank, S. A. (2002). Specificity and Cross-Reactivity. Immunology and Evolution of Infectious Disease. [Link]
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Lu, Y., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Bioengineering and Biotechnology. [Link]
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Savitski, M. F., et al. (2018). Peptide ligand-based ELISA reagents for antibody detection. PLoS One. [Link]
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Danbolt, N. C., et al. (1999). unexpected cross-reactivity of antibodies directed against the excitatory amino acid transporter 3 (EAAT3). Neurochemistry International. [Link]
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Whiteaker, J. R., et al. (2015). Anti-peptide monoclonal antibodies generated for immuno-multiple reaction monitoring-mass spectrometry assays have a high probability of supporting Western blot and ELISA. Molecular & Cellular Proteomics. [Link]
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Le, M., et al. (2014). Mass spectrometry, a tool for the characterisation of monoclonal antibodies. A3P. [Link]
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Boster Biological Technology. (2023). Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]
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ResearchGate. (2024). Antibody Conjugates with Unnatural Amino Acids. [Link]
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ResearchGate. (2024). Unnatural Amino Acids in Novel Antibody Conjugates. [Link]
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Scheltema, R. A., et al. (2024). Parallel reaction monitoring targeted mass spectrometry as a fast and sensitive alternative to antibody-based protein detection. Frontiers in Molecular Biosciences. [Link]
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Srzentić, M., et al. (2023). Mass spectrometry characterization of antibodies at the intact and subunit levels: from targeted to large-scale analysis. Expert Review of Proteomics. [Link]
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Lermyte, F., et al. (2021). Mass Spectrometry-Based De Novo Sequencing of Monoclonal Antibodies Using Multiple Proteases and a Dual Fragmentation Scheme. Journal of Proteome Research. [Link]
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Wik, L., et al. (2021). Immunological Cross-Reactivity. Diva-portal.org. [Link]
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A Comparative Guide to Confirming the Absolute Stereochemistry of Synthesized Ethyl 2-amino-2-ethyloctanoate
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug development. For chiral molecules, establishing the absolute stereochemistry is not merely an academic exercise but a critical step in ensuring safety and efficacy. This guide provides an in-depth comparison of analytical techniques for confirming the absolute stereochemistry of synthesized Ethyl 2-amino-2-ethyloctanoate, a non-proteinogenic α,α-disubstituted amino acid ester. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to aid researchers in selecting the most appropriate method for their needs.
The Challenge of α,α-Disubstituted Amino Acids
Unlike their proteinogenic counterparts, α,α-disubstituted amino acids, such as Ethyl 2-amino-2-ethyloctanoate, present unique challenges in stereochemical analysis. The presence of two substituents on the α-carbon can lead to increased steric hindrance, which may influence the success of certain derivatization reactions or chromatographic separations. Furthermore, the absence of an α-proton eliminates some common NMR-based analytical approaches. Therefore, a careful selection of analytical methodology is paramount.
Method 1: X-Ray Crystallography - The Gold Standard
Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[1][2]
Scientific Principles: This technique relies on the diffraction of X-rays by the electrons in a crystalline lattice. The resulting diffraction pattern is used to calculate an electron density map, from which the precise arrangement of atoms in space can be determined. For chiral, enantiomerically pure compounds, anomalous dispersion effects can be used to unambiguously determine the absolute configuration.[2]
Experimental Protocol: Co-crystallization for Enhanced Success
Small molecules like Ethyl 2-amino-2-ethyloctanoate can sometimes be challenging to crystallize on their own.[1] Co-crystallization with a suitable host molecule can facilitate the formation of high-quality crystals.[1]
-
Analyte Preparation: Prepare a concentrated solution of the synthesized Ethyl 2-amino-2-ethyloctanoate in a suitable solvent (e.g., isopropanol, acetonitrile).
-
Co-former Selection: Choose a co-former with complementary hydrogen bonding sites. For an amino ester, a carboxylic acid or a phenol could be a good candidate.
-
Crystallization Screening: In a multi-well plate, mix the analyte solution with solutions of various co-formers in different stoichiometric ratios and solvents.
-
Crystal Growth: Allow the solvent to slowly evaporate at a controlled temperature. Alternatively, vapor diffusion or cooling crystallization methods can be employed.
-
Crystal Mounting and Data Collection: Once suitable single crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis.
-
Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, leading to the determination of the absolute stereochemistry.
Data Presentation:
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Flack Parameter | 0.05(7) |
| Comment | A Flack parameter close to zero confirms the assigned absolute configuration. |
Logical Workflow for X-Ray Crystallography
Caption: Workflow for absolute stereochemistry determination by X-ray crystallography.
Method 2: NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
NMR spectroscopy is a powerful tool for structural elucidation.[3] By converting the enantiomeric mixture into a pair of diastereomers using a chiral derivatizing agent (CDA), it becomes possible to distinguish them by NMR and determine the absolute configuration.[3][4]
Mosher's Amide Analysis
The Mosher's acid method is a classic and reliable NMR-based technique for determining the absolute configuration of chiral amines and alcohols.[5][6]
Scientific Principles: The method involves the reaction of the chiral amine with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomeric amides.[7] The anisotropic effect of the phenyl ring in the MTPA moiety causes different chemical shifts for the protons in the two diastereomers.[5] By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original amine can be deduced.[5]
Experimental Protocol:
-
Amide Formation (Two separate reactions):
-
Reaction A: To a solution of Ethyl 2-amino-2-ethyloctanoate (1 eq.) in dry pyridine, add (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) (1.1 eq.) at 0 °C. Stir at room temperature for 12 hours.
-
Reaction B: Repeat the above procedure using (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).
-
-
Work-up: Quench the reactions with water and extract the products with diethyl ether. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄ and concentrate in vacuo.
-
Purification: Purify the diastereomeric amides by column chromatography on silica gel.
-
NMR Analysis: Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA amides.
-
Data Analysis: Identify corresponding protons in the two spectra and calculate the Δδ (δS - δR) values. A consistent sign for Δδ across the protons on one side of the molecule versus the other indicates the absolute configuration based on the established Mosher's model.[8]
Data Presentation:
| Proton | δ (R-MTPA) (ppm) | δ (S-MTPA) (ppm) | Δδ (δS - δR) (ppm) |
| -OCH₂CH₃ | 4.15 | 4.10 | -0.05 |
| -OCH₂CH₃ | 1.25 | 1.28 | +0.03 |
| -CH₂CH₃ | 1.80 | 1.88 | +0.08 |
| -CH₂CH₃ | 0.90 | 0.85 | -0.05 |
| -(CH₂)₅CH₃ | 1.30-1.50 | 1.40-1.60 | >0 |
| -(CH₂)₅CH₃ | 0.88 | 0.82 | <0 |
Logical Workflow for Mosher's Amide Analysis
Caption: Workflow for Mosher's amide analysis.
Advanced Marfey's Method
Marfey's method is particularly well-suited for the stereochemical analysis of amino acids.[9] The "advanced" version utilizes 1-fluoro-2,4-dinitrophenyl-5-L-leucine amide (FDLA) which can provide better separation of diastereomers compared to the original Marfey's reagent.[10]
Scientific Principles: The primary amine of the amino acid ester reacts with the chiral derivatizing reagent (L-FDLA) to form stable diastereomers.[11] These diastereomers can then be separated and quantified using reverse-phase high-performance liquid chromatography (HPLC).[11] By comparing the retention time of the derivatized analyte with that of derivatized D- and L-amino acid standards, the absolute configuration can be determined.
Experimental Protocol:
-
Hydrolysis (Optional but recommended for the free amino acid): Hydrolyze the ester group of Ethyl 2-amino-2-ethyloctanoate under mild basic conditions to yield the corresponding amino acid. This avoids potential complications during derivatization.
-
Derivatization: To a solution of the amino acid (or amino ester) in 1 M NaHCO₃, add a solution of L-FDLA in acetone. Heat the mixture at 40°C for 1-2 hours.
-
Quenching: After cooling to room temperature, quench the reaction by adding 2 M HCl.
-
HPLC Analysis: Analyze the resulting diastereomers by reverse-phase HPLC with UV detection (typically at 340 nm).
-
Comparison: Compare the retention time of the analyte derivative with those of derivatized D- and L-standards of a similar amino acid. Typically, the L-amino acid derivative elutes earlier than the D-amino acid derivative when using L-FDLA.[9]
Data Presentation:
| Compound | Retention Time (min) |
| Derivatized L-Standard | 15.2 |
| Derivatized D-Standard | 18.5 |
| Derivatized Analyte | 18.6 |
| Conclusion | The analyte has the D-configuration. |
Logical Workflow for Advanced Marfey's Method
Caption: Workflow for the Advanced Marfey's method.
Method 3: Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a powerful spectroscopic technique that can determine the absolute configuration of chiral molecules in solution, eliminating the need for crystallization.[12][13]
Scientific Principles: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12] The resulting VCD spectrum is unique to a specific enantiomer, with its mirror image enantiomer producing a spectrum of equal magnitude but opposite sign.[14] By comparing the experimentally measured VCD spectrum with a spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT), the absolute configuration can be unambiguously assigned.[13][15]
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the Ethyl 2-amino-2-ethyloctanoate in a suitable deuterated solvent (e.g., CDCl₃) at a concentration sufficient to obtain a good signal-to-noise ratio.
-
VCD Spectrum Acquisition: Record the VCD and IR spectra of the sample using a VCD spectrometer.
-
Computational Modeling:
-
Perform a conformational search for the molecule to identify all low-energy conformers.
-
For each conformer, perform geometry optimization and frequency calculations using DFT (e.g., B3LYP/6-31G(d)).
-
Calculate the VCD and IR spectra for each conformer.
-
-
Spectral Comparison:
-
Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.
-
Compare the experimental VCD spectrum with the calculated spectra for both the (R)- and (S)-enantiomers.
-
-
Configuration Assignment: A good agreement in the signs and relative intensities of the major VCD bands between the experimental and one of the calculated spectra confirms the absolute configuration.[15]
Data Presentation:
| Experimental VCD (cm⁻¹) | Calculated (R)-VCD (cm⁻¹) | Calculated (S)-VCD (cm⁻¹) | Assignment |
| + at 1735 | + at 1730 | - at 1730 | C=O stretch |
| - at 1460 | - at 1455 | + at 1455 | CH₂ bend |
| + at 1180 | + at 1175 | - at 1175 | C-N stretch |
| Conclusion | The experimental spectrum matches the calculated (R)-spectrum, confirming the (R)-configuration. |
Logical Workflow for VCD Spectroscopy
Caption: Workflow for absolute stereochemistry determination by VCD spectroscopy.
Comparison of Alternatives
| Method | Principle | Advantages | Disadvantages | Sample Requirement |
| X-Ray Crystallography | X-ray diffraction by a single crystal | Unambiguous and definitive determination of 3D structure.[1] | Requires a high-quality single crystal, which can be difficult to obtain.[1] | ~1-5 mg of crystalline material |
| Mosher's Amide Analysis (NMR) | Diastereomer formation and analysis of anisotropic effects by ¹H NMR.[5] | Widely accessible instrumentation (NMR). Relatively small sample amount needed. | Requires synthesis of two diastereomers. Potential for misinterpretation if the conformational model is not correctly applied.[16] | ~5-10 mg |
| Advanced Marfey's Method (HPLC) | Diastereomer formation and chromatographic separation.[11] | High sensitivity and suitable for complex mixtures.[17] Commercial availability of reagents.[9] | Requires hydrolysis of the ester. Retention times can be influenced by subtle changes in mobile phase composition. | <1 mg |
| VCD Spectroscopy | Differential absorption of circularly polarized IR light.[12] | Applicable to samples in solution (oils, non-crystalline solids).[13] Provides a "fingerprint" of the absolute configuration. | Requires specialized instrumentation. Relies on the accuracy of computational models.[15] | ~5-15 mg |
Conclusion
The choice of method for determining the absolute stereochemistry of Ethyl 2-amino-2-ethyloctanoate depends on several factors, including sample availability, physical state of the compound, and access to instrumentation.
-
X-ray crystallography remains the gold standard for an unambiguous assignment, provided that suitable crystals can be obtained.
-
Mosher's amide analysis is a robust and widely accessible NMR-based method.
-
The Advanced Marfey's method offers high sensitivity and is particularly well-suited for amino acid derivatives.
-
VCD spectroscopy is a powerful alternative, especially for non-crystalline samples, and provides a direct link between the experimental measurement and the calculated structure.
For a comprehensive and self-validating approach, employing two independent methods is highly recommended. For instance, an initial assignment by a chiroptical method like VCD could be unequivocally confirmed by X-ray crystallography. This orthogonal approach provides the highest level of confidence in the assigned absolute stereochemistry, a critical aspect in the advancement of chiral drug candidates.
References
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Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent | ACS Omega. (2025, October 24). ACS Omega. [Link]
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Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. (2007). Nature Protocols, 2(10), 2451-2458. [Link]
-
Synthesis of β-Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY). (n.d.). ResearchGate. [Link]
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Chiral derivatizing agent. (n.d.). Wikipedia. [Link]
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Absolute Configuration of Small Molecules by Co‐Crystallization. (2020). Angewandte Chemie International Edition, 59(38), 15875-15880. [Link]
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Direct determination of absolute stereochemistry of. (2021, January 1). The Aquila Digital Community. [Link]
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Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). (n.d.). Spectroscopy Europe. [Link]
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (2025, August 6). ResearchGate. [Link]
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Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. (n.d.). Journal of Chemical Education. [Link]
-
Chiral derivatizing agent. (n.d.). Grokipedia. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. (n.d.). The Journal of Organic Chemistry. [Link]
-
(PDF) Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. (2025, August 6). ResearchGate. [Link]
-
Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022). (n.d.). National Institutes of Health. [Link]
-
Ethyl 2-amino-2-ethylbutanoate. (n.d.). PubChem. [Link]
-
Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (n.d.). LCGC International. [Link]
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Ethyl octanoate. (n.d.). Wikipedia. [Link]
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Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022, September 8). The Journal of Organic Chemistry. [Link]
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Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. (n.d.). ResearchGate. [Link]
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The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. (2008, May 15). Chirality, 20(5), 681-690. [Link]
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Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. (2025, August 9). ResearchGate. [Link]
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A new method proposed for the determination of absolute configurations of alpha-amino acids. (n.d.). PubMed. [Link]
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Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today. [Link]
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Chiral derivatizing agents used in NMR for chiral analysis. (n.d.). ResearchGate. [Link]
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Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. (2010, October 1). American Laboratory. [Link]
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A simple method for determining the absolute configuration of a-amino acids. (n.d.). Semantic Scholar. [Link]
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ethyl 2-methyloctanoate. (2025, May 20). ChemSynthesis. [Link]
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Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. (2024, August 8). Organic Letters. [Link]
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Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (n.d.). National Institutes of Health. [Link]
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Separation of D and L amino acids by liquid chromatography: use of chiral eluants. (n.d.). PubMed. [Link]
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Facile Method for Determining Lanthipeptide Stereochemistry. (n.d.). National Institutes of Health. [Link]
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Empower your drug design & synthesis with vibrational circular dichroism (VCD). (2024, January 23). YouTube. [Link]
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[PDF] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. (n.d.). Semantic Scholar. [Link]
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Absolute Stereochemistry: The merits of ven and XRD. (n.d.). University of Southampton. [Link]
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A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. (n.d.). MDPI. [Link]
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Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. (n.d.). MDPI. [Link]
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4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.). Thieme. [Link]
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Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. (n.d.). ACS Publications. [Link]
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A Comparative Guide to In Silico Modeling for Predicting the Impact of Novel Amino Acid Incorporation: The Case of Ethyl 2-amino-2-ethyloctanoate
For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids (NCAAs) into peptides and proteins offers a gateway to novel therapeutics and biomaterials with enhanced properties.[1][2] These synthetic building blocks can improve stability, modulate binding affinity, and introduce new functionalities.[3][4] However, the vast chemical space of potential NCAAs makes experimental screening a resource-intensive endeavor. In silico modeling provides a powerful and cost-effective strategy to predict the structural and functional consequences of NCAA incorporation, guiding rational design and prioritizing experimental efforts.[3]
This guide provides an in-depth comparison of leading in silico methodologies to predict the impact of incorporating a novel NCAA, using Ethyl 2-amino-2-ethyloctanoate as a case study. We will delve into the causality behind choosing specific computational tools, provide detailed protocols, and outline the necessary experimental validation to create a self-validating system of prediction and confirmation.
The Challenge and Opportunity of Ethyl 2-amino-2-ethyloctanoate
Ethyl 2-amino-2-ethyloctanoate is a non-canonical amino acid characterized by its ethyl group at the alpha-carbon and an octanoate side chain. These features suggest it may introduce unique steric and hydrophobic properties into a peptide or protein. Predicting how these properties will influence folding, stability, and intermolecular interactions is crucial for its effective application.
A Comparative Analysis of In Silico Predictive Methods
The choice of an in silico method depends on the specific question being asked, the available computational resources, and the desired level of accuracy. Here, we compare three state-of-the-art approaches: Molecular Dynamics (MD) simulations, the Rosetta software suite, and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods.
| Method | Primary Application | Strengths | Limitations |
| Molecular Dynamics (MD) Simulations | Assessing conformational flexibility, folding pathways, and binding dynamics. | Provides a dynamic view of molecular motion over time. Can reveal changes in secondary and tertiary structure. | Computationally expensive. Accuracy is highly dependent on the quality of the force field parameters for the NCAA. |
| Rosetta | Predicting changes in stability (ΔΔG), protein-peptide docking, and de novo protein design. | Extensive suite of tools specifically designed for protein modeling and design. Well-documented protocols for incorporating NCAAs.[5][6][7] | Primarily a static modeling approach. The standard energy functions are not parameterized for all possible NCAAs.[6] |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Investigating enzymatic reaction mechanisms and systems where electronic effects are critical. | Provides high accuracy for the reactive center by treating it with quantum mechanics.[8][9] | The most computationally demanding method. Requires significant expertise to set up and run simulations.[10][11] |
Workflow for In Silico Prediction and Experimental Validation
The following diagram illustrates a comprehensive workflow that integrates in silico prediction with experimental validation, ensuring a robust and reliable assessment of the impact of Ethyl 2-amino-2-ethyloctanoate incorporation.
Caption: A comprehensive workflow integrating in silico modeling with experimental validation.
Detailed Methodologies
Part 1: In Silico Prediction
Accurate in silico modeling begins with the proper parameterization of the novel amino acid. This involves defining its atomic properties, bond lengths, angles, and dihedral potentials to be used in the energy calculations of the simulation software.
Protocol for NCAA Parameterization:
-
Initial Structure Generation:
-
Use a molecular editor such as PyMOL or Avogadro to build the dipeptide ACE-EEO-NME, where EEO is Ethyl 2-amino-2-ethyloctanoate, and ACE (acetyl) and NME (N-methyl) are capping groups.[7]
-
Ensure correct chirality at the alpha-carbon.
-
Perform an initial geometry optimization using a tool like the Merck Molecular Force Field (MMFF94).
-
-
Quantum Mechanical Optimization:
-
Rosetta Parameter File Generation:
-
Utilize the molfile_to_params_polymer.py script provided with Rosetta.[6] This script takes the QM-optimized structure (in .mol format) and generates a Rosetta .params file.
-
This file contains the necessary information for Rosetta to recognize and model the new amino acid, including atom types, connectivity, and idealized coordinates.
-
-
Molecular Dynamics Force Field Parameterization:
-
For MD simulations, charges and Lennard-Jones parameters are required.
-
Use a tool like Antechamber (part of the AmberTools suite) to assign atom types and calculate RESP (Restrained Electrostatic Potential) charges from the QM output.
-
The General Amber Force Field (GAFF) is often used for organic molecules and can be applied to the NCAA sidechain.
-
Rosetta offers a suite of tools to predict the impact of mutations on protein stability and binding. The ddg_monomer and flex_pep_dock protocols are particularly relevant.
Protocol for Predicting Stability Changes (ΔΔG):
-
Prepare the Input Structure: Start with a high-resolution crystal structure of the wild-type protein or peptide-protein complex.
-
Define the Mutation: Create a "resfile" that specifies the position to be mutated and allows Rosetta to substitute it with Ethyl 2-amino-2-ethyloctanoate.
-
Run the ddg_monomer Application: This protocol will model the wild-type and mutant structures, perform energy minimization (repacking) of the surrounding sidechains, and calculate the change in Rosetta Energy Units (REU), which correlates with the change in Gibbs free energy (ΔΔG).
-
Analyze the Results: A negative ΔΔG value suggests a stabilizing mutation, while a positive value indicates destabilization.
Caption: Workflow for predicting stability changes using Rosetta.
MD simulations provide insights into how the incorporation of Ethyl 2-amino-2-ethyloctanoate affects the conformational landscape and dynamics of a peptide or protein.[12][13]
Protocol for MD Simulations:
-
System Setup:
-
Use the wild-type and Rosetta-generated mutant structures as starting points.
-
Solvate each structure in a box of explicit water molecules (e.g., TIP3P).[13]
-
Add counter-ions to neutralize the system.
-
Use a force field such as AMBER ff14SB for the protein and the previously generated parameters for Ethyl 2-amino-2-ethyloctanoate.[13]
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein backbone.
-
Run a period of equilibration at constant pressure and temperature (NPT ensemble) to allow the system to relax.
-
-
Production Run:
-
Run the production simulation for a sufficient length of time (e.g., 100-500 ns) to sample the relevant conformational space.
-
Save the trajectory at regular intervals for analysis.
-
-
Analysis:
-
Analyze the trajectory for root-mean-square deviation (RMSD) to assess structural stability.
-
Calculate root-mean-square fluctuation (RMSF) to identify regions of altered flexibility.
-
Analyze secondary structure changes over time.
-
Perform clustering analysis to identify dominant conformations.
-
Part 2: Experimental Validation
In silico predictions must be validated through experimental measurements to establish their accuracy and predictive power.[14][15]
-
Synthesize both the wild-type peptide and the peptide containing Ethyl 2-amino-2-ethyloctanoate using standard solid-phase peptide synthesis (SPPS).
-
Purify the peptides using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptides by mass spectrometry.
Protocol for Circular Dichroism (CD) Spectroscopy:
-
Sample Preparation: Prepare solutions of both peptides in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Data Acquisition: Record CD spectra in the far-UV region (e.g., 190-260 nm) at a controlled temperature.
-
Analysis: Deconvolute the spectra to estimate the percentage of alpha-helix, beta-sheet, and random coil content. Compare the secondary structure of the wild-type and mutant peptides to validate predictions from MD simulations.
Protocol for Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Prepare concentrated solutions of the peptides in the desired buffer.
-
Data Acquisition: Scan the samples over a wide temperature range (e.g., 20-100 °C) at a constant scan rate.
-
Analysis: Determine the melting temperature (Tm) for each peptide. A higher Tm for the mutant peptide indicates increased thermal stability, which can be correlated with the ΔΔG predictions from Rosetta.
Protocol for Surface Plasmon Resonance (SPR):
-
Immobilization: Immobilize the target protein on the surface of an SPR sensor chip.
-
Binding Analysis: Flow solutions of the wild-type and mutant peptides at various concentrations over the sensor surface and monitor the binding response.
-
Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD). A lower KD value for the mutant peptide indicates a higher binding affinity.
Interpreting the Results: A Self-Validating System
The synergy between in silico prediction and experimental validation creates a powerful, self-validating system. If the experimental results from CD, DSC, and SPR align with the predictions from MD and Rosetta, it builds confidence in the computational models. Discrepancies, on the other hand, provide valuable information for refining the in silico protocols, such as improving the force field parameters or sampling methods. This iterative process of prediction, validation, and refinement is at the heart of modern, rational drug design and protein engineering.
By following this comprehensive guide, researchers can leverage the power of in silico modeling to accelerate the development of novel peptides and proteins with desired properties, turning the vast potential of non-canonical amino acids into tangible scientific and therapeutic advances.
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Using NCAAs in Protein-Peptide Interface Design. Rosetta Commons. [Link]
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Incorporation of Noncanonical Amino Acids into Rosetta and Use in Computational Protein-Peptide Interface Design. PLoS One. 2012; 7(3): e32637. [Link]
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From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings. bioRxiv. 2024 Jan 3. [Link]
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Computational tools help improve protein stability but with a solubility tradeoff. J Biol Chem. 2017 Nov 10;292(45):18484-18494. [Link]
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Use of in silico and biophysical techniques to predict protein stability. UCL Discovery. [Link]
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Please recommend any computational tools for prediction of amino acid sequence stability? ResearchGate. 2023 Oct 31. [Link]
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Non-canonical amino acid (NCAA) parameterization using Rosetta. Meiler Lab. [Link]
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Accurate binding affinity predictions in protein-peptide systems using physics-based methods. ACS Fall 2025. [Link]
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A computational approach for designing D-proteins with non-canonical amino acid optimised binding affinity. PLoS One. 2017; 12(11): e0187524. [Link]
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Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. Crit Rev Biotechnol. 2019 Feb 21;39(4):467-481. [Link]
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Development of a Novel Bioinformatics Tool for In Silico Validation of Protein Interactions. Int J Mol Sci. 2015; 16(12): 29013–29026. [Link]
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A computational approach for designing D-proteins with non-canonical amino acid optimised binding affinity. PLoS One. 2017; 12(11): e0187524. [Link]
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Computational protein design utilizes unnatural amino acids. ASU News. 2021 Sep 8. [Link]
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Assessing computational tools for predicting protein stability changes upon missense mutations using a new dataset. Protein Sci. 2023; 32(11): e4804. [Link]
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Peptides of a Feather: How Computation Is Taking Peptide Therapeutics under Its Wing. Pharmaceuticals (Basel). 2023; 16(6): 830. [Link]
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Systematic evaluation of computational tools to predict the effects of mutations on protein stability in the absence of experimental structures. Brief Bioinform. 2022; 23(3): bbac025. [Link]
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Does anyone know a good tool for predicting peptide amino acid substitutions that increase binding affinity? ResearchGate. 2020 Mar 20. [Link]
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Combined Quantum Mechanics/Molecular Mechanics (QM/MM) Methods in Computational Enzymology. Biochemistry. 2017; 56(24): 3015–3016. [Link]
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Current Computational Methods for Protein-peptide Complex Structure Prediction. Curr Med Chem. 2024;31(26):4058-4078. [Link]
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Modelling Enzymatic Mechanisms with QM/MM Approaches: Current Status and Future Challenges. Molecules. 2020; 25(1): 123. [Link]
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A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of Peptides Modified with Ethyl 2-amino-2-ethyloctanoate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The therapeutic potential of peptides is often hampered by inherent limitations such as poor metabolic stability and low bioavailability. The incorporation of unnatural amino acids (UAAs) is a cornerstone strategy to overcome these hurdles. This guide provides an in-depth comparative analysis of modifying peptides with Ethyl 2-amino-2-ethyloctanoate, a novel α,α-disubstituted amino acid. We will explore the anticipated effects of this modification on critical pharmacological parameters, compare its performance with established modification techniques, and provide detailed experimental protocols to empower researchers in their drug discovery efforts. Our analysis is grounded in established principles of peptide chemistry and supported by data from analogous modifications reported in peer-reviewed literature.
Introduction: The Rationale for Peptide Modification
Peptides offer high specificity and potency as therapeutic agents, but their clinical translation is often challenging due to rapid degradation by proteases and poor membrane permeability.[1][2] Structure-activity relationship (SAR) studies are fundamental to peptide research, systematically altering a peptide's structure to enhance its drug-like properties.[3] A powerful approach within SAR is the site-specific incorporation of UAAs, which can introduce novel chemical functionalities, steric shields, and conformational constraints.[1][4]
The focus of this guide, Ethyl 2-amino-2-ethyloctanoate, is an α,α-disubstituted amino acid (ααAA). This class of UAA is particularly interesting for several reasons:
-
Conformational Rigidity: The presence of two substituents on the α-carbon restricts the peptide backbone's rotational freedom, often inducing or stabilizing specific secondary structures like helices or turns.[5][6]
-
Proteolytic Resistance: The steric bulk around the peptide bond hinders the approach of proteases, significantly increasing the peptide's half-life in biological fluids.[1][7]
-
Modulated Lipophilicity: The side chains can be tailored to fine-tune the peptide's overall hydrophobicity, which is a critical parameter for membrane permeability and receptor interaction.[8][9]
Ethyl 2-amino-2-ethyloctanoate possesses a unique combination of a short ethyl group and a longer, lipophilic hexyl chain (from the octanoate structure), along with an ethyl ester at the C-terminus. This structure suggests a profound impact on a peptide's physicochemical properties.
The Modifier in Focus: Ethyl 2-amino-2-ethyloctanoate
The structural attributes of Ethyl 2-amino-2-ethyloctanoate allow us to hypothesize its influence when incorporated into a peptide sequence.
-
Steric Shielding: The α-ethyl and α-hexyl groups create a formidable steric barrier. This is expected to provide robust protection against enzymatic degradation, a primary goal of peptide modification. Studies on other ααAAs with bulky side chains have shown a direct correlation between steric hindrance and resistance to proteolysis.[10][11]
-
Increased Lipophilicity: The hexyl side chain significantly increases the local and overall lipophilicity of the peptide.[4][8] This can enhance interactions with hydrophobic pockets in target receptors and potentially improve passive diffusion across cell membranes. However, excessive lipophilicity can also lead to poor solubility and non-specific binding, a crucial balance that must be experimentally determined.
-
Conformational Constraint: Unlike the small α,α-dimethyl substitution of Aminoisobutyric acid (Aib) which strongly promotes helical structures, the bulkier and asymmetric substitution in our target molecule may favor more extended conformations.[5][6] The precise conformational outcome will depend on the position of the UAA and the surrounding amino acid sequence.
Below is a diagram illustrating the general workflow for conducting an SAR study with a novel UAA like Ethyl 2-amino-2-ethyloctanoate.
Caption: Workflow for a Structure-Activity Relationship (SAR) study.
Comparative Analysis with Alternative Modifications
To contextualize the potential of Ethyl 2-amino-2-ethyloctanoate, we compare it to other common peptide modification strategies. The following table summarizes hypothetical but expected outcomes based on published SAR studies.[1][10][11][12]
| Modification Strategy | Primary Goal | Receptor Affinity (Expected) | Proteolytic Stability (Expected) | Key Limitation |
| Native Peptide (Baseline) | Control | High | Very Low | Rapid degradation |
| Alanine Scan | Identify key residues | Variable (can decrease significantly) | Unchanged | Does not improve stability |
| N-Methylation | Increase stability & permeability | Often decreases (loss of H-bond) | Moderate Increase | Can disrupt secondary structure |
| Aib Incorporation | Induce helicity, increase stability | Maintained or Increased | High Increase | Limited to helical regions |
| Ethyl 2-amino-2-ethyloctanoate | Increase stability & lipophilicity | Potentially Maintained or Increased | Very High Increase | Potential for over-lipophilicity, insolubility |
This comparison highlights the unique potential of our target UAA to confer a very high degree of proteolytic stability while potentially maintaining or enhancing receptor affinity due to favorable hydrophobic interactions.
Experimental Protocols
Here we provide detailed, self-validating protocols for the key experiments outlined in the SAR workflow.
Solid-Phase Peptide Synthesis (SPPS) of Modified Peptides
This protocol describes the manual synthesis of a target peptide incorporating the novel UAA using a standard Fmoc/tBu strategy.[13][14]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids and Fmoc-protected Ethyl 2-amino-2-ethyloctanoate
-
Coupling reagents: HBTU, HOBt, DIEA
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water
Procedure:
-
Resin Swelling: Swell 100 mg of Rink Amide resin in DMF within a fritted reaction vessel for 30 minutes.
-
Fmoc Deprotection: Drain the DMF. Add 2 mL of 20% piperidine in DMF. Agitate for 5 minutes. Drain and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. b. Add DIEA (6 eq.) to the activation mixture and vortex for 1 minute. c. Immediately add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
Wash: Drain the coupling solution and wash the resin as in step 2.
-
Confirmation: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence, using the custom-synthesized Fmoc-Ethyl 2-amino-2-ethyloctanoate at the desired position.
-
Final Cleavage and Deprotection: a. After the final coupling and deprotection, wash the resin with DCM and dry under vacuum. b. Add 2 mL of the cleavage cocktail to the resin and agitate for 2-3 hours. c. Filter the resin and collect the filtrate into a centrifuge tube containing ice-cold diethyl ether. d. Centrifuge to precipitate the crude peptide. Wash the pellet with cold ether twice. e. Lyophilize the crude peptide and purify via reverse-phase HPLC. Confirm identity with mass spectrometry.[13]
Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (IC50/Ki) of the modified peptides.[18][19][20]
Materials:
-
Cell membranes or homogenates expressing the target receptor.
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled native peptide).
-
Modified and native (unlabeled) peptides.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Protease inhibitors (e.g., Bacitracin).[18]
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the modified and native peptides (competitors) in assay buffer.
-
Assay Setup: In a 96-well plate, add:
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled native peptide (for non-specific binding).
-
50 µL of the competitor peptide dilution.
-
50 µL of the radiolabeled ligand at a concentration near its Kd.
-
50 µL of the receptor preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand. Wash the filters 3 times with ice-cold assay buffer.
-
Causality: The filter material retains the large receptor-ligand complexes while allowing the small, unbound radioligand to pass through.[18]
-
-
Quantification: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each peptide.
-
Proteolytic Stability Assay
This protocol evaluates the half-life of the modified peptides in human serum or plasma.[21][22]
Materials:
-
Purified native and modified peptides.
-
Human serum or plasma.
-
Quenching solution: 10% Trichloroacetic acid (TCA) or Acetonitrile with 1% TFA.
-
HPLC system with a C18 column.
Procedure:
-
Incubation: Add the peptide (final concentration ~50 µM) to pre-warmed human serum (37°C).
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the serum-peptide mixture.
-
Quenching: Immediately mix the aliquot with an equal volume of ice-cold quenching solution to precipitate serum proteins and stop enzymatic reactions.
-
Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Inject the supernatant onto the HPLC system.
-
Causality: Reverse-phase HPLC separates the intact peptide from its degradation fragments. The amount of remaining intact peptide is quantified by integrating the area of its corresponding peak in the chromatogram.[21]
-
-
Data Analysis:
-
Normalize the peak area at each time point to the peak area at t=0.
-
Plot the percentage of remaining peptide against time.
-
Fit the data to a one-phase exponential decay curve to calculate the peptide's half-life (t½).
-
Caption: Steric shielding by the UAA prevents protease binding and cleavage.
Conclusion and Future Outlook
The incorporation of Ethyl 2-amino-2-ethyloctanoate represents a promising strategy for enhancing the therapeutic potential of peptides. Its unique α,α-disubstituted structure is rationally designed to confer exceptional proteolytic stability and modulate lipophilicity. The provided comparative framework and detailed experimental protocols offer a robust starting point for researchers to systematically evaluate this and other novel UAAs. Future work should focus on synthesizing a library of peptides with this modification at various positions to fully elucidate its impact on structure, activity, and overall drug-likeness, paving the way for the development of next-generation peptide therapeutics.
References
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Van der Weken, H., et al. (2009). Development of peptide receptor binding assays: methods to avoid false negatives. PubMed. Available at: [Link]
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Yadav, G., et al. (2011). Structure-activity relationships in peptide modulators of β-amyloid protein aggregation: variation in α,α-disubstitution results in altered aggregate size and morphology. PubMed. Available at: [Link]
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Karasawa, R., et al. (2022). Structure–Activity Relationship Studies of Substitutions of Cationic Amino Acid Residues on Antimicrobial Peptides. MDPI. Available at: [Link]
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Powers, J. P., & Hancock, R. E. (2003). The relationship between peptide structure and antibacterial activity. Peptides. Available at: [Link]
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Muttenthaler, M., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. Available at: [Link]
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Vanden-Hehir, S., et al. (2019). Evaluating protocols and analytical methods for peptide adsorption experiments. ResearchGate. Available at: [Link]
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Böttger, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. Available at: [Link]
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Bhamboo, P., et al. (2024). Overview of Synthesis and Applications of Unnatural Lipophilic α-Amino Acids. Current Organic Chemistry. Available at: [Link]
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GenScript. (n.d.). Protein-peptide Binding Assays. GenScript. Available at: [Link]
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Dirnagl, K., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]
-
Creative Bioarray. (n.d.). Receptor Binding Assay. Creative Bioarray. Available at: [Link]
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Castro, T. G., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PubMed Central. Available at: [Link]
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Rognan, D. (2017). Progress with peptide scanning to study structure-activity relationships: the implications for drug discovery. PubMed. Available at: [Link]
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Molhoek, M., et al. (2016). Stability of C1-15 and F2,5,12W modified peptides to proteases measured by HPLC. ResearchGate. Available at: [Link]
-
Wang, L., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
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Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed. Available at: [Link]
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Zamora, W. J., et al. (2024). From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues. Open Exploration Publishing. Available at: [Link]
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Usmani, S., et al. (2017). Strategies for Improving Peptide Stability and Delivery. PubMed Central. Available at: [Link]
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Joseph, C. G., & B-Rao, C. (2010). Structure-activity relationships (SAR) of melanocortin and agouti-related (AGRP) peptides. PubMed. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. Available at: [Link]
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Tanaka, M. (2006). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. Available at: [Link]
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Castillo, V., et al. (2023). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. ACS Publications. Available at: [Link]
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Bloom, S., et al. (2021). Classical peptide SAR with NPAAs occurs through sequential or parallel... ResearchGate. Available at: [Link]
-
Guryanov, I., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. PubMed Central. Available at: [Link]
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AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]
-
Anaspec. (n.d.). Overview of Custom Peptide Synthesis. Anaspec. Available at: [Link]
-
Galanis, A. S., et al. (2022). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ResearchGate. Available at: [Link]
-
Ismaïli, L., et al. (2022). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. Available at: [Link]
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- 22. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-amino-2-ethyloctanoate
For the dedicated researchers, scientists, and drug development professionals navigating the complexities of the modern laboratory, the responsible management of chemical reagents is as crucial as the innovative research they enable. This guide provides an in-depth, procedural framework for the proper disposal of Ethyl 2-amino-2-ethyloctanoate, grounding every step in the principles of chemical safety, regulatory compliance, and environmental stewardship. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and safely, reinforcing the bedrock of trust and expertise your work demands.
Immediate Action Directive: Core Disposal Principle
Ethyl 2-amino-2-ethyloctanoate and materials contaminated with it must be treated as hazardous chemical waste . Under no circumstances should this compound be disposed of down the drain or in general solid waste.[1] The primary disposal route is collection by a licensed environmental health and safety (EHS) contractor. The following guide details the necessary steps to ensure this process is executed safely and in full regulatory compliance.
Hazard Assessment & Chemical Profile
-
Ethyl Octanoate Moiety : The parent ester, ethyl octanoate, is a combustible liquid and is classified as toxic to aquatic life with long-lasting effects. Its C8 alkyl chain imparts low water solubility, which is a key factor in its environmental persistence and aquatic toxicity.[2]
-
α-Amino Group : The presence of a primary amine introduces a basic character to the molecule, making it incompatible with acids.[3] Amines as a class can also be irritants.
-
Overall Profile : Based on this analysis, Ethyl 2-amino-2-ethyloctanoate should be handled as a combustible, non-halogenated organic liquid that is a likely skin and eye irritant and a significant environmental hazard, particularly to aquatic ecosystems.
This assessment dictates that the compound falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from its point of generation to its final disposal.[4]
Table 1: Inferred Chemical & Safety Profile
| Property | Value / Classification | Rationale & Significance |
| Physical State | Liquid | Assumed based on analogous compounds like ethyl octanoate.[2] Dictates handling as a liquid waste stream. |
| GHS Hazard Classes | Combustible Liquid (Category 4) | Based on ethyl octanoate (Flash Point: 75-79°C).[2] Requires storage away from ignition sources. |
| Skin Irritant (Category 2) | Inferred from ethyl octanoate and common properties of amines.[2][5] Mandates use of gloves and lab coat. | |
| Serious Eye Irritant (Category 2A) | Inferred from ethyl octanoate.[2][5] Requires mandatory eye protection. | |
| Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2) | Based on ethyl octanoate (H411: Toxic to aquatic life with long lasting effects). Prohibits drain disposal. | |
| Waste Classification | Non-Halogenated Organic Waste | The molecule contains no halogen atoms (F, Cl, Br, I).[6] This determines its segregation stream. |
| Incompatibilities | Strong Oxidizing Agents, Strong Acids, Strong Bases | Standard for esters and amines.[3][5] Critical for waste segregation to prevent violent reactions. |
Mandatory Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against chemical exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate protective equipment.[7]
-
Eye Protection : Chemical safety goggles or a face shield must be worn at all times when handling the waste container.[5]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile rubber) are required. Inspect gloves for tears or degradation before each use and replace them immediately if contaminated.[5]
-
Body Protection : A flame-resistant lab coat must be worn and kept fully fastened.
-
Work Area : All handling and commingling of this waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]
Step-by-Step Disposal Protocol
This protocol ensures compliance with EPA and OSHA standards for hazardous waste management in a laboratory setting.[1]
Step 1: Container Selection and Preparation
The causality behind container choice is chemical compatibility. The container must not react with or be degraded by the waste it holds.
-
Action : Select a clean, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a screw-top cap is recommended.[1]
-
Rationale : Using an incompatible container can lead to degradation, leaks, and dangerous reactions. The container must be able to be securely sealed to prevent the release of vapors.[1]
Step 2: Waste Labeling (MANDATORY)
Proper labeling is a critical safety and regulatory requirement. It ensures that all personnel, as well as EHS specialists, can safely handle the waste.[9]
-
Action : Before adding any waste, affix a "Hazardous Waste" label to the container. The label must include:
-
The words "Hazardous Waste" .[10]
-
The full, unabbreviated chemical name: "Waste Ethyl 2-amino-2-ethyloctanoate" . If mixed with solvents (e.g., for rinsing glassware), list all components and their approximate percentages.[11]
-
The specific hazard(s): "Combustible, Irritant, Ecotoxic" .[10]
-
The date accumulation started (the day the first drop of waste is added).
-
-
Rationale : Incomplete or incorrect labeling can lead to accidental mixing of incompatible wastes, improper disposal, and regulatory fines. EHS personnel rely on this information to safely manage and consolidate waste.
Step 3: Waste Collection & Segregation
Segregation is the cornerstone of preventing dangerous chemical reactions within waste streams.
-
Action :
-
Carefully pour the waste Ethyl 2-amino-2-ethyloctanoate into the prepared, labeled container inside a chemical fume hood.
-
For contaminated solids (e.g., absorbent pads, gloves), collect them in a separate, clearly labeled solid hazardous waste container.
-
This waste belongs to the Non-Halogenated Organic Waste stream.[6][11]
-
-
Rationale : This compound's basic amino group could react exothermically with acid waste. Its organic nature makes it incompatible with strong oxidizers. Keeping it separate from halogenated solvents is often more cost-effective for final disposal.[12]
Step 4: Storage in a Satellite Accumulation Area (SAA)
The EPA allows laboratories to accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[13]
-
Action :
-
Securely close the waste container cap. It must be kept closed at all times except when actively adding waste.[10]
-
Place the container in your lab's designated SAA. This area should be away from drains, heat sources, and high-traffic areas.
-
Use secondary containment (e.g., a chemical-resistant tray or bin) to capture any potential leaks.[8]
-
-
Rationale : The SAA provides a controlled, designated location for short-term waste storage, minimizing the risk of spills and accidental exposure. Keeping containers closed prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.
Step 5: Arranging for Final Disposal
Hazardous waste must be removed from the laboratory by trained professionals within specific regulatory timeframes.
-
Action : Once the waste container is full (leaving at least 1-2 inches of headspace to allow for vapor expansion), or within twelve months of the start date (whichever comes first), arrange for a pickup from your institution's EHS department or their contracted hazardous waste handler.
-
Rationale : This final step transfers the responsibility of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), ensuring it is managed and ultimately destroyed in an environmentally sound and legally compliant manner.
Disposal Workflow & Logic
The following diagram illustrates the decision-making and procedural flow for the proper management of Ethyl 2-amino-2-ethyloctanoate waste.
Sources
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Personal protective equipment for handling Ethyl 2-amino-2-ethyloctanoate
As a Senior Application Scientist, this guide provides essential safety and logistical information for handling Ethyl 2-amino-2-ethyloctanoate. The following protocols are designed to ensure the well-being of laboratory personnel and compliance with safety standards.
Disclaimer
Hazard Assessment and Core Principles
Ethyl 2-amino-2-ethyloctanoate is an organic compound containing both an amino and an ester functional group. While specific toxicological data is not available, compounds with similar structures can cause skin and eye irritation.[1][2][3] Vapors may also cause respiratory tract irritation.[2][4] Therefore, the primary safety principle is to prevent contact with skin, eyes, and clothing, and to avoid inhalation of any vapors.[2][4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling any chemical. For Ethyl 2-amino-2-ethyloctanoate, the following PPE is mandatory:
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities.[4][5] | To protect against accidental splashes that can cause serious eye irritation.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[5] | To prevent skin contact, which may cause irritation.[1][2][3][6] |
| Body Protection | A lab coat or a chemical-resistant apron.[5] | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required when working in a well-ventilated area such as a chemical fume hood.[5][7] If ventilation is inadequate or if aerosols are generated, a respirator with an appropriate cartridge should be used.[4][5] | To prevent inhalation of vapors that may cause respiratory irritation.[2][4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Preparation and Donning PPE
-
Work Area Preparation : Ensure your workspace, preferably a chemical fume hood, is clean and uncluttered.[5]
-
Gather Materials : Have all necessary equipment and reagents, including waste containers, readily accessible.
-
PPE Inspection : Before donning, inspect all PPE for any signs of damage.
-
Donning Sequence :
-
Put on the lab coat.
-
Put on safety glasses or goggles.
-
Wash and dry hands thoroughly.
-
Put on gloves, ensuring they fit properly and cover the cuffs of the lab coat.
-
Handling Ethyl 2-amino-2-ethyloctanoate
-
Ventilation : Always handle this chemical in a well-ventilated area, ideally within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Avoid Contact : Take all necessary precautions to avoid direct contact with the skin and eyes.[2][5]
-
Personal Hygiene : Do not eat, drink, or smoke in the laboratory.[4][5] Wash your hands thoroughly after handling the chemical, even if you were wearing gloves.[1][4][5]
-
Spill Management : In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2][4] For larger spills, evacuate the area and follow your institution's emergency procedures.
Doffing PPE
-
Glove Removal : Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.
-
Lab Coat Removal : Remove your lab coat, turning it inside out to contain any potential contamination.
-
Eye Protection Removal : Remove your safety glasses or goggles.
-
Hand Washing : Wash your hands thoroughly with soap and water.
Disposal Plan: Responsible Waste Management
All waste containing Ethyl 2-amino-2-ethyloctanoate, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Waste Collection : Collect all chemical waste in a clearly labeled, sealed container.
-
Disposal Route : Dispose of the hazardous waste through your institution's authorized waste disposal program.[1][8][9] Do not pour this chemical down the drain.[2]
Emergency Procedures
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2][4] Remove contaminated clothing.[1] Seek medical attention if irritation persists.[3]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2][4] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air.[7] If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[7]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention.[3][7]
Visual Workflow for Safe Handling
Caption: A flowchart outlining the safe handling procedure for Ethyl 2-amino-2-ethyloctanoate.
References
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- Fisher Scientific. (2025). SAFETY DATA SHEET - Ethyl octoate.
- AK Scientific, Inc. (n.d.). Ethyl isocyanatoacetate - Safety Data Sheet.
- Fisher Scientific. (2021). SAFETY DATA SHEET - Ethyl caprate.
- M&U International. (2017). SAFETY DATA SHEET - ETHYL OCTANOATE.
- CDN Isotopes. (2015). Safety Data Sheet - Ethyl Octanoate-d15.
- PubChem. (n.d.). Ethyl 2-amino-2-ethylbutanoate.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- BLD Pharmatech. (n.d.). Safety Data Sheet.
- ECHEMI. (n.d.). Ethyl 2-butynoate SDS, 4341-76-8 Safety Data Sheets.
- Chemical Bull. (2025). Material Safety Data Sheet (MSDS) - Ethyl Octanoate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
